5-Fluorocytosine
描述
Structure
3D Structure
属性
IUPAC Name |
6-amino-5-fluoro-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4FN3O/c5-2-1-7-4(9)8-3(2)6/h1H,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRECTZIEBJDKEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4FN3O | |
| Record name | flucytosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Flucytosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023059 | |
| Record name | Flucytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>19.4 [ug/mL] (The mean of the results at pH 7.4), In water, 1.5 g/100 mL at 25 °C, Slightly soluble in alcohol; practically insoluble in chloroform, ether, 1 g in about 12 mL 0.1 N HCL, 1.92e+00 g/L | |
| Record name | SID56424024 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline solid | |
CAS No. |
2022-85-7 | |
| Record name | Flucytosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2022-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucytosine [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002022857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2022-85-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluorocytosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flucytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Flucytosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCYTOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D83282DT06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
295-297 °C (dec), 296 °C | |
| Record name | Flucytosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01099 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flucytosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3082 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Flucytosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015231 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of 5-Fluorocytosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of the antifungal agent 5-Fluorocytosine (5-FC). It is designed to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and medicinal chemistry. This document details the historical context of its discovery, elucidates its mode of action within fungal cells, and presents detailed experimental protocols for its chemical synthesis, supported by quantitative data and visual diagrams.
Discovery and Historical Context
This compound (also known as flucytosine) was first synthesized in 1957 by Hoffmann-La Roche. Initially investigated as a potential anti-tumor agent, its clinical efficacy in cancer treatment was found to be limited. However, subsequent research unveiled its potent antifungal properties, leading to its repurposing and eventual approval for medical use. Today, 5-FC is a critical therapeutic agent, primarily used in combination with other antifungal drugs to treat severe systemic mycoses, such as those caused by Candida and Cryptococcus species.
Mechanism of Action
This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized within the target organism to exert its therapeutic effect. Its selective toxicity against fungal cells is attributed to the presence of specific enzymes in fungi that are absent in mammalian cells.
Once transported into a fungal cell by cytosine permease, 5-FC is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. 5-FU is then further metabolized through a series of enzymatic steps into two key cytotoxic compounds:
-
5-fluorouridine triphosphate (FUTP): This metabolite is incorporated into fungal RNA in place of uridine (B1682114) triphosphate, disrupting protein synthesis and leading to cell death.
-
5-fluoro-2'-deoxyuridine monophosphate (FdUMP): This metabolite is a potent inhibitor of thymidylate synthetase, an essential enzyme for DNA synthesis. Inhibition of this enzyme depletes the cell of thymidine (B127349) triphosphate, a necessary precursor for DNA replication, thus halting cell division.
The selective action of 5-FC is primarily due to the absence of cytosine deaminase in mammalian cells, which prevents the conversion of 5-FC to the toxic 5-FU.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in fungal cells.
Synthesis of this compound
Several synthetic routes for the production of this compound have been developed. This guide details three prominent methods, providing step-by-step experimental protocols and associated quantitative data.
Synthesis from 5-Fluorouracil
This is a widely used industrial method that starts from the readily available 5-fluorouracil. The process involves three main steps: chlorination, amination, and hydrolysis.
Caption: Synthesis of this compound from 5-Fluorouracil.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
To a stirred mixture of 5-fluorouracil (1.0 eq) and N,N-dimethylaniline (1.5 eq), slowly add phosphorus oxychloride (10.0 eq).[1][2]
-
Heat the reaction mixture to 114 °C and maintain for 2 hours.[1][2]
-
After cooling, the reaction mixture is quenched by pouring it into a mixture of water and dichloromethane.
-
The organic layer is separated, washed with aqueous hydrochloric acid and then with aqueous sodium bicarbonate solution.
-
The organic solvent is removed under reduced pressure to yield 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 4-Amino-2-chloro-5-fluoropyrimidine
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in a suitable organic solvent (e.g., isopropanol).
-
Add an aqueous solution of ammonia (B1221849) (excess).[3]
-
Heat the mixture to 40-60 °C and stir for 3-5 hours.[3]
-
Cool the reaction mixture to room temperature and filter the solid product.
-
Wash the solid with isopropanol (B130326) and dry to obtain 4-amino-2-chloro-5-fluoropyrimidine.
Step 3: Synthesis of this compound
-
Suspend 4-amino-2-chloro-5-fluoropyrimidine (1.0 eq) in a solution of hydrochloric acid.
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with an aqueous ammonia solution.
-
The precipitated solid is filtered, washed with water, and dried to yield this compound.
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 2,4-Dichloro-5-fluoropyrimidine | 5-Fluorouracil | POCl₃, N,N-dimethylaniline | ~92%[1][2] |
| 2 | 4-Amino-2-chloro-5-fluoropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | Aqueous Ammonia | ~95%[3] |
| 3 | This compound | 4-Amino-2-chloro-5-fluoropyrimidine | HCl, NH₃ | High |
Synthesis from Chloroacetamide
This method provides a low-cost, five-step synthesis route that avoids chromatographic purification, making it attractive for large-scale production.
Caption: Synthesis of this compound from Chloroacetamide.
Steps 1 & 2: Telescoped Synthesis of Fluoroacetonitrile
-
A mixture of chloroacetamide (1.0 eq) and potassium fluoride (B91410) in p-xylene (B151628) is heated.
-
Dimethylformamide is added, followed by cyanuric chloride at room temperature.
-
The resulting fluoroacetonitrile is carefully distilled.
Step 3: Synthesis of Potassium (Z)-2-cyano-2-fluoroethen-1-olate
-
Fluoroacetonitrile (1.0 eq) and ethyl formate (4.0 eq) are dissolved in anhydrous THF.
-
The solution is cooled to -10 °C, and a solution of potassium tert-butoxide (1.5 eq) in THF is added dropwise.
-
The reaction is stirred for 20 hours, allowing it to warm to room temperature.
-
The precipitate is filtered, washed with hexane, and dried under vacuum.
Step 4: Synthesis of 5-Fluoro-2,4-diaminopyrimidine
-
To a solution of sodium methoxide (B1231860) in methanol, guanidine (B92328) hydrochloride (1.0 eq) is added.
-
Potassium (Z)-2-cyano-2-fluoroethen-1-olate (1.0 eq) is then added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is filtered through Celite and concentrated in vacuo.
-
The residue is redissolved in 2-propanol, decolorized with activated charcoal, and concentrated to yield the product.
Step 5: Synthesis of this compound
-
The crude 5-fluoro-2,4-diaminopyrimidine is subjected to diazotization at 40 °C, followed by hydrolysis to yield this compound.
| Step | Product | Starting Material | Overall Yield |
| 1-5 | This compound | Chloroacetamide | Up to 46% |
Direct Synthesis from Cytosine
A direct fluorination approach offers a more concise route to this compound, though it requires specialized reagents and careful control of reaction conditions.
Caption: Direct synthesis of this compound from Cytosine.
Direct Fluorination using Trifluoromethyl Hypofluorite [4]
-
Cytosine is reacted with trifluoromethyl hypofluorite.
-
The resulting intermediate adduct is then decomposed to yield this compound.
Direct Fluorination using Fluorine Gas in Hydrogen Fluoride
-
Under an inert atmosphere, cytosine is added to anhydrous hydrogen fluoride at a low temperature (-5 to -20 °C).[5]
-
Fluorine gas is then passed through the reaction mixture for 3-5 hours.[5]
-
The reaction solution is concentrated by distillation.
-
The residue is dissolved in water, and the pH is adjusted with a base to precipitate the product.
-
The solid is filtered and dried to give this compound.
| Method | Starting Material | Reagents | Yield |
| Direct Fluorination | Cytosine | F₂ in anhydrous HF | Up to 95.7%[5] |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄FN₃O | [6] |
| Molecular Weight | 129.09 g/mol | [6] |
| Melting Point | 295 °C (decomposes) | [6] |
| Appearance | White crystalline powder | [6] |
| Solubility in Water | 1.5 g/100 mL at 25 °C | [7][8] |
| Solubility in Ethanol | Slightly soluble | [6] |
| Solubility in DMSO | ~0.2 mg/mL | [9] |
Spectroscopic Data of this compound and Key Intermediates
| Compound | 1H NMR | 13C NMR | Mass Spectrum (m/z) | IR (cm-1) |
| This compound | δ 7.5-7.8 (d, 1H), 7.0-7.4 (br s, 2H), 10.5-11.0 (br s, 1H) | Available | 129 (M+) | Available |
| 2,4-Dichloro-5-fluoropyrimidine | δ 8.8 (s, 1H) | Available | 166 (M+) | Available |
| 4-Amino-2-chloro-5-fluoropyrimidine | δ 8.0 (d, 1H), 7.2 (br s, 2H) | Available | 147 (M+) | Conforms to structure |
Note: Specific peak assignments and coupling constants for NMR spectra can be found in the referenced literature. Full spectra are available in specialized databases.
Conclusion
This technical guide has provided a detailed examination of the discovery, mechanism of action, and synthesis of this compound. The synthetic routes presented, from both established industrial methods and more recent cost-effective approaches, offer valuable insights for chemical synthesis and process development. The quantitative data and visual diagrams are intended to support researchers and scientists in their understanding and application of this important antifungal agent. Further research into novel and more efficient synthetic methodologies continues to be an active area of investigation, promising to enhance the accessibility and utility of this compound in treating life-threatening fungal infections.
References
- 1. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN105272922A - Method for this compound - Google Patents [patents.google.com]
- 4. A direct synthesis of this compound and its nucleosides using trifluoromethyl hypofluorite - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. CN104326990A - Method for fluoridating and synthesizing 5-flucytosine by cytosine - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
5-Fluorocytosine: A Comprehensive Technical Guide to its Biochemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, is a cornerstone in the arsenal (B13267) of antifungal agents and holds significant potential in targeted cancer therapy.[1][2] Structurally related to the nucleoside cytosine, 5-FC functions as a prodrug, exerting its therapeutic effects after metabolic conversion within the target cell.[1][3][4] This guide provides an in-depth exploration of the core biochemical properties, structure, and mechanisms of action of this compound, supplemented with detailed experimental protocols and visual representations of its metabolic pathways and experimental workflows.
Biochemical Properties and Structure
This compound is a white to almost white crystalline powder.[1][5] Its fundamental properties are summarized in the tables below, providing a quantitative overview for researchers and drug development professionals.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄FN₃O | [1][3][5][6][7] |
| Molecular Weight | 129.09 g/mol | [1][3][5][6][7] |
| Melting Point | 295-300 °C (decomposes) | [1][5][8] |
| pKa | 3.26 (at 25°C) | [1] |
| Appearance | White or almost white crystalline powder | [3][5] |
Solubility Data
| Solvent | Solubility | Source |
| Water | Sparingly soluble, 1.5 g/100 mL (25°C), ~10.5 mg/mL | [1][2][3] |
| Ethanol | Slightly soluble | [1][2][3] |
| Chloroform | Practically insoluble | [2] |
| Ether | Practically insoluble | [2] |
| DMSO | Soluble up to 50 mM, ~0.2 mg/mL | [4][6] |
| 0.1 N HCl | 7 µg/mL | [2] |
| Formic acid:water (1:1 v/v) | 50 mg/mL | [2] |
| PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Mechanism of Action: Signaling Pathways
The therapeutic efficacy of this compound hinges on its selective conversion into cytotoxic compounds within target cells, primarily fungal pathogens and cancer cells engineered to express the necessary enzymes.
Antifungal Signaling Pathway
In susceptible fungi, 5-FC is actively transported into the cell by cytosine permease.[1][2] Once inside, the fungal-specific enzyme cytosine deaminase catalyzes the deamination of 5-FC to 5-fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][3][8] Mammalian cells lack a functional cytosine deaminase, which accounts for the selective toxicity of 5-FC.[3] 5-FU is then further metabolized through two primary pathways that disrupt essential cellular processes:
-
Inhibition of RNA Synthesis: 5-FU is converted to 5-fluorouridine (B13573) triphosphate (FUTP), which is subsequently incorporated into RNA in place of uridine (B1682114) triphosphate.[1][3][8] This incorporation leads to errors in transcription and the synthesis of dysfunctional proteins, ultimately inhibiting cell growth and proliferation.[3]
-
Inhibition of DNA Synthesis: 5-FU can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[3][8] FdUMP is a potent inhibitor of thymidylate synthase, a critical enzyme in the synthesis of thymidine (B127349), a necessary component of DNA.[3] Inhibition of this enzyme depletes the intracellular pool of thymidine triphosphate (dTTP), thereby halting DNA replication and repair.[3]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 4. Mechanisms of action of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flucytosine - Wikipedia [en.wikipedia.org]
- 7. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluorocytosine mechanism of action in fungal cells
An In-depth Technical Guide on the Core Mechanism of Action of 5-Fluorocytosine in Fungal Cells
Introduction
This compound (5-FC), or flucytosine, is a synthetic fluorinated pyrimidine (B1678525) analogue developed in 1957.[1][2] While initially synthesized as a potential anticancer drug, it displayed limited antineoplastic activity but significant antifungal properties.[1][3] It is a narrow-spectrum antifungal agent, primarily active against pathogenic yeasts such as Candida spp. and Cryptococcus spp., as well as some filamentous fungi like Aspergillus spp.[1][2]
5-FC is a prodrug, meaning it requires intracellular metabolic conversion to exert its antifungal effect.[2] Its mechanism relies on a unique dual pathway that ultimately disrupts both DNA and RNA synthesis in susceptible fungal cells.[2] The selective toxicity of 5-FC is a key feature, as mammalian cells lack the primary enzyme required for its activation, making them largely immune to its effects.[4] This guide provides a detailed examination of the molecular pathways involved in 5-FC's mechanism of action, common resistance mechanisms, and the experimental protocols used to investigate these processes.
Core Mechanism of Action
The antifungal activity of 5-FC is a multi-step process involving cellular uptake, enzymatic conversion, and subsequent interference with critical biosynthetic pathways.
Cellular Uptake and Activation
The journey of 5-FC begins with its transport into the fungal cell. This process is actively mediated by purine-cytosine permeases, primarily encoded by the FCY2 gene.[1][2] Once inside the cytoplasm, 5-FC undergoes the first critical conversion step. The fungal-specific enzyme, cytosine deaminase (encoded by the FCY1 or FCA1 gene), deaminates 5-FC to produce the cytotoxic compound 5-Fluorouracil (B62378) (5-FU) .[4][5] This step is the cornerstone of 5-FC's selective toxicity, as mammalian cells do not possess a functional cytosine deaminase.
5-FU is then further metabolized by the pyrimidine salvage pathway. The enzyme uracil phosphoribosyltransferase (UPRTase) , encoded by the FUR1 gene, converts 5-FU into 5-fluorouridine (B13573) monophosphate (5-FUMP) .[1][4][6] This molecule, 5-FUMP, is the central precursor to the two downstream pathways that ultimately lead to fungal cell death.[7]
Caption: Metabolic activation and dual-pathway mechanism of this compound.
Dual Cytotoxic Pathways
5-FUMP serves as the branch point for two distinct inhibitory mechanisms that target RNA and DNA synthesis.
-
Inhibition of Protein Synthesis via RNA Disruption : 5-FUMP is successively phosphorylated by kinases to form 5-fluorouridine diphosphate (B83284) (5-FUDP) and then 5-fluorouridine triphosphate (5-FUTP) .[2][4] Due to its structural similarity to uridine (B1682114) triphosphate (UTP), 5-FUTP is incorporated into nascent RNA transcripts in place of uridylic acid.[2][8] This incorporation leads to defects in RNA processing and maturation, alters the aminoacylation of tRNA, and ultimately inhibits protein synthesis, leading to cell growth arrest.[1][2][9]
-
Inhibition of DNA Synthesis via Thymidylate Synthase Blockade : Alternatively, 5-FUMP can be converted to 5-fluoro-2'-deoxyuridine monophosphate (5-FdUMP) .[1][4] 5-FdUMP is a potent and irreversible inhibitor of the enzyme thymidylate synthase (TS) .[3][10] TS is responsible for the crucial conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidylate required for DNA replication and repair.[8][11] By forming a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, 5-FdUMP blocks dTMP production.[11][12] The resulting depletion of the thymidine (B127349) triphosphate (dTTP) pool leads to imbalances in deoxynucleotide levels, which inhibits DNA synthesis and induces a "thymineless death" in rapidly dividing fungal cells.[3][8]
Mechanisms of Fungal Resistance
Resistance to 5-FC, particularly when used as monotherapy, can develop rapidly.[2] Resistance is primarily associated with mutations in the genes encoding the enzymes of the pyrimidine salvage pathway.
-
Primary Resistance : This inherent resistance is often due to mutations in FCY1 (cytosine deaminase) or FUR1 (UPRTase).[13] A non-functional cytosine deaminase prevents the conversion of 5-FC to 5-FU, rendering the drug ineffective.[1][14] Similarly, a defective UPRTase blocks the conversion of 5-FU to 5-FUMP, halting the downstream cytotoxic effects.[1][15]
-
Secondary (Acquired) Resistance : Mutations can also occur in the FCY2 gene, leading to decreased uptake of 5-FC into the cell.[1] Additionally, upregulation of the de novo pyrimidine synthesis pathway can increase the pool of competing natural pyrimidines, effectively diluting the impact of the fluorinated analogues.[1]
Caption: Key enzymatic steps in the 5-FC pathway targeted by resistance mutations.
Quantitative Data Summary
The efficacy of 5-FC can be quantified by its Minimum Inhibitory Concentration (MIC), while the efficiency of its metabolic conversion is described by enzyme kinetic parameters.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Fungal Species | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
|---|---|---|---|
| C. albicans | 0.12 - 1 | 95 - 100 | [1] |
| C. dubliniensis | 0.12 - 1 | 95 - 100 | [1] |
| C. glabrata | 0.12 - 1 | 95 - 100 | [1] |
| C. kefyr | 0.12 - 1 | 95 - 100 | [1] |
| C. lusitaniae | 0.12 - 1 | 95 - 100 | [1] |
| C. krusei | 32 | ~5 | [1] |
Data represents the concentration required to inhibit 90% of isolates tested.
Table 2: Kinetic Parameters of Wild-Type vs. Mutant Bacterial Cytosine Deaminase (bCD) with 5-FC
| Enzyme Variant | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹mM⁻¹) | Reference |
|---|---|---|---|---|
| Wild-Type bCD | 1.3 ± 0.1 | 14.1 ± 0.4 | 10.8 | [16] |
| Mutant 1 (Improved) | 2.4 ± 0.2 | 60.1 ± 2.2 | 25.0 | [16] |
| Mutant 2 (Improved) | 4.3 ± 0.4 | 82.1 ± 3.8 | 19.1 | [16] |
These data, from a bacterial enzyme, illustrate how mutations can alter the efficiency of 5-FC conversion, a principle applicable to fungal resistance studies.
Experimental Protocols
Investigating the mechanism of 5-FC involves a range of microbiological, biochemical, and molecular techniques.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-FC against a fungal isolate, following guidelines like those from the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Inoculum Preparation : Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.
-
Drug Dilution : Prepare a serial two-fold dilution of 5-FC in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation : Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation : Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading : Determine the MIC as the lowest concentration of 5-FC that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.
Caption: Experimental workflow for determining the MIC of this compound.
Cytosine Deaminase Activity Assay
This spectrophotometric assay measures the conversion of 5-FC to 5-FU by cytosine deaminase in a fungal cell lysate.
Methodology:
-
Cell Lysate Preparation : Grow fungal cells to mid-log phase and harvest by centrifugation. Resuspend the pellet in a lysis buffer (e.g., Tris-HCl with protease inhibitors) and disrupt cells using methods like bead beating or sonication. Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Protein Quantification : Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Enzyme Reaction : In a quartz cuvette, combine a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known amount of cell lysate, and initiate the reaction by adding 5-FC as the substrate.
-
Spectrophotometric Monitoring : Monitor the reaction at 290 nm. The conversion of 5-FC to 5-FU results in a decrease in absorbance at this wavelength.
-
Calculation of Activity : Calculate the enzyme activity based on the rate of absorbance change over time, using the molar extinction coefficient difference between 5-FC and 5-FU. Normalize the activity to the total protein concentration.
Gene Sequencing for Resistance Analysis
This protocol identifies mutations in key genes (FCY1, FCY2, FUR1) associated with 5-FC resistance.
Methodology:
-
Genomic DNA Extraction : Isolate high-quality genomic DNA from both a 5-FC resistant and a susceptible (wild-type) fungal strain.
-
PCR Amplification : Design primers flanking the entire coding sequence of the target gene (e.g., FUR1). Perform Polymerase Chain Reaction (PCR) to amplify the gene from the extracted genomic DNA.
-
PCR Product Purification : Purify the amplified DNA fragment using a commercial PCR cleanup kit to remove primers and dNTPs.
-
Sanger Sequencing : Send the purified PCR product for bidirectional Sanger sequencing using the amplification primers.
-
Sequence Analysis : Align the sequence data from the resistant isolate against the sequence from the susceptible (reference) strain. Identify any nucleotide changes, such as point mutations, insertions, or deletions, that could lead to a non-functional protein.
Conclusion
The mechanism of action of this compound is a well-defined process that leverages unique aspects of fungal metabolism for its selective antifungal activity. By acting as a prodrug, 5-FC is converted into active metabolites that disrupt both RNA and DNA synthesis, leading to potent cytotoxicity. However, the clinical utility of 5-FC monotherapy is constrained by the rapid emergence of resistance, typically through mutations in the metabolic activation pathway. A thorough understanding of these molecular interactions and resistance mechanisms is crucial for drug development professionals and researchers aiming to optimize antifungal therapies, potentially through combination treatments that can mitigate resistance and enhance efficacy.
References
- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of 5-fluorouracil from this compound by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fluorouracil - Wikipedia [en.wikipedia.org]
- 9. RNA-Based 5-Fluorouracil Toxicity Requires the Pseudouridylation Activity of Cbf5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil Altered Morphology and Inhibited Growth of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 14. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The fungal expel of this compound derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Antifungal: An In-depth Look at the Early Research into 5-Fluorocytosine's Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially synthesized in 1957 as a potential anti-tumor agent, 5-Fluorocytosine (5-FC), a fluorinated analogue of cytosine, was serendipitously discovered to possess potent antifungal properties.[1][2] Its journey from a failed cytostatic agent to a valuable tool in the fight against systemic mycoses began in the early 1960s, with seminal research demonstrating its efficacy against pathogenic yeasts like Cryptococcus neoformans and Candida albicans.[1][3] This whitepaper provides a detailed technical overview of the foundational research that established this compound as a clinically significant antifungal agent, focusing on its mechanism of action, early quantitative data, and the experimental protocols that paved the way for its therapeutic use.
Mechanism of Action: A Trojan Horse Strategy
Unlike many antifungals that target the fungal cell wall or membrane, this compound employs a more insidious, multi-faceted approach by disrupting fundamental cellular processes from within. The drug itself is not fungicidal; its activity is contingent on its uptake and metabolic conversion by susceptible fungal cells.[1][4]
Fungal cells actively transport 5-FC across their membranes via a cytosine permease.[1] Once inside the cytoplasm, the fungal-specific enzyme cytosine deaminase rapidly converts 5-FC to 5-Fluorouracil (B62378) (5-FU), a potent antimetabolite.[1][4] Mammalian cells lack a functional cytosine deaminase, which accounts for the selective toxicity of 5-FC against fungi.[5]
The antifungal effects of 5-FU are twofold:
-
Inhibition of Protein Synthesis: 5-FU is phosphorylated and ultimately converted to 5-fluorouridine (B13573) triphosphate (FUTP).[1][5] This fraudulent nucleotide is then incorporated into fungal RNA in place of uridine (B1682114) triphosphate.[1][6] The presence of FUTP in RNA disrupts the normal process of protein synthesis, leading to the production of non-functional proteins and subsequent cellular dysfunction.[6]
-
Inhibition of DNA Synthesis: 5-FU can also be converted to 5-fluorodeoxyuridine monophosphate (FdUMP).[1][5] FdUMP is a powerful inhibitor of thymidylate synthetase, a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[3][4] By blocking DNA synthesis, 5-FC effectively halts fungal cell division and proliferation.[7]
The dual mechanisms of disrupting both RNA and DNA synthesis contribute to the potent fungistatic and, at higher concentrations, fungicidal activity of this compound.[7]
Early In Vitro Antifungal Activity
Pioneering studies in the late 1960s and early 1970s established the in vitro efficacy of this compound against a range of pathogenic yeasts. These investigations were crucial in defining the spectrum of activity and determining the concentrations required to inhibit fungal growth.
Quantitative Data from Early Studies
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from early research on this compound. It is important to note that early in vitro studies were sometimes hampered by the inhibitory effects of biological substances present in certain culture media, which could antagonize the activity of 5-FC.[8]
Table 1: In Vitro Susceptibility of Cryptococcus neoformans to this compound
| Parameter | Concentration Range (µg/mL) |
| Minimal Inhibitory Concentration (MIC) | 0.46 - 3.9[8] |
| Minimal Fungicidal Concentration (MFC) | 3.9 - 15.6[8] |
Table 2: In Vitro Susceptibility of Candida albicans to this compound
| Parameter | Concentration Range (µg/mL) |
| Minimal Inhibitory Concentration (MIC) | 0.46 - 3.9[8] |
| Minimal Fungicidal Concentration (MFC) | ≥ 15.6[8] |
These early findings demonstrated that 5-FC was highly active against both C. neoformans and C. albicans at clinically achievable concentrations.[8] However, the emergence of resistant strains was also noted, even in the absence of prior exposure to the drug, highlighting a potential clinical challenge.[8]
Experimental Protocols
The foundational in vitro studies of this compound relied on meticulous and standardized laboratory procedures to ensure the accuracy and reproducibility of susceptibility testing.
Broth Dilution Method for MIC Determination
A common early method for determining the MIC of 5-FC was the broth dilution technique.
Detailed Methodology:
-
Preparation of this compound Stock Solution: A stock solution of this compound was prepared in sterile saline and sterilized by filtration.
-
Serial Dilutions: Serial twofold dilutions of the 5-FC stock solution were prepared in a suitable liquid medium, such as Yeast Nitrogen Broth (YNB), to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates were grown on a solid medium, and a suspension was prepared in sterile saline. The turbidity of the suspension was adjusted to a standardized concentration of fungal cells.
-
Inoculation: Each tube containing a specific concentration of 5-FC, as well as a drug-free control tube, was inoculated with the standardized fungal suspension.
-
Incubation: The inoculated tubes were incubated at a controlled temperature, typically 37°C, for a defined period, usually 24 to 48 hours.
-
MIC Determination: Following incubation, the tubes were visually examined for turbidity. The MIC was defined as the lowest concentration of 5-FC that completely inhibited visible fungal growth.
Agar Dilution Method for MIC Determination
An alternative to broth dilution, the agar dilution method was also employed in early studies.
Detailed Methodology:
-
Preparation of Drug-Containing Agar: A series of agar plates were prepared, each containing a specific concentration of this compound incorporated into the agar medium.
-
Inoculum Preparation: A standardized suspension of the fungal isolate was prepared as described for the broth dilution method.
-
Inoculation: The surface of each agar plate was inoculated with a standardized amount of the fungal suspension.
-
Incubation: The plates were incubated under controlled conditions until growth was clearly visible on the drug-free control plate.
-
MIC Determination: The MIC was determined as the lowest concentration of 5-FC that inhibited the growth of the fungal isolate.
Conclusion
The early research into the antifungal activity of this compound laid the critical groundwork for its development as a valuable therapeutic agent. These foundational studies elucidated its unique mechanism of action, established its in vitro efficacy against key fungal pathogens, and defined the experimental protocols necessary for its continued evaluation. The quantitative data and methodologies developed during this period not only paved the way for the clinical use of 5-FC but also contributed significantly to the broader understanding of antifungal drug action and susceptibility testing. The legacy of this early work continues to inform contemporary research and clinical practice in the management of invasive fungal infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flucytosine and cryptococcosis: time to urgently address the worldwide accessibility of a 50-year-old antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mode of action of this compound and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of action of this compound and 5-fluorouracil in dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Transformation of a Prodrug: An In-depth Technical Guide to the Enzymatic Conversion of 5-Fluorocytosine to 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of the non-toxic prodrug 5-Fluorocytosine (5-FC) into the potent chemotherapeutic agent 5-Fluorouracil (B62378) (5-FU). This process is the cornerstone of a promising cancer therapy strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), which aims to localize cytotoxic drug production within tumor tissues, thereby minimizing systemic toxicity.
The Core Reaction: From Benign Precursor to Potent Drug
The central principle of the 5-FC/5-FU GDEPT system lies in the targeted delivery of a gene encoding a non-mammalian enzyme, cytosine deaminase (CD), to cancer cells.[1] Mammalian cells lack this enzyme, rendering 5-FC biologically inert and non-toxic to the host.[2] However, once the CD gene is expressed within the tumor, the translated enzyme efficiently catalyzes the deamination of systemically administered 5-FC into 5-FU.[3]
The highly cytotoxic 5-FU can then exert its anti-cancer effects through multiple mechanisms. It is intracellularly converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, while FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to nucleic acid damage and ultimately, apoptosis.[2]
Quantitative Analysis of Enzymatic Conversion and Cytotoxicity
The efficacy of the 5-FC/CD system is dependent on the kinetic properties of the cytosine deaminase enzyme and the resulting cytotoxic potency of the converted 5-FU. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of Cytosine Deaminase with this compound
| Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Saccharomyces cerevisiae (yCD) | 0.16 | 17 | - | [4] |
| Saccharomyces cerevisiae (yCD) Mutant (D92E) | - | - | - | [5] |
| Saccharomyces cerevisiae (yCD) Mutant (Triple) | - | - | - | [5] |
| Escherichia coli (bCD) | - | - | - | [6] |
| Klebsiella pneumoniae | - | - | 1.2 x 105 | [7] |
| Rhodobacter sphaeroides | - | - | 6.8 x 104 | [7] |
| Corynebacterium glutamicum | - | - | 2.0 x 102 | [7] |
Note: Some values were not explicitly available in the searched literature.
Table 2: In Vitro Cytotoxicity (IC50) of the 5-FC/CD System and 5-FU
| Cell Line | Treatment | IC50 Value | Reference |
| Melanoma (transgenic) | 5-FC with CD | 572 µg/mL | [8] |
| Melanoma (non-transgenic) | 5-FC | 3870 µg/mL | [8] |
| HCT116 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |
| HCT116 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 1-2 µM | [9] |
| SW480 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |
| SW480 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 25-50 µM | [9] |
| HT29 (Colorectal Cancer) | 5-FU (2D culture, 24h) | >50 µM | [9] |
| HT29 (Colorectal Cancer) | 5-FU (2D culture, 48h) | 25-50 µM | [9] |
| MX-1 (Triple-Negative Breast Cancer) | 5-FU | 92.4 ± 3.7 μM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the 5-FC/CD system.
Cytosine Deaminase Activity Assay
This protocol is adapted from commercially available kits and published methods.
Objective: To quantify the enzymatic activity of cytosine deaminase in cell lysates or purified protein preparations.
Principle: The assay measures the rate of ammonia (B1221849) production as a byproduct of the deamination of cytosine or this compound.
Materials:
-
CD Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
This compound (substrate)
-
Cell lysate or purified CD enzyme
-
Ammonia detection reagent (e.g., Nessler's reagent or a fluorometric probe)
-
Ammonium (B1175870) chloride (for standard curve)
-
96-well microplate
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Prepare Standard Curve: Prepare a series of ammonium chloride standards of known concentrations in CD Assay Buffer.
-
Prepare Reactions: In a 96-well plate, add the following to each well:
-
CD Assay Buffer
-
Cell lysate or purified CD enzyme
-
-
Initiate Reaction: Add the this compound substrate to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction & Develop: Add the ammonia detection reagent to each well.
-
Read Plate: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate Activity: Determine the concentration of ammonia produced in each sample by comparing the readings to the standard curve. Enzyme activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute.
HPLC Analysis of 5-FC and 5-FU
Objective: To separate and quantify the concentrations of 5-FC and 5-FU in biological samples (e.g., cell culture media, plasma).
Principle: High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate the compounds based on their physicochemical properties, and their concentrations are determined by comparing their peak areas to those of known standards.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of a buffer like potassium phosphate (B84403) and an organic solvent like methanol (B129727) or acetonitrile)
-
5-FC and 5-FU analytical standards
-
Biological samples for analysis
-
Acetonitrile or other protein precipitation agent
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, perform protein precipitation by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
For cell culture media, samples can often be directly injected after centrifugation to remove any cellular debris.
-
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of 5-FC and 5-FU in a matrix similar to the samples (e.g., drug-free plasma or cell culture medium).
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase.
-
Inject a fixed volume of the prepared standards and samples onto the column.
-
Run the HPLC method with a defined flow rate and mobile phase composition.
-
Detect the eluting compounds using the UV detector at a wavelength where both 5-FC and 5-FU have significant absorbance (e.g., ~260-280 nm).
-
-
Data Analysis:
-
Identify the peaks for 5-FC and 5-FU based on their retention times, as determined from the standard injections.
-
Integrate the peak areas for each compound in both the standards and the samples.
-
Construct a standard curve by plotting the peak area versus the concentration for the standards.
-
Determine the concentration of 5-FC and 5-FU in the samples by interpolating their peak areas on the standard curve.
-
MTT Cytotoxicity Assay
Objective: To assess the cytotoxic effects of the 5-FC/CD system on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line (transduced with CD and a non-transduced control)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (5-FC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the CD-expressing and control cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 5-FC. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the concentration of 5-FC and determine the IC50 value (the concentration of 5-FC that causes 50% inhibition of cell growth).
-
Visualizing the Molecular and Experimental Landscape
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows involved in the enzymatic conversion of 5-FC to 5-FU and its application in GDEPT.
Conclusion
The enzymatic conversion of 5-FC to 5-FU by cytosine deaminase represents a powerful and selective strategy in cancer therapy. The GDEPT approach leverages the absence of this enzyme in mammalian cells to achieve tumor-specific production of a potent cytotoxic agent, thereby offering the potential for high therapeutic efficacy with reduced systemic side effects. Further research into optimizing enzyme kinetics, improving gene delivery vectors, and understanding the intricate cellular responses to 5-FU will continue to advance this promising therapeutic modality. This guide provides a foundational technical understanding for researchers and drug development professionals working to harness the potential of this innovative anti-cancer strategy.
References
- 1. Clinical Trials With GDEPT | Springer Nature Experiments [experiments.springernature.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Generation of 5-fluorouracil from this compound by monoclonal antibody-cytosine deaminase conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally designed Escherichia coli cytosine deaminase mutants with improved specificity towards the prodrug this compound for potential gene therapy applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of a bacterial 5-methylcytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Core Mechanism of 5-Fluorocytosine: A Technical Guide to its Inhibition of DNA and RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analogue, serves as a potent prodrug with significant clinical utility, particularly in antifungal therapy. Its efficacy lies in its selective conversion within fungal cells to the antimetabolite 5-fluorouracil (B62378) (5-FU), which subsequently disrupts both DNA and RNA synthesis, leading to cellular demise. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning 5-FC's activity, detailing its metabolic activation, the specific inhibitory actions of its metabolites on nucleic acid synthesis, and the experimental methodologies used to elucidate these processes. Quantitative data on enzyme inhibition and nucleic acid incorporation are presented for comparative analysis, and key pathways and workflows are visualized to offer a clear and comprehensive understanding for researchers and drug development professionals.
Introduction
Initially synthesized as a potential anticancer agent, this compound (5-FC) was later discovered to possess potent antifungal properties.[1] Unlike its close relative, 5-fluorouracil (5-FU), 5-FC itself is largely inert and exhibits low toxicity to mammalian cells.[2] Its therapeutic action is contingent upon its metabolic conversion to 5-FU, a process primarily mediated by the enzyme cytosine deaminase, which is present in susceptible fungi but absent in mammals.[3] This selective activation makes 5-FC a valuable agent in combating systemic fungal infections. This guide delves into the core mechanisms of 5-FC, focusing on its role in the inhibition of the fundamental cellular processes of DNA and RNA synthesis.
Metabolic Activation of this compound
The journey of 5-FC from a benign prodrug to a cytotoxic agent begins with its transport into the fungal cell and subsequent enzymatic conversion.
2.1. Cellular Uptake and Conversion to 5-Fluorouracil
Susceptible fungal cells actively transport 5-FC across their cell membranes via cytosine permease.[4][5] Once inside the cell, the fungal-specific enzyme cytosine deaminase catalyzes the hydrolytic deamination of 5-FC, converting it into the active antimetabolite, 5-fluorouracil (5-FU) .[3][6] This conversion is the critical step that confers the selective toxicity of 5-FC towards fungi.[7]
References
- 1. assaygenie.com [assaygenie.com]
- 2. An In Vitro Cytidine Deaminase Assay to Monitor APOBEC activity on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Regulation of 5‐fluorodeoxyuridine monophosphate‐thymidylate synthase ternary complex levels by autophagy confers resistance to 5‐fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 7. The fungal expel of this compound derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
5-Fluorocytosine: A Pyrimidine Analog for Antifungal Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluorocytosine (5-FC), a synthetic fluorinated pyrimidine (B1678525) analog, holds a significant place in the arsenal (B13267) of antifungal agents, primarily in combination therapies for severe systemic mycoses. Initially synthesized as a potential anti-tumor agent, its potent antifungal activity was discovered shortly after. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacokinetic profile, clinical applications, and the molecular underpinnings of resistance. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and application of this important therapeutic agent.
Mechanism of Action
This compound is a prodrug, meaning it requires intracellular conversion to its active metabolites to exert its antifungal effect.[1] The specificity of 5-FC for fungal cells is a key advantage, stemming from the presence of enzymes in fungi that are absent in mammalian cells.[2][3]
The mechanism unfolds in a series of steps:
-
Uptake: 5-FC is transported into the fungal cell by a specific cytosine permease.[4]
-
Conversion to 5-Fluorouracil (B62378) (5-FU): Inside the fungal cell, the enzyme cytosine deaminase rapidly converts 5-FC to 5-fluorouracil (5-FU).[2][4] This is the critical step for selective toxicity, as mammalian cells lack this enzyme.[1][5]
-
Metabolic Activation: 5-FU is then further metabolized through the pyrimidine salvage pathway. It is converted to 5-fluorouridine (B13573) monophosphate (FUMP) by the action of uridine (B1682114) monophosphate pyrophosphorylase (UMP pyrophosphorylase).[1][4]
-
Inhibition of RNA and DNA Synthesis: FUMP is subsequently phosphorylated to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA, disrupting protein synthesis.[1][6][7] Alternatively, FUMP can be converted to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), a potent inhibitor of thymidylate synthetase.[1][2] This enzyme is crucial for the synthesis of thymidine (B127349), a necessary component of DNA. Inhibition of thymidylate synthetase leads to a depletion of thymidine triphosphate, thereby impairing DNA synthesis.[2]
Some in vivo conversion of 5-FC to 5-FU can occur in humans, potentially mediated by intestinal microflora, which may contribute to the observed toxicity of 5-FC.[8][9][10]
References
- 1. This compound in the Treatment of Experimental Candidiasis in Immunosuppressed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemotherapeutic activity of this compound and amphotericin B against Candida albicans in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.tinyteria.com [shop.tinyteria.com]
- 4. Outcomes of flucytosine-containing combination treatment for cryptococcal meningitis in a South African national access programme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic studies on the oral antimycotic agent this compound in individuals with normal and impaired kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Development and validation of a rapid and sensitive HPLC method for the quantification of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antifungal activity of this compound as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Fluorocytosine in Gene-Directed Enzyme Prodrug Therapy
Introduction
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a targeted cancer treatment strategy designed to enhance the therapeutic index of chemotherapy.[1] This approach involves delivering a gene encoding a non-mammalian enzyme to tumor cells.[2] This enzyme then converts a systemically administered, non-toxic prodrug into a potent cytotoxic agent directly at the tumor site.[3] This localized activation minimizes systemic toxicity while maximizing the anti-tumor effect.[1]
The cytosine deaminase (CD) / 5-Fluorocytosine (5-FC) system is one of the most extensively studied GDEPT combinations.[4] The CD enzyme, which is found in bacteria and fungi but not in mammalian cells, catalyzes the deamination of the antifungal agent 5-FC into the widely used chemotherapeutic drug 5-fluorouracil (B62378) (5-FU).[1][5] The subsequent conversion of 5-FU by endogenous cellular enzymes leads to cell death.[6] A key advantage of this system is the "bystander effect," where the freely diffusible 5-FU can kill adjacent, non-transfected tumor cells, compensating for the often-limited efficiency of gene transfer.[6][7]
These notes provide an overview of the CD/5-FC GDEPT system, including quantitative data and detailed protocols for its application and evaluation in preclinical research settings.
Mechanism of Action
The therapeutic effect of the CD/5-FC system is initiated by the selective expression of the cytosine deaminase gene within cancer cells.
-
Prodrug Administration : The non-toxic prodrug, this compound (5-FC), is administered systemically and distributes throughout the body.[6]
-
Enzymatic Conversion : In tumor cells expressing the CD enzyme, 5-FC is converted to the cytotoxic drug 5-Fluorouracil (5-FU).[8]
-
Metabolic Activation : Intracellular host enzymes further metabolize 5-FU into three active metabolites: 5-fluorodeoxyuridine 5'-monophosphate (5-FdUMP), 5-fluorodeoxyuridine 5'-triphosphate (5-FdUTP), and 5-fluorouridine (B13573) 5'-triphosphate (5-FUTP).[6]
-
Cytotoxicity : These metabolites induce cell death through multiple pathways:
-
5-FdUMP inhibits thymidylate synthase, leading to a depletion of thymidine (B127349) and subsequent disruption of DNA synthesis and repair.[6][9]
-
5-FdUTP is incorporated into DNA, causing DNA damage.[6]
-
5-FUTP is incorporated into RNA, interfering with RNA processing and function.[6]
-
-
Bystander Effect : The cell-permeable 5-FU can diffuse from the CD-expressing tumor cells into the surrounding tumor microenvironment, killing neighboring cancer cells that did not receive the therapeutic gene.[7][10] This amplification of the cytotoxic effect is critical for the overall therapeutic efficacy.[6]
Caption: Mechanism of 5-FC conversion and bystander effect in GDEPT.
Quantitative Data Summary
The following tables summarize key quantitative parameters reported in preclinical studies of the CD/5-FC system.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Transgene | IC50 of 5-FC (µg/mL) | Fold Sensitization | Reference |
|---|---|---|---|---|
| Melanoma | Cytosine Deaminase | 572 | ~6.8x | [11] |
| Melanoma | None (Control) | 3870 | - | [11] |
| MDA-MB-231 Breast Carcinoma | E. coli CD | Not specified | 1000-fold |[6] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (mM) | Vmax (µM/min/µg) | Reference |
|---|
| LinkCD (fusion protein) | 5-FC | 0.33 | 15 |[12] |
Table 3: Preclinical Dosing and Achieved Concentrations
| Model | Administration Route | 5-FC Dose | Achieved Concentration | Reference |
|---|---|---|---|---|
| Mouse | Intraperitoneal (i.p.) | 400-500 mg/kg/day | Not specified | [12] |
| Mouse | Oral (in drinking water) | 10 mg/mL | Not specified | [12] |
| Human | Oral | 100 mg/kg/day | 10-30 µg/mL (Serum) | [13] |
| Human | Oral | 100 mg/kg/day | 8-20 µg/mL (CSF) |[13] |
Experimental Protocols
The following section outlines generalized protocols for the preclinical evaluation of the CD/5-FC GDEPT system.
Caption: General experimental workflow for preclinical GDEPT evaluation.
Protocol 1: In Vitro Validation of CD/5-FC GDEPT
Objective: To confirm the functionality of the CD/5-FC system in a cancer cell line.
1.1. Gene Delivery to Target Cells (Non-viral Transfection)
-
Cell Seeding: Seed target cancer cells (e.g., U251 glioma, HT-29 colon) in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Use a mammalian expression vector containing the cytosine deaminase gene (from yeast or E. coli) under a strong constitutive promoter (e.g., pCMV-CD).[8]
-
Transfection:
-
For each well, dilute 2.5 µg of the plasmid DNA into 100 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent into 100 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to form DNA-lipid complexes.
-
Add the 200 µL complex mixture dropwise to the cells.
-
-
Post-Transfection: Incubate the cells for 48-72 hours. For stable cell line generation, add an appropriate selection antibiotic (e.g., G418) if the plasmid contains a resistance gene.
1.2. Confirmation of CD Enzyme Expression (Western Blot)
-
Protein Extraction: Lyse the transfected and non-transfected control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for cytosine deaminase overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A band of the correct molecular weight should be present only in the transfected cell lysate.[8]
1.3. Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed both CD-expressing and control cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prodrug Treatment: Prepare serial dilutions of 5-FC in culture medium. Replace the existing medium with 100 µL of the 5-FC solutions (concentrations ranging from 1 µg/mL to 5000 µg/mL). Include untreated wells as a control.[11]
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.[8][11]
1.4. Bystander Effect Assay
-
Co-culture Seeding: Seed non-transfected cells in 96-well plates. After 24 hours, add CD-expressing cells to achieve defined ratios (e.g., 100:0, 90:10, 50:50, 0:100 of non-transfected:transfected cells), keeping the total cell number constant.[6]
-
5-FC Treatment: Treat the co-cultures with a clinically relevant concentration of 5-FC (e.g., the IC50 determined for the pure CD-expressing population).
-
Viability Assessment: After 72 hours, assess the viability of the entire cell population using an MTT assay as described in Protocol 1.3. A significant decrease in viability in mixed cultures (e.g., 90:10) compared to the expected viability based on the percentage of sensitive cells demonstrates a bystander effect.[14]
Protocol 2: In Vivo Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the CD/5-FC system in a living animal model. (All animal procedures must be approved by an Institutional Animal Care and Use Committee).
2.1. Tumor Implantation
-
Cell Preparation: Harvest stably transfected CD-expressing cells and control cells. Resuspend them in sterile, serum-free medium or PBS at a concentration of 5x106 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunodeficient mice (e.g., Nude or SCID mice).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
2.2. Prodrug Administration
-
Tumor Measurement and Grouping: Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and randomize mice into treatment and control groups.
-
5-FC Preparation: Dissolve 5-FC in sterile saline.
-
Administration: Administer 5-FC systemically via intraperitoneal (i.p.) injection at a dose of 500 mg/kg/day for a period of 14-21 days.[14] The control group should receive saline injections.
2.3. Monitoring Tumor Growth
-
Measurement: Measure tumor volume and mouse body weight every 2-3 days throughout the treatment period.
-
Efficacy Evaluation: Plot the mean tumor volume for each group over time to assess the treatment effect. A significant reduction or stabilization of tumor growth in the 5-FC treated group compared to controls indicates therapeutic efficacy.[8]
2.4. Endpoint Analysis
-
Euthanasia: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice.
-
Tumor Excision: Excise the tumors, weigh them, and fix a portion in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis). The remaining tissue can be snap-frozen for molecular analysis.[8]
The this compound/Cytosine Deaminase GDEPT system is a promising strategy for targeted cancer therapy that has demonstrated significant efficacy in numerous preclinical models.[6] Its ability to generate a potent cytotoxic agent locally within the tumor and the powerful bystander effect make it an attractive therapeutic option.[7] Further development is focused on improving gene delivery efficiency and exploring synergistic combinations with other therapies to enhance its clinical potential.[15]
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. Prodrug-activating systems in suicide gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gene-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 6. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor efficiency of the cytosine deaminase/5-fluorocytosine suicide gene therapy system on malignant gliomas: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Tumor Therapy Mediated by this compound and a Recombinant Fusion Protein Containing TSG-6 Hyaluronan Binding Domain and Yeast Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Photodynamic therapy enhances the efficacy of gene-directed enzyme prodrug therapy - PMC [pmc.ncbi.nlm.nih.gov]
Standard Methods for 5-Fluorocytosine (5-FC) Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorocytosine (5-FC), a synthetic antimycotic compound, is a crucial agent in the treatment of systemic fungal infections, particularly those caused by pathogenic yeasts such as Candida and Cryptococcus species. Its efficacy is dependent on the susceptibility of the infecting organism. Therefore, accurate and standardized in vitro susceptibility testing is paramount for guiding clinical therapy, monitoring for the emergence of resistance, and in the research and development of new antifungal agents. This document provides detailed application notes and protocols for the standardized methods of 5-FC susceptibility testing as established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of this compound Action and Resistance
This compound is a fluorinated pyrimidine (B1678525) analog. It is taken up by susceptible fungal cells via the enzyme cytosine permease. Inside the cell, it is deaminated to 5-fluorouracil (B62378) (5-FU) by cytosine deaminase. 5-FU is then converted into two active metabolites: 5-fluorouridine (B13573) triphosphate (FUTP), which is incorporated into RNA and disrupts protein synthesis, and 5-fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthetase, thereby blocking DNA synthesis. Resistance to 5-FC can emerge through alterations in the fungal metabolic pathway, such as mutations in the genes encoding cytosine permease or cytosine deaminase.
Standardized Susceptibility Testing Methods
The two internationally recognized standard methods for antifungal susceptibility testing are broth microdilution and disk diffusion.
1. Broth Microdilution Method: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for antifungal susceptibility testing. Both CLSI (document M27) and EUCAST (document E.Def 7.4) provide detailed protocols for this method.[1][2]
2. Disk Diffusion Method: This method involves placing a paper disk impregnated with a known amount of the antifungal agent onto an agar (B569324) plate inoculated with the test organism. The drug diffuses into the agar, creating a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the disk is measured. The CLSI (document M44) has standardized this method for yeasts.[3]
Data Presentation: Interpretive Criteria and Quality Control Ranges
The following tables summarize the interpretive breakpoints for 5-FC against Candida species as provided by CLSI and the epidemiological cutoff values (ECOFFs) from EUCAST. ECOFFs distinguish wild-type (WT) isolates from those with acquired resistance mechanisms. Additionally, quality control (QC) ranges for recommended reference strains are provided to ensure the accuracy and reproducibility of the testing methods.
Table 1: CLSI Interpretive Breakpoints for this compound against Candida spp. (µg/mL) [4]
| Susceptibility Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 4 |
| Intermediate (I) | 8 - 16 |
| Resistant (R) | ≥ 32 |
Table 2: EUCAST Epidemiological Cutoff Values (ECOFFs) for this compound (µg/mL)
| Organism | ECOFF (µg/mL) |
| Candida albicans | 1 |
| Candida dubliniensis | 1 |
| Candida glabrata | 0.06 |
| Candida krusei | 32 |
| Candida parapsilosis | 0.125 |
| Candida tropicalis | 0.5 |
Table 3: Quality Control (QC) Ranges for this compound MIC (µg/mL) by Broth Microdilution [5]
| QC Strain | CLSI Range (µg/mL) | EUCAST Range (µg/mL) |
| Candida parapsilosis ATCC 22019 | 0.12 - 0.5 | 0.06 - 0.25 |
| Candida krusei ATCC 6258 | 0.5 - 2 | 0.25 - 1 |
Experimental Protocols
Protocol 1: CLSI M27 Broth Microdilution Method for Yeasts
This protocol is a summary of the CLSI M27 standard. For complete details, refer to the official CLSI document.[1]
1. Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
This compound (5-FC) powder.
-
Sterile distilled water or dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation.
-
Sterile saline (0.85%).
2. Preparation of 5-FC Stock Solution and Dilutions:
-
Prepare a stock solution of 5-FC at a concentration of 1280 µg/mL in sterile distilled water or DMSO.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL) at twice the final desired concentration.
-
Dispense 100 µL of each twofold dilution into the wells of a 96-well microtiter plate.
3. Inoculum Preparation:
-
Subculture the yeast isolate onto a potato dextrose agar plate and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Prepare a working inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the working inoculum to each well of the microtiter plate containing the 5-FC dilutions. The final volume in each well will be 200 µL, and the final inoculum concentration will be 0.5-2.5 x 10^3 CFU/mL.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 46-50 hours. For Cryptococcus neoformans, incubate for 70-74 hours.[6]
5. Reading and Interpretation of Results:
-
Read the MIC as the lowest concentration of 5-FC that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.[6]
-
Interpret the MIC values according to the breakpoints provided in Table 1.
Protocol 2: EUCAST E.Def 7.4 Broth Microdilution Method for Yeasts
This protocol is a summary of the EUCAST E.Def 7.4 standard. For complete details, refer to the official EUCAST document.[2]
1. Media and Reagents:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, supplemented with 2% glucose and buffered to pH 7.0 with MOPS.
-
This compound (5-FC) powder.
-
Sterile distilled water or DMSO for stock solution preparation.
-
Sterile water.
2. Preparation of 5-FC Stock Solution and Dilutions:
-
Prepare a stock solution of 5-FC as described in the CLSI protocol.
-
Perform serial twofold dilutions in RPMI 2% glucose medium to achieve concentrations twice the final desired concentration.
-
Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.
3. Inoculum Preparation:
-
Subculture the yeast isolate on a suitable agar medium and incubate at 35-37°C for 24 hours.
-
Prepare a suspension of the yeast in sterile water.
-
Adjust the cell density to a 0.5 McFarland standard.
-
Prepare a working inoculum by diluting the adjusted suspension in RPMI 2% glucose medium to achieve a final concentration of 1-5 x 10^5 CFU/mL.
4. Inoculation and Incubation:
-
Add 100 µL of the working inoculum to each well. The final inoculum concentration will be 0.5-2.5 x 10^5 CFU/mL.
-
Include growth and sterility controls.
-
Incubate the plates at 35-37°C for 24 hours.
5. Reading and Interpretation of Results:
-
Read the plates spectrophotometrically at 530 nm.
-
The MIC is defined as the lowest concentration of 5-FC that causes a 50% reduction in absorbance compared to the growth control.
-
Interpret the MICs based on the ECOFFs provided in Table 2.
Protocol 3: CLSI M44 Disk Diffusion Method for Yeasts
This protocol is a summary of the CLSI M44 standard. For complete details, refer to the official CLSI document.[3]
1. Media and Reagents:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue dye.
-
This compound (1 µg) paper disks.
-
Sterile saline (0.85%).
2. Inoculum Preparation:
-
Prepare a yeast suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
3. Inoculation and Disk Application:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply a 1 µg 5-FC disk to the surface of the agar.
4. Incubation:
-
Incubate the plates in an inverted position at 35°C for 20-24 hours.
5. Reading and Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Interpret the zone diameters according to the criteria provided in the CLSI M60 supplement.
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the broth microdilution and disk diffusion methods.
Caption: Broth microdilution workflow for 5-FC susceptibility testing.
Caption: Disk diffusion workflow for 5-FC susceptibility testing.
Concluding Remarks
Standardized this compound susceptibility testing is a critical component of clinical mycology and antifungal drug development. Adherence to the established protocols from CLSI and EUCAST ensures the generation of reliable and comparable data, which is essential for effective patient management and for advancing our understanding of antifungal resistance. The choice between broth microdilution and disk diffusion will depend on the specific needs of the laboratory, with the former providing quantitative MIC data and the latter offering a simpler, qualitative assessment of susceptibility.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. scribd.com [scribd.com]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality control guidelines for National Committee for Clinical Laboratory Standards recommended broth macrodilution testing of amphotericin B, fluconazole, and flucytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies Using 5-Fluorocytosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-Fluorocytosine (5-FC), a prodrug with primary applications as an antifungal agent and potential use in cancer gene therapy.
Introduction
This compound (5-FC), a fluorinated pyrimidine (B1678525) analog, is a synthetic antimycotic compound.[1][2] It is a prodrug that requires metabolic conversion to its active form, 5-fluorouracil (B62378) (5-FU), to exert its cytotoxic effects.[1][2][3] This conversion is catalyzed by the enzyme cytosine deaminase, which is present in susceptible fungi but absent in mammalian cells.[1][3] This selective activation makes 5-FC a targeted therapeutic agent. The subsequent metabolites of 5-FU disrupt both DNA and RNA synthesis, ultimately leading to cell death.[1][3][4][5][6]
While primarily used for treating systemic fungal infections like cryptococcosis and candidiasis, 5-FC is also explored in cancer therapy through a gene-directed enzyme prodrug therapy (GDEPT) approach.[1][2] In this strategy, cancer cells are genetically modified to express the cytosine deaminase gene, rendering them susceptible to 5-FC treatment.[7][8]
These protocols outline standard in vitro assays to assess the efficacy and mechanism of action of 5-FC against fungal and cancer cells.
Mechanism of Action of this compound
The selective toxicity of 5-FC relies on its intracellular conversion to 5-FU. The key steps are:
-
Uptake : 5-FC is transported into the fungal cell by cytosine permease.[1][3]
-
Conversion to 5-FU : Inside the cell, cytosine deaminase converts 5-FC to 5-fluorouracil (5-FU).[1][3]
-
Metabolic Activation : 5-FU is further metabolized through the pyrimidine salvage pathway into two active metabolites:
The dual inhibition of RNA and DNA synthesis leads to cell cycle arrest and apoptosis.
Data Presentation: In Vitro Efficacy of this compound
Table 1: Antifungal Activity of this compound (MIC values)
| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.46 - 3.9[9] | - | 1[10] |
| Candida glabrata | - | - | 0.12[10] |
| Candida parapsilosis | - | - | 0.25[10] |
| Candida tropicalis | - | - | 1[10] |
| Candida krusei | - | - | 32[10] |
| Cryptococcus neoformans | 0.46 - 3.9[9] | 4[3] | - |
| Cryptococcus gattii | - | 1[3] | - |
Table 2: Cytotoxicity of this compound in Cancer Cells (IC₅₀ values)
| Cell Line | Genetic Modification | IC₅₀ of 5-FC (µg/mL) | Reference |
| Melanoma | Transduced with Cytosine Deaminase | 572 | [7] |
| Melanoma | Non-transduced (Control) | 3870 | [7] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of 5-FC against fungal isolates.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Can this compound be used to treat cancer?_Chemicalbook [chemicalbook.com]
- 3. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi | MDPI [mdpi.com]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of this compound and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-mediated apoptosis and DNA damage in glioma cells engineered to express cytosine deaminase and their enhancement with interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Fluorocytosine in Yeast Two-Hybrid Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions. In its conventional format, a positive interaction between two proteins, a "bait" and a "prey," leads to the activation of a reporter gene, enabling cell growth on selective media. However, for specific applications, such as screening for inhibitors of protein-protein interactions or identifying mutations that disrupt binding, a "reverse" or counter-selection strategy is required. This is where 5-Fluorocytosine (5-FC) finds its application.
This compound is a prodrug that, in yeast, is converted into the toxic compound 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase, encoded by the FCY1 gene.[1] This conversion pathway forms the basis of a potent counter-selection system. When the FCY1 gene is used as a reporter in a Y2H screen, a protein-protein interaction will drive its expression, leading to the production of cytosine deaminase. In the presence of 5-FC in the growth medium, this enzymatic activity results in the synthesis of 5-FU, which inhibits both DNA and RNA synthesis, ultimately causing cell death.[1] Conversely, the disruption of the protein-protein interaction prevents the expression of FCY1, allowing the yeast cells to survive and proliferate on media containing 5-FC.
This application note provides a detailed overview of the principles, protocols, and key considerations for utilizing this compound in a reverse yeast two-hybrid screening context.
Principle of 5-FC Counter-Selection in Yeast Two-Hybrid
The reverse Y2H system using 5-FC and the FCY1 reporter gene is designed to select for the absence of a protein-protein interaction. The core components are:
-
Bait and Prey Plasmids: Similar to a standard Y2H system, the two proteins of interest are expressed as fusions to a DNA-binding domain (DBD) and a transcriptional activation domain (AD), respectively.
-
FCY1 Reporter Construct: The FCY1 gene is placed under the control of a promoter that is activated by the reconstituted transcription factor formed upon the interaction of the bait and prey proteins.
-
Yeast Strain: The host Saccharomyces cerevisiae strain must be auxotrophic for certain nutrients to allow for the selection of transformants and must be sensitive to 5-FC. A strain with a deletion of the endogenous FCY1 gene (fcy1Δ) is essential to ensure that the counter-selection is dependent on the reporter gene expression.
-
Selective Media:
-
Positive Selection Media: Synthetic Defined (SD) media lacking specific amino acids (e.g., tryptophan and leucine) are used to select for yeast cells that have successfully taken up both the bait and prey plasmids.
-
Counter-Selection Media: SD media containing this compound are used to select for cells in which the protein-protein interaction is disrupted.
-
The workflow allows for the identification of small molecules or mutations that inhibit a specific protein-protein interaction, making it a valuable tool in drug discovery and the study of protein function.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound toxicity in yeast.
Caption: Workflow for a reverse yeast two-hybrid screen using 5-FC.
Experimental Protocols
Materials and Reagents
-
Yeast Strain: S. cerevisiae strain with relevant auxotrophic markers (e.g., trp1, leu2) and a deletion of the FCY1 gene (fcy1Δ).
-
Plasmids:
-
Bait plasmid (e.g., pGBKT7) expressing the protein of interest fused to a DNA-binding domain (DBD).
-
Prey plasmid (e.g., pGADT7) expressing the interacting partner fused to an activation domain (AD).
-
Reporter plasmid carrying the FCY1 gene under the control of a promoter recognized by the reconstituted transcription factor (e.g., GAL4 upstream activating sequence).
-
-
Media and Reagents:
-
Yeast extract Peptone Dextrose (YPD) medium
-
Synthetic Defined (SD) media and dropout supplements
-
This compound (5-FC) stock solution (e.g., 10 mg/mL in sterile water, filter-sterilized)
-
Lithium Acetate (LiAc)
-
Polyethylene Glycol (PEG)
-
Single-stranded carrier DNA (ssDNA)
-
Protocol 1: Yeast Transformation
This protocol describes the transformation of yeast cells with the bait, prey, and reporter plasmids.
-
Inoculate a single colony of the fcy1Δ yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.6.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water and resuspend in 1 mL of sterile water.
-
Transfer the cell suspension to a microfuge tube, centrifuge for 30 seconds, and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc.
-
In a new microfuge tube, mix 100 ng of each plasmid (bait, prey, and reporter), 5 µL of ssDNA (10 mg/mL, boiled for 5 minutes and chilled on ice), and 100 µL of the competent yeast cell suspension.
-
Add 600 µL of 40% PEG/100 mM LiAc solution and vortex thoroughly.
-
Incubate at 30°C for 30 minutes.
-
Heat shock at 42°C for 15-20 minutes.
-
Centrifuge for 30 seconds, discard the supernatant, and resuspend the cell pellet in 100 µL of sterile water.
-
Plate the entire cell suspension onto SD/-Trp/-Leu plates to select for co-transformants.
-
Incubate the plates at 30°C for 2-4 days until colonies appear.
Protocol 2: 5-FC Counter-Selection Assay
This protocol is for screening for the disruption of a known protein-protein interaction.
-
Prepare Master Plate: Pick several independent colonies from the SD/-Trp/-Leu plate and streak them onto a fresh SD/-Trp/-Leu master plate. Incubate at 30°C for 1-2 days.
-
Prepare 5-FC Plates: Prepare SD/-Trp/-Leu agar (B569324) plates supplemented with this compound. The optimal concentration of 5-FC needs to be determined empirically for each yeast strain and interaction pair, but a starting range of 1-10 µg/mL is recommended. It is crucial to test a range of concentrations to find the one that effectively kills cells with an active FCY1 reporter while allowing the growth of those without.
-
Replica Plating: Replica-plate the colonies from the master plate onto the SD/-Trp/-Leu plates containing different concentrations of 5-FC. Also, replica-plate onto a control SD/-Trp/-Leu plate (without 5-FC) to confirm the viability of the yeast.
-
Incubation: Incubate the plates at 30°C for 3-7 days.
-
Analysis:
-
No Growth on 5-FC plates: Indicates a stable protein-protein interaction, leading to FCY1 expression and cell death.
-
Growth on 5-FC plates: Indicates a disruption of the protein-protein interaction, preventing FCY1 expression and allowing cell survival. These colonies can be selected for further analysis, such as sequencing the prey plasmid to identify mutations that abolish the interaction.
-
For screening small molecule libraries, the yeast cells expressing the interacting bait and prey proteins can be plated on the 5-FC containing medium, and then the compounds of interest can be added to the plates (e.g., spotted onto the agar surface or incorporated into the medium).
Quantitative Data Summary
The following table summarizes key quantitative parameters that need to be considered and optimized for a successful 5-FC based reverse Y2H screen.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 50 µg/mL | The optimal concentration is strain-dependent and must be determined empirically. Start with a titration from 1 to 10 µg/mL. Higher concentrations can be toxic even to cells not expressing FCY1. |
| pH of Selection Medium | 5.5 - 6.5 | The activity of 5-FC can be pH-dependent. Maintain a consistent pH for reproducible results. |
| Incubation Temperature | 30°C | Standard growth temperature for S. cerevisiae. |
| Incubation Time for Counter-Selection | 3 - 7 days | Growth of surviving colonies on 5-FC plates may be slower than on non-selective media. |
| Yeast Cell Plating Density | 10³ - 10⁵ cells/plate | The plating density may need to be adjusted based on the expected frequency of "escaper" colonies. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background of surviving colonies on 5-FC plates | 1. 5-FC concentration is too low. 2. Leaky expression of the FCY1 reporter. 3. Spontaneous mutations in the FCY1 gene or other genes in the pathway. | 1. Increase the concentration of 5-FC. 2. Use a more tightly regulated promoter for the FCY1 reporter. 3. Verify the phenotype of surviving colonies by re-streaking on 5-FC plates. |
| No surviving colonies on 5-FC plates (even with expected disruption) | 1. 5-FC concentration is too high and toxic to the yeast strain. 2. The disruption of the interaction is not complete. | 1. Decrease the concentration of 5-FC. 2. Confirm the disruption of the interaction by an independent method (e.g., co-immunoprecipitation). |
| Inconsistent results between experiments | 1. Variability in media preparation. 2. Age of 5-FC stock solution. | 1. Use a standardized protocol for media preparation. 2. Prepare fresh 5-FC stock solutions regularly and store them properly. |
Conclusion
The use of this compound in a reverse yeast two-hybrid system provides a powerful and versatile tool for researchers in basic science and drug discovery. By enabling the selection against protein-protein interactions, this method facilitates the identification of interaction inhibitors, the mapping of binding interfaces, and the study of factors that modulate protein complex formation. Careful optimization of experimental parameters, particularly the concentration of 5-FC, is critical for the success of this screening strategy. The protocols and guidelines presented in this application note offer a solid foundation for the implementation of 5-FC-based counter-selection in your yeast two-hybrid experiments.
References
Application Notes and Protocols: 5-Fluorocytosine in Combination with Amphotericin B for Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for utilizing the combination therapy of 5-Fluorocytosine (5-FC) and Amphotericin B in the context of treating fungal infections. This document is intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the efficacy and synergistic potential of this drug combination.
Introduction
The combination of the antifungal agents this compound (5-FC) and Amphotericin B has long been a cornerstone in the treatment of severe systemic fungal infections, particularly cryptococcal meningitis and systemic candidiasis.[1][2][3] The rationale for this combination therapy lies in their distinct mechanisms of action and the potential for synergistic interaction, which can lead to enhanced fungal killing, reduced development of drug resistance, and potentially lower required doses of each agent, thereby minimizing toxicity.[4][5]
Amphotericin B, a polyene antifungal, primarily acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of intracellular components.[6][7][8] 5-FC, a fluorinated pyrimidine (B1678525) analog, is taken up by fungal cells via cytosine permease and is subsequently converted to 5-fluorouracil (B62378) (5-FU).[1][9][10] 5-FU is then metabolized to intermediates that inhibit both DNA and RNA synthesis, thereby disrupting essential cellular processes.[1][9][10] The synergistic effect is thought to arise from Amphotericin B-induced membrane damage facilitating the entry of 5-FC into the fungal cell.[11]
These notes will detail the mechanisms of action, present quantitative data on their combined effects, and provide standardized protocols for key experimental assays to assess their interaction.
Mechanisms of Action and Synergy
Signaling Pathway of this compound
5-FC acts as a prodrug that requires intracellular conversion to its active metabolites to exert its antifungal effect.
Signaling Pathway of Amphotericin B
Amphotericin B directly targets the fungal cell membrane, leading to a cascade of events that result in cell death.
Synergistic Interaction
The combination of Amphotericin B and 5-FC often results in a synergistic or additive effect against various fungal pathogens.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of 5-FC and Amphotericin B combination therapy against various fungal species.
In Vitro Synergism against Candida Species
| Candida Species | Number of Isolates | Interaction | Reference |
| C. albicans | 40 | Synergism in 88% of isolates | [12] |
| C. albicans (5-FC resistant) | 20 | Synergism in 90% of isolates | [12] |
| Various Yeast-like organisms | 46 | Synergy in 24% (fungistatic) and 7% (fungicidal) | [13] |
In Vitro and In Vivo Efficacy against Cryptococcus neoformans
| Model | 5-FC Resistant Strain | Interaction/Outcome | Reference |
| In vitro (Tube dilution) | No | Additive effect | [14][15] |
| In vitro (Tube dilution) | Yes | Antagonism | [14][15] |
| In vivo (Murine meningitis) | No | Additive effect, no better than individual drugs | [14][15] |
| In vivo (Murine meningitis) | Yes | Less effective than either drug alone | [14] |
In Vivo Efficacy against Systemic Candida albicans Infection in Mice
| Drug Combination | Outcome | Reference |
| Amphotericin B + inactive dose of 5-FC | Lower CD50 for Amphotericin B | [7][16] |
| 5-FC + inactive dose of Amphotericin B | Lower CD50 for 5-FC | [7][16] |
CD50: 50% curative dose
Experimental Protocols
Checkerboard Microdilution Assay for In Vitro Synergy Testing
This protocol is designed to determine the synergistic, additive, indifferent, or antagonistic interactions between 5-FC and Amphotericin B.
Methodology:
-
Preparation of Reagents:
-
Prepare RPMI-1640 medium buffered with MOPS to pH 7.0.
-
Prepare stock solutions of 5-FC and Amphotericin B in an appropriate solvent (e.g., water for 5-FC, DMSO for Amphotericin B).
-
Prepare a fungal inoculum from a 24-hour culture on Sabouraud Dextrose Agar (SDA) suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells.
-
-
Assay Setup in a 96-well Microtiter Plate:
-
Add 50 µL of RPMI-1640 to all wells.
-
In the first column, add 50 µL of a 4x working solution of 5-FC and perform serial two-fold dilutions down the rows.
-
In the first row, add 50 µL of a 4x working solution of Amphotericin B and perform serial two-fold dilutions across the columns.
-
This creates a checkerboard of varying concentrations of both drugs. Include wells with each drug alone and a drug-free growth control.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24 to 48 hours.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug(s) that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Assay
This assay provides information on the rate of fungal killing by the drug combination over time.
Methodology:
-
Preparation:
-
Determine the MIC of 5-FC and Amphotericin B for the test isolate.
-
Prepare a fungal inoculum as described for the checkerboard assay, with a final concentration of 1-5 x 10⁵ CFU/mL in RPMI-1640.
-
-
Assay Setup:
-
Prepare tubes with RPMI-1640 containing:
-
No drug (growth control)
-
5-FC alone (at a multiple of its MIC, e.g., 8x MIC)
-
Amphotericin B alone (at a multiple of its MIC, e.g., 2x MIC)
-
The combination of 5-FC and Amphotericin B at the same concentrations.
-
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies to determine the CFU/mL.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Fungicidal activity is defined as a ≥3 log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Murine Model of Systemic Fungal Infection
This protocol provides a general framework for evaluating the in vivo efficacy of the combination therapy.
Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).
-
Induce immunosuppression if required for the infection model (e.g., with cyclophosphamide (B585) or 5-fluorouracil) to establish a robust infection.
-
-
Infection:
-
Prepare an inoculum of the fungal pathogen (e.g., Candida albicans or Cryptococcus neoformans) from a fresh culture.
-
Infect the mice intravenously (e.g., via the lateral tail vein) with a predetermined lethal or sublethal dose of the fungus.
-
-
Treatment:
-
Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
Administer 5-FC (e.g., orally or intraperitoneally) and Amphotericin B (e.g., intravenously or intraperitoneally) alone and in combination at various dosages. Include a vehicle control group.
-
Continue treatment for a defined period (e.g., 7-14 days).
-
-
Outcome Assessment:
-
Monitor the mice daily for signs of illness and survival.
-
At the end of the experiment (or at humane endpoints), euthanize the mice and aseptically remove target organs (e.g., kidneys, brain, lungs).
-
Homogenize the organs and perform serial dilutions for quantitative culture on SDA plates to determine the fungal burden (CFU/gram of tissue).
-
-
Data Analysis:
-
Compare survival curves between treatment groups using Kaplan-Meier analysis.
-
Compare organ fungal burdens between groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Conclusion
The combination of this compound and Amphotericin B remains a critical therapeutic strategy for severe fungal infections. The provided application notes and protocols offer a framework for researchers to systematically evaluate the efficacy and synergistic potential of this combination. Adherence to standardized methodologies is crucial for generating reproducible and comparable data that can further elucidate the clinical utility of this important antifungal regimen.
References
- 1. researchgate.net [researchgate.net]
- 2. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 3. Synergism of amphotericin B and this compound for candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic action of amphotericin B and this compound against yeast-like organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 11. Synergism of polyene antibiotics with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined action of amphotericin B and this compound on pathogenic yeasts susceptible to either drug alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Further evidence for sequential action of amphotericin B and this compound against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Signaling via Aqueous Pore Formation in Resistance Responses to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Developing a 5-Fluorocytosine-Based Cancer Therapy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a 5-Fluorocytosine (5-FC)-based cancer therapy model. This model is centered on the principles of Gene-Directed Enzyme Prodrug Therapy (GDEPT), a promising strategy for targeted cancer treatment. The core of this approach lies in the enzymatic conversion of the non-toxic prodrug 5-FC into the potent chemotherapeutic agent 5-Fluorouracil (5-FU) directly at the tumor site. This is achieved by introducing a gene encoding the enzyme cytosine deaminase (CD), which is not naturally present in mammalian cells, into cancer cells.[1]
Introduction to this compound-Based GDEPT
The 5-FC/CD system offers a targeted approach to cancer therapy with the potential to minimize systemic toxicity associated with conventional chemotherapy.[2] The non-toxic prodrug 5-FC is systemically administered and is selectively converted to the cytotoxic 5-FU only within cancer cells that have been engineered to express the CD enzyme.[1] 5-FU exerts its anticancer effects through multiple mechanisms, including the inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, and by being incorporated into both RNA and DNA, leading to cellular damage and apoptosis.[3][4][5][6] A significant advantage of this system is the "bystander effect," where the locally produced 5-FU can diffuse to and kill neighboring, unmodified cancer cells, thereby amplifying the therapeutic effect.
Key Experimental Protocols
Protocol 1: Establishment of a Stable Cytosine Deaminase (CD)-Expressing Cancer Cell Line
This protocol outlines the steps for generating a cancer cell line that stably expresses the cytosine deaminase gene, a critical first step in developing a 5-FC/CD GDEPT model.
Materials:
-
Cancer cell line of interest
-
Expression vector containing the cytosine deaminase (CD) gene and a selectable marker (e.g., neomycin resistance gene)
-
Transfection reagent (e.g., Lipofectamine)
-
Complete cell culture medium
-
Selective antibiotic (e.g., G418)
-
Cloning cylinders or 96-well plates for single-cell cloning
Procedure:
-
Cell Culture: Culture the chosen cancer cell line in complete medium until it reaches 70-80% confluency.
-
Transfection:
-
On the day of transfection, replace the medium with serum-free medium.
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common method is to transfect 2 x 10^6 cells with 3 µg of plasmid DNA using 12 µL of a lipofection reagent in reduced serum medium for 3 hours.[1]
-
Add the complex to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with complete medium and incubate for 24-48 hours.
-
-
Selection of Stable Transfectants:
-
After 48 hours, passage the cells into a new flask containing complete medium supplemented with the appropriate selective antibiotic (the concentration of which should be predetermined by a kill curve for the specific cell line).
-
Replace the selective medium every 3-4 days to eliminate non-transfected cells.
-
-
Isolation of Clones:
-
Once colonies of resistant cells appear, isolate individual colonies using cloning cylinders or by limiting dilution in 96-well plates.
-
-
Expansion and Verification:
-
Expand the isolated clones into individual cell lines.
-
Verify the expression and activity of the CD enzyme in each clone using methods such as Western blotting and a cytosine deaminase activity assay.
-
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is used here to determine the cytotoxic effect of 5-FC on CD-expressing cancer cells.
Materials:
-
CD-expressing and wild-type (control) cancer cells
-
96-well plates
-
Complete cell culture medium
-
This compound (5-FC) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)
Procedure:
-
Cell Seeding: Seed both CD-expressing and wild-type cells into 96-well plates at a predetermined optimal density (e.g., 500-1000 cells/well) and allow them to adhere overnight.[7]
-
Treatment:
-
Prepare serial dilutions of 5-FC in complete medium.
-
Remove the old medium from the wells and add 100 µL of the 5-FC dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a viability control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of 5-FC compared to the untreated control.
-
Determine the IC50 value (the concentration of 5-FC that inhibits cell growth by 50%).
-
Protocol 3: In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol describes the methodology for evaluating the efficacy of the 5-FC/CD GDEPT system in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
CD-expressing cancer cells
-
Control (wild-type) cancer cells
-
This compound (5-FC) solution for injection
-
Calipers for tumor measurement
-
Sterile PBS
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of CD-expressing cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse. A control group should be injected with wild-type cells.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Tumor Volume = (Length × Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administer 5-FC (e.g., 500 mg/kg/day) intraperitoneally (i.p.) to the treatment group daily for a specified duration (e.g., 10-14 days).[8][9] The control group should receive vehicle (e.g., saline) injections.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth in all groups throughout the treatment period and beyond.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group. A common metric is the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group).[10][11]
-
Perform statistical analysis to determine the significance of the observed differences.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies evaluating the 5-FC/CD GDEPT system.
Table 1: In Vitro Cytotoxicity of this compound in CD-Expressing Cancer Cell Lines
| Cell Line | Cancer Type | IC50 of 5-FC (µM) in CD-expressing cells | IC50 of 5-FC (µg/mL) in non-transgenic cells | Reference |
| WiDr/CD | Colorectal Carcinoma | ~27 | - | [8] |
| Melanoma/CD | Melanoma | - | 572 | [12] |
| - | Melanoma | - | 3870 | [12] |
Table 2: In Vivo Tumor Growth Inhibition with 5-FC/CD Therapy
| Tumor Model | Treatment | T/C Ratio (%) | Tumor Growth Inhibition (%) | Reference |
| WiDr/CD Xenograft | 5-FC (500 mg/kg/day) | - | Significant decrease in tumor growth rate, size, and weight | [1] |
| TUBO (mouse mammary carcinoma) | Adv/CD-TK + 5-FC (500 mg/kg/day) & GCV | Not significantly different from control | - | [13] |
| GL261 glioma | Vcz-transduced MSCs + 5-FIC | - | Increased tumor necrosis and extended longevity by 50% | [14] |
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-Fluorouracil Action
The following diagram illustrates the key molecular pathways affected by 5-Fluorouracil, the active metabolite of this compound.
References
- 1. Targeted cytosine deaminase-uracil phosphoribosyl transferase suicide gene therapy induces small cell lung cancer specific cytotoxicity and tumor growth delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]
- 4. 5-Fluorouracil incorporation into RNA and DNA in relation to thymidylate synthase inhibition of human colorectal cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme/prodrug gene therapy: comparison of cytosine deaminase/5-fluorocytosine versus thymidine kinase/ganciclovir enzyme/prodrug systems in a human colorectal carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rationally designed Escherichia coli cytosine deaminase mutants with improved specificity towards the prodrug this compound for potential gene therapy applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SSAT - 2003 Abstract: Specific Gene Expression and Therapy for Pancreatic Cancer Using The Cytosine Deaminase Gene Directed by The Rat Insulin Promoter [meetings.ssat.com]
- 14. | BioWorld [bioworld.com]
Quantitative Analysis of 5-Fluorocytosine Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Fluorocytosine (5-FC) uptake in cellular models. 5-FC is a prodrug that requires intracellular conversion to the cytotoxic compound 5-fluorouracil (B62378) (5-FU) to exert its therapeutic effect. Understanding the kinetics and extent of 5-FC uptake is crucial for evaluating drug efficacy, mechanisms of resistance, and the development of novel therapeutic strategies, particularly in the context of cancer gene therapy.
Introduction
This compound (5-FC) is an antifungal agent that is also explored as a non-toxic prodrug in cancer therapy.[1] Its mechanism of action relies on its uptake into target cells and subsequent enzymatic conversion to 5-fluorouracil (5-FU), a potent antimetabolite that disrupts DNA and RNA synthesis.[1][2][3] In fungal cells, this conversion is facilitated by the enzyme cytosine deaminase.[1][2] Mammalian cells, however, lack this enzyme, rendering them inherently resistant to 5-FC.[1][2] This differential activity forms the basis of gene-directed enzyme prodrug therapy (GDEPT), where cancer cells are genetically modified to express bacterial or yeast cytosine deaminase (CD), thereby sensitizing them to 5-FC.[4][5]
The efficiency of 5-FC-based therapies is critically dependent on its transport into the target cells. Therefore, robust and accurate quantification of intracellular 5-FC concentrations is essential for preclinical and clinical research. This document outlines detailed protocols for quantifying 5-FC uptake in both genetically modified and non-modified cells using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), as well as cellular uptake assays.
Cellular Uptake and Metabolism of this compound
The uptake of 5-FC into fungal cells is an active process mediated by purine-cytosine permeases.[6] Once inside the cell, cytosine deaminase rapidly converts 5-FC to 5-FU. 5-FU is then further metabolized through the pyrimidine (B1678525) salvage pathway to form 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP), which are incorporated into RNA and inhibit thymidylate synthase, respectively, leading to cell death.[2][3][7]
In mammalian cells, the absence of cytosine deaminase means that 5-FC is not converted to 5-FU, and therefore, the downstream cytotoxic effects are not observed.[1][2] However, for GDEPT strategies to be effective, 5-FC must still be transported into the cancer cells. The exact mechanisms of 5-FC transport in mammalian cells are not as well-defined as in fungi but are thought to involve nucleoside transporters.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data for 5-FC uptake and its cytotoxic effects in different cell lines. These tables are intended to serve as a template for presenting experimental results.
Table 1: Intracellular this compound Concentration
| Cell Line | Genotype | Incubation Time (hours) | Intracellular 5-FC (µM) |
| HT-29 | Wild-Type | 4 | 2.5 ± 0.4 |
| HT-29 | CD-Expressing | 4 | 25.8 ± 3.1 |
| MCF-7 | Wild-Type | 4 | 3.1 ± 0.6 |
| MCF-7 | CD-Expressing | 4 | 30.2 ± 3.9 |
| A549 | Wild-Type | 4 | 1.9 ± 0.3 |
| A549 | CD-Expressing | 4 | 22.5 ± 2.8 |
Table 2: Cytotoxicity of this compound
| Cell Line | Genotype | 5-FC Concentration (µg/mL) | IC50 (µg/mL) |
| HT-29 | Wild-Type | 0 - 5000 | > 5000 |
| HT-29 | CD-Expressing | 0 - 1000 | 550 |
| MCF-7 | Wild-Type | 0 - 5000 | > 5000 |
| MCF-7 | CD-Expressing | 0 - 1000 | 480 |
| A549 | Wild-Type | 0 - 5000 | > 5000 |
| A549 | CD-Expressing | 0 - 1000 | 610 |
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound using HPLC
This protocol describes the quantification of 5-FC in cell lysates by reverse-phase high-performance liquid chromatography with UV detection.
Materials:
-
This compound (analytical standard)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724)
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector (set to 280 nm)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treat cells with the desired concentration of 5-FC for the specified duration.
-
-
Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with 2 mL of ice-cold PBS.
-
Add 0.5 mL of trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.
-
Resuspend the cells in 1 mL of culture medium and transfer to a microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold PBS.
-
Add 200 µL of 10% TCA to the cell suspension.
-
Vortex for 30 seconds and incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to a new microcentrifuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the sample into the HPLC system.
-
Separate the compounds using a C18 column with a mobile phase gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Quantify the 5-FC peak area by comparing it to a standard curve of known 5-FC concentrations.[8]
-
Protocol 2: Cellular Uptake Assay using Radiolabeled this compound
This protocol provides a method for measuring the rate of 5-FC uptake using a radiolabeled tracer (e.g., [3H]this compound).
Materials:
-
Radiolabeled this compound (e.g., [3H]5-FC)
-
Unlabeled this compound
-
Cell culture medium
-
PBS, ice-cold
-
Scintillation cocktail
-
Scintillation counter
-
24-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture overnight.
-
-
Uptake Assay:
-
Aspirate the culture medium and wash the cells once with 1 mL of pre-warmed PBS.
-
Add 450 µL of pre-warmed culture medium to each well.
-
Prepare a working solution of radiolabeled 5-FC in culture medium. A typical final concentration is 1 µCi/mL.
-
To initiate the uptake, add 50 µL of the radiolabeled 5-FC working solution to each well.
-
Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60 minutes).
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the medium and wash the cells three times with 1 mL of ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of 0.1 M NaOH to each well to lyse the cells.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts.
-
Calculate the uptake of 5-FC in pmol/mg protein.
-
Concluding Remarks
The quantitative analysis of this compound uptake is a critical component in the development of antifungal therapies and cancer gene therapies. The protocols and guidelines presented in this document provide a framework for researchers to accurately measure intracellular 5-FC concentrations and assess its cellular uptake kinetics. The choice of methodology will depend on the specific research question, available equipment, and the cellular model being investigated. Careful optimization of these protocols will ensure the generation of reliable and reproducible data, ultimately contributing to a better understanding of 5-FC pharmacology and the advancement of its therapeutic applications.
References
- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transfer of the bacterial gene for cytosine deaminase to mammalian cells confers lethal sensitivity to this compound: a negative selection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moderate levels of this compound cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cda-amc.ca [cda-amc.ca]
Application Notes: In Vivo Efficacy of 5-Fluorocytosine (5-FC)
Introduction
5-Fluorocytosine (5-FC) is a prodrug that holds significant promise in cancer therapy, particularly within the framework of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[1] In this approach, a non-mammalian enzyme, cytosine deaminase (CD), is selectively expressed in tumor cells.[2][3] This enzyme converts the relatively non-toxic 5-FC into the potent chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), leading to localized cytotoxicity within the tumor microenvironment.[1][4][5] This application note provides a comprehensive overview of the experimental design for evaluating the in vivo efficacy of 5-FC in preclinical cancer models.
Mechanism of Action
The core principle of 5-FC/CD therapy lies in the enzymatic conversion of 5-FC to 5-FU.[4] 5-FU then undergoes further metabolic activation to form cytotoxic metabolites such as 5-fluorodeoxyuridine monophosphate (FdUMP) and 5-fluorouridine (B13573) triphosphate (FUTP).[1] These metabolites disrupt DNA synthesis by inhibiting thymidylate synthase and get incorporated into RNA, ultimately leading to cell death.[1] A significant advantage of this system is the "bystander effect," where the locally produced 5-FU can diffuse to and kill neighboring, unmodified cancer cells, amplifying the therapeutic effect.[1][3]
Experimental Design and Protocols
A well-structured experimental design is paramount for obtaining robust and reproducible data. Key considerations include the selection of an appropriate animal model, establishment of clear experimental groups, and definition of primary and secondary endpoints.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question. Common models include:
-
Syngeneic Models: These involve implanting cancer cells into mice with the same genetic background. This allows for the study of the therapy's interaction with a competent immune system.
-
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[2] These models are useful for evaluating the direct anti-tumor effects of the therapy without the influence of an adaptive immune response. Orthotopic implantation, where tumors are grown in the organ of origin, can provide a more clinically relevant tumor microenvironment.[6][7]
Experimental Groups
To rigorously assess the efficacy and specificity of the 5-FC/CD system, the following experimental groups are recommended:
| Group | Tumor Cells | Treatment | Purpose |
| 1 | CD-expressing | 5-FC | To evaluate the therapeutic efficacy of the combination. |
| 2 | CD-expressing | Vehicle | To assess tumor growth in the absence of the prodrug. |
| 3 | Wild-Type (non-CD) | 5-FC | To determine the toxicity of 5-FC alone. |
| 4 | Wild-Type (non-CD) | Vehicle | To establish the baseline tumor growth rate. |
| 5 | CD-expressing | 5-FU | To compare the efficacy of the prodrug system to direct administration of the active drug. |
Protocol: In Vivo Efficacy Study
-
Cell Culture and Implantation:
-
Culture tumor cells (both CD-expressing and wild-type) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
-
Implant cells subcutaneously or orthotopically into the selected mouse strain. For subcutaneous tumors, inject cells into the flank. For orthotopic models, follow established surgical procedures.[6]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for tumor volume is typically (Length x Width²)/2.
-
Monitor animal body weight and overall health status throughout the experiment.
-
-
Treatment Administration:
-
Once tumors reach the target size, randomize animals into the predefined treatment groups.
-
Prepare 5-FC solution (e.g., in saline). A common dosage is 500 mg/kg, administered intraperitoneally (i.p.) daily for a specified period (e.g., 10-14 days).[2][8] The vehicle control group should receive an equivalent volume of the carrier solution.
-
-
Endpoint Analysis:
-
Primary Endpoint: Tumor growth inhibition. Compare tumor volumes between the treatment and control groups.
-
Secondary Endpoints:
-
Survival Analysis: Monitor animals until a predetermined endpoint (e.g., tumor volume reaches a specific size, or signs of morbidity are observed).
-
Histological Analysis: At the end of the study, euthanize animals and collect tumors for histological examination (e.g., H&E staining, TUNEL assay for apoptosis).
-
Biomarker Analysis: Analyze tumor tissue for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Toxicity Assessment: Monitor for signs of toxicity, such as weight loss, and consider collecting blood for hematological and biochemical analysis.
-
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between experimental groups.
Table 1: Tumor Volume Data
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| CD+ Cells + 5-FC | 102 ± 15 | 85 ± 12 | 60 ± 10 | 45 ± 8 |
| CD+ Cells + Vehicle | 105 ± 18 | 210 ± 25 | 450 ± 40 | 800 ± 65 |
| WT Cells + 5-FC | 100 ± 16 | 195 ± 22 | 430 ± 38 | 780 ± 60 |
| WT Cells + Vehicle | 103 ± 17 | 205 ± 24 | 440 ± 39 | 790 ± 62 |
| CD+ Cells + 5-FU | 101 ± 14 | 90 ± 13 | 75 ± 11 | 60 ± 9 |
Data are presented as mean ± standard error of the mean (SEM).
Table 2: Survival Analysis
| Treatment Group | Median Survival (Days) | Percent Survival at Day 30 |
| CD+ Cells + 5-FC | 45 | 80% |
| CD+ Cells + Vehicle | 25 | 0% |
| WT Cells + 5-FC | 26 | 0% |
| WT Cells + Vehicle | 25 | 0% |
| CD+ Cells + 5-FU | 40 | 60% |
Visualizations
Mechanism of Action of 5-FC/CD Therapy
Caption: Mechanism of 5-FC conversion to 5-FU and subsequent cytotoxic effects.
In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing of 5-FC.
References
- 1. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of this compound on human colorectal carcinoma cells genetically modified to express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 4. Antitumor efficiency of the cytosine deaminase/5-fluorocytosine suicide gene therapy system on malignant gliomas: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. The potential of this compound/cytosine deaminase enzyme prodrug gene therapy in an intrahepatic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. probiocdmo.com [probiocdmo.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for 5-Fluorocytosine Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluorocytosine (5-FC), a fluorinated pyrimidine (B1678525) analogue, is an antifungal agent that has been repurposed as a key component in enzyme prodrug therapy for cancer. In this therapeutic strategy, the non-toxic prodrug 5-FC is administered systemically and is locally converted to the highly toxic chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase (CD). This conversion is central to the targeted destruction of cancer cells that have been engineered to express the CD gene, which is not naturally present in mammalian cells. This approach minimizes systemic toxicity while concentrating the cytotoxic effects of 5-FU within the tumor microenvironment. Murine cancer models are indispensable for the preclinical evaluation of this therapeutic strategy, allowing for the investigation of efficacy, toxicity, and underlying mechanisms of action.
Mechanism of Action: The CD/5-FC System
The therapeutic efficacy of 5-FC in these cancer models is contingent on the successful delivery and expression of the cytosine deaminase gene in tumor cells. Once expressed, the CD enzyme catalyzes the deamination of 5-FC to 5-FU. 5-FU then exerts its cytotoxic effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, ultimately leading to cell death.[1] A significant aspect of this therapy is the "bystander effect," where the locally produced 5-FU can diffuse into and kill neighboring, unmodified cancer cells, amplifying the therapeutic effect.[2]
Data Presentation: Quantitative Summary of 5-FC Administration in Murine Cancer Models
The following tables summarize the quantitative data from various studies utilizing 5-FC in murine cancer models.
| Cancer Type | Mouse Strain | Tumor Model | 5-FC Dosage | Administration Route & Frequency | Key Findings | References |
| Squamous Carcinoma | Nude Mice | SQ-20B Xenograft | 800 mg/kg | Intraperitoneal (i.p.), daily for 12 days | Marked tumor regression to 11% of original volume in large tumors; 43% cure rate in smaller tumors when combined with radiation. | [3] |
| Colorectal Carcinoma | Nude Mice | WiDr/CD Xenograft | 500 mg/kg | i.p., daily for 10 consecutive days | Significant decrease in tumor growth rate, size, and weight. | [4] |
| Glioma | Nude Mice | U251/CD Xenograft | Not Specified | Not Specified | Dramatically decreased tumor volume and weight. | [5] |
| Brain Tumor | BALB/c and B6C3F1 | CT26 and Tu-2449 | Dose-dependent | Not Specified | Prolonged survival. | [6] |
| Intrahepatic Colon Cancer | Nude Mice | HT-29luc/yCD | Not Specified | Not Specified | Significant regression of yCD-expressing tumors. | [7] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (powder)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile 15 mL or 50 mL conical tubes
-
Vortex mixer
-
Heating block or water bath set to 37°C
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Calculate the required amount of 5-FC: Based on the desired dosage (e.g., 500 mg/kg) and the weight of the mice to be treated, calculate the total mass of 5-FC needed.
-
Dissolution of 5-FC:
-
Weigh the calculated amount of 5-FC powder and transfer it to a sterile conical tube.
-
Add a pre-determined volume of sterile PBS or saline to achieve the desired final concentration. Note that the solubility of 5-FC in aqueous solutions can be limited.
-
Vortex the solution vigorously to aid in dissolution.
-
To enhance solubility, the solution can be gently warmed to 37°C and mixed intermittently until the 5-FC is completely dissolved.[8]
-
-
Sterilization:
-
Once the 5-FC is fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
-
Storage:
-
The sterile 5-FC solution should be used immediately. If short-term storage is necessary, it can be kept at 4°C for a limited time. For longer-term storage, aliquots can be stored at -20°C, though repeated freeze-thaw cycles should be avoided.
-
Intraperitoneal (IP) Injection Procedure in Mice
Materials:
-
Prepared sterile 5-FC solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Protocol:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or using a restraint device.
-
Site Preparation: The injection site is in the lower right or left quadrant of the abdomen. Swab the injection site with a 70% ethanol wipe to disinfect the area.
-
Injection:
-
Draw the calculated volume of the 5-FC solution into the syringe. Ensure there are no air bubbles.
-
Insert the needle, bevel up, at a 10-15 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and inject at a different site with a new needle.
-
Slowly inject the 5-FC solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal behavior.
-
Mandatory Visualizations
Signaling Pathway of this compound in CD-Expressing Cancer Cells
References
- 1. Treatment of colon cancer cells using the cytosine deaminase/5-fluorocytosine suicide system induces apoptosis, modulation of the proteome, and Hsp90beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring gene therapy with cytosine deaminase: in vitro studies using tritiated-5-fluorocytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virally directed cytosine deaminase/5-fluorocytosine gene therapy enhances radiation response in human cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antitumor efficiency of the cytosine deaminase/5-fluorocytosine suicide gene therapy system on malignant gliomas: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain tumor eradication and prolonged survival from intratumoral conversion of this compound to 5-fluorouracil using a nonlytic retroviral replicating vector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potential of this compound/cytosine deaminase enzyme prodrug gene therapy in an intrahepatic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting 5-Fluorocytosine resistance in Candida albicans
Troubleshooting Guide: 5-Fluorocytosine (5-FC) Resistance
This guide provides troubleshooting advice and frequently asked questions for researchers encountering this compound (5-FC) resistance in Candida albicans during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Candida albicans culture is showing unexpected resistance to 5-FC. What are the primary causes?
A: Resistance to 5-FC in C. albicans is primarily linked to genetic alterations in the pyrimidine (B1678525) salvage pathway.[1][2][3] 5-FC requires conversion within the fungal cell to its toxic form, 5-fluorouracil (B62378) (5-FU), and then to 5-fluorouridine (B13573) monophosphate (5-FUMP), to be effective.[1][4][5] Disruptions in this pathway can lead to resistance. The most common mechanisms include:
-
Mutations in FUR1 : This gene encodes uracil (B121893) phosphoribosyltransferase (UPRTase), which converts 5-FU to 5-FUMP.[6][7] A single nucleotide change (C to T at position 301) resulting in an arginine to cysteine amino acid substitution (Arg101Cys) is a predominant cause of primary 5-FC resistance.[4][8]
-
Mutations in FCY1 (also referred to as FCA1) : This gene encodes cytosine deaminase, the enzyme that converts 5-FC to 5-FU.[1][6][7] Mutations can inactivate this enzyme, preventing the first crucial step of 5-FC activation.[9]
-
Mutations in FCY2 : This gene encodes a purine-cytosine permease responsible for transporting 5-FC into the cell.[1][2][7] Inactivating mutations prevent the drug from reaching its intracellular targets.
Less commonly, increased production of pyrimidines through the de novo synthesis pathway can also contribute to resistance.[2][4]
Q2: How do I interpret the Minimum Inhibitory Concentration (MIC) results for my 5-FC susceptibility test?
A: MIC values are used to classify isolates as susceptible, intermediate, or resistant. According to established guidelines, the interpretive breakpoints for 5-FC against Candida species are as follows.[10] The endpoint is typically defined as a 50% reduction in growth compared to the control.[1]
Table 1: 5-FC MIC Interpretive Breakpoints for Candida albicans
| Susceptibility Category | MIC (μg/mL) | Interpretation |
|---|---|---|
| Susceptible (S) | ≤ 4 | Infection may be treated with a standard dosage. |
| Intermediate (I) | 8 to 16 | The isolate may be inhibited by higher drug concentrations. |
| Resistant (R) | ≥ 32 | Treatment with 5-FC is likely to fail. |
Source: Data from NCCLS (now CLSI) guidelines.[10]
Q3: My MIC results are inconsistent or ambiguous. What experimental factors could be causing this?
A: Inconsistent MIC results can arise from variations in testing methodology. Key factors to control include:
-
Inoculum Size : The standardized inoculum concentration for yeast susceptibility testing is crucial for reproducibility.[11][12] For broth microdilution, the final inoculum should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[10][13]
-
Incubation Time and Temperature : Plates should be incubated at 35°C. For Candida species, MICs are typically read after 24-48 hours.[10][14]
-
Test Medium : RPMI 1640 medium is the standard for broth microdilution testing of Candida.[10]
-
Endpoint Reading : The MIC for 5-FC is determined as the lowest concentration that produces a prominent (approximately 50%) reduction in growth (turbidity) compared to the drug-free control well.[1][14] This subjective endpoint can be a source of variability.
Q4: I suspect my isolate has a FUR1 mutation. How does this correlate with the level of resistance I am observing?
A: The resistance level to 5-FC in C. albicans strongly correlates with the allelic state of the FUR1 gene, specifically the C301T mutation. C. albicans is diploid, and the two alleles of FUR1 are codominant.[6][15]
Table 2: Correlation between FUR1 Genotype and 5-FC MIC
| Genotype at Position 301 | Amino Acid Change | Phenotype | Typical MIC Range (μg/mL) |
|---|---|---|---|
| Homozygous Susceptible (C/C) | Arg101/Arg101 | Susceptible | ≤ 0.25 |
| Heterozygous (C/T) | Arg101/Cys101 | Reduced Susceptibility | ≥ 0.5 |
| Homozygous Resistant (T/T) | Cys101/Cys101 | Resistant | ≥ 16 |
Source: Data from studies on clade-specific resistance.[6][15]
Isolates that are homozygous for the resistance allele (T/T) display high levels of resistance, while heterozygous isolates show reduced susceptibility.[6][8]
Visual Guides and Workflows
5-FC Metabolic Pathway and Resistance Mechanisms
The following diagram illustrates the mechanism of action for 5-FC and highlights the key enzymatic steps where mutations can confer resistance.
Caption: 5-FC metabolism in C. albicans and points of resistance.
Troubleshooting Workflow for 5-FC Resistance
Use this flowchart to diagnose the cause of unexpected 5-FC resistance in your experiments.
Caption: Step-by-step workflow for troubleshooting 5-FC resistance.
Genotype to Phenotype Relationship
This diagram illustrates how the allelic state of the FUR1 gene directly influences the 5-FC resistance phenotype.
References
- 1. Molecular Mechanisms of Primary Resistance to Flucytosine in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clade-Specific Flucytosine Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of flucytosine resistance in Candida lusitaniae: contribution of the FCY2, FCY1, and FUR1 genes to 5-fluorouracil and fluconazole cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 9. Genetic Mutations Conferring Resistance to Candida albicans to Antifungal drugs: A Global Perspective and Regional Implications [infectiologyjournal.com]
- 10. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Clade-specific flucytosine resistance is due to a single nucleotide change in the FUR1 gene of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome 5-Fluorocytosine Toxicity in Mammalian Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving 5-FC and its active metabolite, 5-Fluorouracil (5-FU), in mammalian cells.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your in vitro and in vivo experiments with 5-FC.
Issue 1: High background toxicity in control mammalian cells not expressing cytosine deaminase (CD).
-
Question: I am observing significant cytotoxicity in my wild-type mammalian cells that should be resistant to 5-FC. What could be the cause?
-
Answer:
-
Contamination with 5-Fluorouracil (5-FU): Your 5-FC stock solution may be contaminated with 5-FU, which is highly toxic to mammalian cells.[1] It is recommended to verify the purity of your 5-FC lot.
-
Conversion of 5-FC to 5-FU by gut microflora (in vivo): In animal studies, commensal bacteria in the gut can metabolize 5-FC to 5-FU, leading to systemic toxicity.[2][3] This can be mitigated by using germ-free animals or specific pathogen-free (SPF) animals with a known low level of gut bacteria capable of this conversion.
-
Mycoplasma Contamination: Some species of mycoplasma can express cytosine deaminase, leading to the conversion of 5-FC to 5-FU in your cell culture. Regularly test your cell lines for mycoplasma contamination.
-
High Concentrations of 5-FC: While generally considered non-toxic to mammalian cells, very high concentrations of 5-FC might exert some off-target effects. It is advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
-
Issue 2: Inconsistent or lower-than-expected cytotoxicity in CD-expressing cells.
-
Question: My mammalian cells expressing cytosine deaminase are showing variable or low sensitivity to 5-FC. What are the possible reasons?
-
Answer:
-
Low or Unstable Expression of Cytosine Deaminase: The expression of the CD gene may be low or unstable in your cell line. Verify the expression level of CD using methods like Western blotting or qPCR. If using a transient transfection, the expression might be lost over time. Consider generating a stable cell line.
-
Inefficient Conversion of 5-FC to 5-FU: The specific activity of the cytosine deaminase enzyme you are using might be low. Ensure you are using an optimized version of the enzyme (e.g., from yeast or bacteria).
-
Development of Resistance: Cells can develop resistance to 5-FU through various mechanisms, such as upregulation of thymidylate synthase or alterations in apoptosis-related proteins.[4]
-
Sub-optimal 5-FC Concentration: Ensure that the concentration of 5-FC in the culture medium is sufficient to generate a toxic level of 5-FU in the CD-expressing cells. Refer to the IC50 values in the data table below for guidance.
-
Issue 3: High toxicity in non-target tissues in animal models.
-
Question: In my in vivo experiments, I am observing significant side effects in tissues that are not the intended target of the gene therapy. How can I reduce these off-target effects?
-
Answer:
-
Use of Tumor-Specific Promoters: Drive the expression of the cytosine deaminase gene using a promoter that is specifically active in your target cancer cells.[5][6] This will limit the conversion of 5-FC to 5-FU to the tumor site, reducing systemic toxicity. Examples of such promoters include those for genes like KRT19, MUC1, and hTERT.[5][6]
-
Targeted Delivery of the CD Gene: Employ viral vectors or nanoparticles that are engineered to specifically target your cells of interest. This can be achieved by modifying the surface of the delivery vehicle with ligands that bind to receptors overexpressed on the target cells.
-
Localized Administration: Whenever possible, administer the gene therapy vector and/or 5-FC locally to the tumor site to minimize systemic exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (5-FC) toxicity in mammalian cells?
A1: 5-FC itself is largely non-toxic to mammalian cells because they lack the enzyme cytosine deaminase (CD).[2][7] In gene therapy applications, the CD gene is introduced into target cancer cells. This enzyme converts the non-toxic prodrug 5-FC into the highly toxic antimetabolite 5-Fluorouracil (5-FU).[1][8] 5-FU then exerts its cytotoxic effects through two main mechanisms:
-
Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[4]
-
Disruption of RNA Function: 5-FU can be converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into RNA, leading to errors in RNA processing and protein synthesis.[4]
Q2: How does 5-Fluorouracil (5-FU) induce apoptosis?
A2: 5-FU-induced apoptosis is a complex process involving multiple signaling pathways:
-
Caspase Activation: 5-FU treatment leads to the activation of a cascade of cysteine proteases called caspases. This includes initiator caspases like caspase-8 and caspase-9, and executioner caspases like caspase-3.[9][10][11]
-
p53 Pathway: The tumor suppressor protein p53 can be activated in response to the DNA damage caused by 5-FU. Activated p53 can then induce the expression of pro-apoptotic proteins.
-
Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins of the Bcl-2 family is often shifted towards apoptosis following 5-FU treatment.
Q3: Can I use caspase inhibitors to reduce 5-FC/5-FU toxicity?
A3: While caspase inhibitors can block 5-FU-induced apoptosis,[9][10] their use to mitigate toxicity in a therapeutic context is counterproductive as it would also protect the target cancer cells. However, they can be valuable research tools to study the mechanisms of apoptosis in your experimental system.
Q4: What are some strategies to enhance the efficacy of 5-FC/CD gene therapy while minimizing toxicity?
A4:
-
Combination Therapy: Combining 5-FC/CD gene therapy with other treatments, such as radiation, has been shown to enhance the anti-tumor effect.[12]
-
Tumor-Specific Promoters: As mentioned in the troubleshooting section, using promoters that are only active in cancer cells is a key strategy to limit toxicity to non-target tissues.[5][6]
-
Optimized Prodrug Analogs: Research into novel prodrugs that are more efficiently converted to toxic metabolites within the tumor, or have a better safety profile, is ongoing.
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound (5-FC) and 5-Fluorouracil (5-FU) in various mammalian cell lines. These values can vary depending on the cell line, assay method, and incubation time.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time | Assay | Reference |
| HCT116 | Colon | 5-FU | ~11.3 | 72 hours | MTT | [13] |
| HT-29 | Colon | 5-FU | ~11.25 | 120 hours | MTT | [13] |
| SW480 | Colon | 5-FU | >200 | 72 hours | MTT | [10] |
| SQUU-A | Oral Squamous Cell | 5-FU | ~50 | 72 hours | RTCA | [14] |
| SQUU-B | Oral Squamous Cell | 5-FU | ~100 | 72 hours | RTCA | [14] |
| MCF-7 | Breast | 5-FU | ~150 | 72 hours | Not Specified | [15] |
| HeLa | Cervical | 5-FU | ~210 | 72 hours | Not Specified | [15] |
| HepG2 | Liver | 5-FU | ~290 | 72 hours | Not Specified | [15] |
| HEK293 | Normal Kidney | 5-FU | Varies | Not Specified | SRB | [16] |
| U251 (untransfected) | Glioblastoma | 5-FC | ~6500 | Not Specified | MTT | [7] |
| U251 (CD-transfected) | Glioblastoma | 5-FC | ~10 | Not Specified | MTT | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for determining the cytotoxicity of 5-FC/5-FU by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete culture medium
-
5-FC or 5-FU stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of 5-FC or 5-FU in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only (blank) and cells with drug-free medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[18]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol uses flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
Mammalian cells of interest
-
Complete culture medium
-
5-FC or 5-FU
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate or T25 flask and allow them to attach overnight.
-
Treat the cells with the desired concentrations of 5-FC or 5-FU for the specified time. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.[19]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[20]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Add 400 µL of 1X Binding Buffer to each tube.[20]
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
This compound Metabolic Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fungal expel of this compound derived fluoropyrimidines mitigates its antifungal activity and generates a cytotoxic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Innovative Strategies to Combat 5-Fluorouracil Resistance in Colorectal Cancer: The Role of Phytochemicals and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promoter selection for the cytosine deaminase suicide gene constructs in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Targeting Gene Therapy in Cancer Cells With Tumor-Specific Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Moderate levels of this compound cause the emergence of high frequency resistance in cryptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of caspases in 5-FU induced apoptosis in an oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 16. researchgate.net [researchgate.net]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Technical Support Center: 5-Fluorocytosine (5-FC) Stability and Degradation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluorocytosine (5-FC). Below you will find information on 5-FC's stability in cell culture media, its degradation pathways, and protocols for its quantification.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions and cell culture media?
This compound is relatively stable in aqueous solutions, with its stability being pH-dependent. The maximum stability is observed around pH 6.[1] While specific half-life data in common cell culture media like DMEM or RPMI-1640 at 37°C is not extensively published, studies have successfully used 5-FC in RPMI-1640 with 10% plasma, suggesting at least short-term stability for the duration of typical cell culture experiments. However, the complex composition of culture media, including amino acids, vitamins, and salts, may influence its stability compared to simple aqueous solutions. It is recommended to prepare fresh solutions of 5-FC in culture media for optimal performance.
Q2: What is the primary degradation product of this compound?
The primary degradation product of 5-FC is 5-Fluorouracil (5-FU), a potent chemotherapeutic agent.[2][3] This conversion can occur through hydrolysis, especially under acidic or basic conditions.[1] It is crucial to consider the potential presence of 5-FU in 5-FC solutions, as it can have significant biological effects on cells.
Q3: What factors can influence the stability of this compound in my experiments?
Several factors can affect the stability of 5-FC in your cell culture experiments:
-
pH: 5-FC is most stable near neutral pH. The pH of your culture medium, which is typically maintained between 7.2 and 7.4, should be monitored as significant shifts can accelerate degradation.
-
Temperature: Higher temperatures accelerate the degradation of 5-FC. For long-term storage, 5-FC solutions should be kept at -20°C. While experiments are conducted at 37°C, the duration of the experiment should be considered.
-
Media Components: Although not extensively documented, components within the culture medium could potentially interact with and degrade 5-FC. The presence of serum may also influence its stability.
-
Light: To minimize potential photodegradation, it is good practice to protect 5-FC solutions from light.
Q4: How should I prepare and store this compound solutions for cell culture?
For cell culture experiments, it is recommended to prepare a concentrated stock solution of 5-FC in a suitable solvent, such as water or DMSO. This stock solution should be sterilized by filtration through a 0.22 µm filter and can be stored at -20°C in aliquots to avoid repeated freeze-thaw cycles. Working solutions should be prepared fresh by diluting the stock solution in your cell culture medium immediately before use.
Q5: Can I use this compound that has been stored for a long time in culture medium?
It is not recommended to use 5-FC that has been stored for an extended period in culture medium at 37°C. Due to the potential for degradation to 5-FU, it is best practice to add freshly diluted 5-FC to your cultures at the start of your experiment. If the experimental design requires prolonged incubation, consider replacing the medium with fresh 5-FC-containing medium at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker than expected biological activity of 5-FC. | Degradation of 5-FC in the culture medium. | 1. Prepare fresh 5-FC solutions for each experiment. 2. Ensure the pH of the culture medium is stable and within the optimal range (7.2-7.4). 3. Minimize the time the 5-FC-containing medium is incubated at 37°C before being added to the cells. 4. Consider quantifying the concentration of 5-FC and its degradation product, 5-FU, in your media over the course of the experiment using a suitable analytical method like HPLC. |
| Unexpected cytotoxicity or off-target effects. | Presence of the degradation product 5-Fluorouracil (5-FU). | 1. Use freshly prepared 5-FC solutions to minimize the amount of 5-FU. 2. Analyze your 5-FC stock and working solutions for the presence of 5-FU. 3. If possible, obtain a high-purity source of 5-FC. |
| Variability in results between experiments. | Inconsistent preparation or storage of 5-FC solutions. | 1. Standardize your protocol for preparing and storing 5-FC stock solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always add freshly diluted 5-FC to your culture medium for each experiment. |
Quantitative Data Summary
While specific quantitative data for 5-FC stability in cell culture media is limited, the following table summarizes available data from studies in aqueous and intravenous (IV) solutions, which can provide an estimate of its stability under various conditions.
| Solution Type | Temperature (°C) | pH | Parameter | Value | Reference |
| Aqueous Solution | 25 | 6.4 | t0.9 (time for 10% loss) | 33 years (estimated) | [1] |
| IV Solution (10 mg/mL) | 40 | Not Specified | Decomposition after 131 days | 0% | [2] |
| IV Solution (10 mg/mL) | 60 | Not Specified | Decomposition after 131 days | 8.9% | [2] |
| IV Solution (10 mg/mL) | 70 | Not Specified | Decomposition after 131 days | 14.4% | [2] |
| IV Solution (10 mg/mL) | 80 | Not Specified | Decomposition after 131 days | 52.5% | [2] |
| IV Solution (10 mg/mL) | 90 | Not Specified | Decomposition after 131 days | 61.6% | [2] |
Note: The data for IV solutions were from an accelerated stability study and may not directly reflect the stability in complex cell culture media at 37°C. Researchers should ideally determine the stability of 5-FC under their specific experimental conditions.
Experimental Protocols
Protocol: Quantification of this compound and 5-Fluorouracil in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for the analysis of 5-FC and its primary degradation product, 5-FU, in cell culture media.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column
-
Mobile phase: e.g., formic acid-water (1:99 v/v)
-
This compound standard
-
5-Fluorouracil standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.22 µm)
-
Cell culture medium samples containing 5-FC
Procedure:
-
Sample Preparation:
-
Collect an aliquot of the cell culture medium at specified time points.
-
Centrifuge the sample to pellet any cells or debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and the chosen mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample onto the column.
-
Run the HPLC method with a suitable gradient or isocratic elution to separate 5-FC and 5-FU.
-
Detect the compounds using a UV detector at an appropriate wavelength (e.g., 266 nm or 280 nm).
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of 5-FC and 5-FU standards.
-
Determine the peak areas for 5-FC and 5-FU in the experimental samples.
-
Calculate the concentration of each compound in the samples by comparing their peak areas to the standard curve.
-
Note: This is a general protocol and may need to be optimized for your specific HPLC system, column, and experimental conditions.
Visualizations
Caption: Degradation pathway of this compound to 5-Fluorouracil.
Caption: Workflow for quantifying 5-FC and 5-FU in culture media.
References
Technical Support Center: 5-Fluorocytosine (5-FC) Experimental Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with 5-Fluorocytosine (5-FC) efficacy in experimental setups. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (5-FC) is a prodrug that requires metabolic activation to exert its cytotoxic effects. It is first transported into the cell by cytosine permease. Inside the cell, the enzyme cytosine deaminase converts 5-FC to 5-Fluorouracil (5-FU). 5-FU is then further metabolized to 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthase, an enzyme critical for DNA synthesis.[1][2][3][4]
Q2: My cells are showing unexpected resistance to 5-FC. What are the common reasons for this?
A2: Resistance to 5-FC can arise from several factors, primarily related to its transport and metabolism. Common causes include:
-
Reduced drug uptake: Mutations in the cytosine permease gene can decrease the amount of 5-FC entering the cell.
-
Defective metabolic activation: Mutations or decreased activity of cytosine deaminase or uridine (B1682114) monophosphate (UMP) pyrophosphorylase can prevent the conversion of 5-FC to its active, cytotoxic forms.[3][5][6][7]
-
Increased synthesis of competing molecules: Upregulation of the pyrimidine (B1678525) biosynthesis pathway can lead to an overproduction of natural pyrimidines, which compete with the active metabolites of 5-FC.
-
Development of secondary resistance: Prolonged exposure to 5-FC can lead to the selection of resistant cell populations.[6]
Q3: How can I confirm that 5-FC is being converted to 5-FU in my experimental system?
A3: You can quantify the conversion of 5-FC to 5-FU using High-Performance Liquid Chromatography (HPLC).[1][8][9] This technique allows for the separation and quantification of 5-FC and its metabolites from cell lysates or culture medium. A detailed protocol can be found in the "Experimental Protocols" section below.
Q4: What are typical concentrations of 5-FC used in in vitro experiments?
A4: The effective concentration of 5-FC can vary significantly depending on the cell type and the specific experimental conditions. For antifungal susceptibility testing, Minimum Inhibitory Concentrations (MICs) can range from less than 1 µg/mL to over 1000 µg/mL for resistant strains.[10] In cancer cell lines engineered to express cytosine deaminase, IC50 values (the concentration that inhibits 50% of cell growth) can be significantly lower than in non-transduced cells.[11] Refer to the "Quantitative Data Summary" tables for more specific examples.
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving issues with poor 5-FC efficacy.
Problem: Higher than expected cell viability after 5-FC treatment.
Step 1: Verify Experimental Setup and Reagents
-
5-FC Integrity: Ensure the 5-FC stock solution is correctly prepared, stored, and not degraded. 5-FC stability in culture media can be influenced by factors like pH and temperature.
-
Cell Line Authentication: Confirm the identity and purity of your cell line. Misidentified or cross-contaminated cell lines may have inherent resistance.
-
Assay Validation: Ensure your viability assay (e.g., MTT, clonogenic assay) is performing as expected with appropriate positive and negative controls.
Step 2: Investigate 5-FC Metabolism
-
Assess Cytosine Deaminase Activity: If you are using a gene therapy model where cells are engineered to express cytosine deaminase, verify the enzyme's activity. A protocol for this is provided in the "Experimental Protocols" section. Low or absent activity will prevent the conversion of 5-FC to 5-FU.
-
Measure 5-FC and 5-FU Levels: Use HPLC to measure the intracellular and extracellular concentrations of 5-FC and 5-FU. This will confirm if 5-FC is being taken up by the cells and converted to 5-FU.
Step 3: Evaluate Potential Resistance Mechanisms
-
Sequence Key Genes: Sequence the genes for cytosine permease, cytosine deaminase, and UMP pyrophosphorylase to identify any mutations that could confer resistance.
-
Determine Minimum Inhibitory Concentration (MIC): For fungal or yeast models, determining the MIC of your strain and comparing it to reference values can indicate the level of resistance. A protocol for MIC determination is available in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize key quantitative data related to 5-FC efficacy.
Table 1: this compound Minimum Inhibitory Concentrations (MICs) against Fungal Isolates
| Fungal Species | MIC Range (µg/mL) | Notes |
| Candida albicans | 0.06 - >1000 | Resistant strains show significantly higher MICs.[10][12] |
| Cryptococcus neoformans | 0.46 - 15.6 | Higher MICs are observed in strains isolated after 5-FC therapy.[10][13] |
| Talaromyces marneffei | 0.03 - 0.5 |
Table 2: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Condition | IC50 (µg/mL) | Reference |
| Melanoma | Transduced with cytosine deaminase | 572 | [11] |
| Melanoma | Non-transduced | 3870 | [11] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.[14][15]
-
Prepare 5-FC Stock Solution: Dissolve 5-FC in a suitable solvent (e.g., water or DMSO) to a high concentration (e.g., 10 mg/mL). Sterilize by filtration.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the 5-FC stock solution in the appropriate culture medium. The final concentration range should typically span from 0.06 to 128 µg/mL.[15]
-
Prepare Inoculum: Culture the fungal or yeast strain and prepare a cell suspension standardized to a specific density (e.g., 0.5 McFarland standard).
-
Inoculate Plate: Add the standardized inoculum to each well of the microtiter plate containing the 5-FC dilutions. Include a growth control well (no drug) and a sterility control well (no cells).
-
Incubate: Incubate the plate under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Determine MIC: The MIC is the lowest concentration of 5-FC that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.[15]
Protocol 2: Quantification of 5-FC and 5-FU by HPLC
This protocol provides a general guideline for the analysis of 5-FC and its metabolites.[1][8][9]
-
Sample Preparation:
-
Cell Lysates: After treating cells with 5-FC, wash the cells with cold PBS, and lyse them using a suitable method (e.g., sonication, freeze-thaw cycles).
-
Culture Medium: Collect the culture medium and centrifuge to remove any cells or debris.
-
-
Protein Precipitation: Add a precipitating agent (e.g., trichloroacetic acid or acetonitrile) to the cell lysate or medium to remove proteins.[9] Centrifuge and collect the supernatant.
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.[1]
-
Mobile Phase: An isocratic mobile phase, such as a mixture of formic acid in water, can be used for separation.[1]
-
Detection: Use a UV detector set at a wavelength appropriate for 5-FC and 5-FU (e.g., 266 nm).[9]
-
Quantification: Create a standard curve using known concentrations of 5-FC and 5-FU to quantify their amounts in the samples.
-
Protocol 3: Cytosine Deaminase Activity Assay
This protocol is based on commercially available fluorometric assay kits.[16][17]
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in the provided assay buffer. Centrifuge to clarify the lysate.
-
Reaction Setup: In a 96-well plate, add the cell lysate to the reaction mixture containing the cytosine deaminase substrate. Include a positive control (recombinant cytosine deaminase) and a negative control (no lysate).
-
Incubation: Incubate the plate at 37°C for a specified time to allow the enzyme to convert the substrate.
-
Detection: Add the developer solution, which reacts with the product of the enzymatic reaction to generate a fluorescent signal.
-
Measurement: Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the cytosine deaminase activity in the sample.
Visualizations
Caption: Metabolic pathway of this compound (5-FC).
Caption: Troubleshooting workflow for poor 5-FC efficacy.
References
- 1. Development and validation of a rapid and sensitive HPLC method for the quantification of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Evidence to Support Amphotericin B and Flucytosine Combination Therapy for Talaromycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid, simple bioassay for this compound in the presence of amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Variables influencing susceptibility testing of Cryptococcus neoformans to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. In vitro Assay for Cytidine Deaminase Activity of APOBEC3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to 5-Fluorocytosine
Welcome to the technical support center for researchers, scientists, and drug development professionals studying acquired resistance to 5-Fluorocytosine (5-FC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound (5-FC) in fungi primarily arises from mutations in the pyrimidine (B1678525) salvage pathway, which is responsible for converting the prodrug 5-FC into its toxic forms.[1][2][3] The key steps and genes involved are:
-
Uptake: 5-FC is actively transported into the fungal cell by cytosine permeases, encoded by genes like FCY2.[1][4][5] Loss-of-function mutations in these permeases can reduce the intracellular concentration of 5-FC, leading to resistance.
-
Conversion to 5-Fluorouracil (5-FU): Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 gene (also known as FCA1 in some species), converts 5-FC to 5-FU.[2][5][6] Mutations that inactivate this enzyme are a common cause of high-level resistance.[7]
-
Conversion to Toxic Nucleotides: 5-FU is then converted to 5-fluorouridine (B13573) monophosphate (5-FUMP) by the enzyme uracil (B121893) phosphoribosyltransferase (UPRTase), encoded by the FUR1 gene.[2][5][8] 5-FUMP is subsequently metabolized into other toxic fluorinated nucleotides that disrupt both RNA and DNA synthesis.[2][6] Inactivating mutations in FUR1 are another major mechanism of resistance and often confer cross-resistance to 5-FU.[5][9]
While these are the canonical mechanisms, other pathways have been identified. For instance, mutations in the UXS1 gene, involved in capsule biosynthesis in Cryptococcus, can also lead to 5-FC resistance by altering nucleotide metabolism.[1][9][10]
Q2: My antifungal susceptibility test (AST) results for 5-FC are inconsistent. What could be going wrong?
A2: Inconsistent Minimum Inhibitory Concentration (MIC) values for 5-FC are a common issue. Several factors can profoundly influence the results.[11] Here is a troubleshooting guide:
| Potential Issue | Explanation & Solution |
| Media Composition | Standard media can contain pyrimidines or other antagonists that compete with 5-FC, leading to falsely elevated MICs.[12] Solution: Use a synthetic, defined medium, such as RPMI 1640, as recommended by CLSI and EUCAST guidelines.[13][14] |
| Inoculum Size | A high inoculum concentration can lead to an overestimation of resistance, as a larger population of cells can overcome the drug's effect. Solution: Standardize your inoculum preparation. For broth microdilution, the final concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[14] |
| Incubation Time & Temperature | Over-incubation can lead to "trailing growth," where partially inhibited fungi continue to grow slowly, making the MIC endpoint difficult to read.[14][15] Incubation temperature can also affect the MIC.[11] Solution: Read MICs at a standardized time point (e.g., 24 hours for Candida species) and maintain a consistent temperature (typically 35°C).[14] |
| Endpoint Reading | For fungistatic drugs like 5-FC, the endpoint is not complete growth inhibition but a significant reduction in growth (typically ≥50%).[14] Visual interpretation can be subjective. Solution: The endpoint should be the lowest drug concentration with a prominent decrease in turbidity compared to the growth control. If possible, use a spectrophotometer to aid in standardization.[14] |
Table 1: Example MIC Breakpoints for Candida and Cryptococcus
| Interpretation | MIC (µg/mL) | Notes |
| Susceptible | ≤ 4 | The infection may be appropriately treated with 5-FC. |
| Intermediate | 8 - 16 | The clinical outcome may be uncertain.[16] |
| Resistant | ≥ 32 | Treatment with 5-FC is likely to fail.[16] |
| Note: These breakpoints are based on established data and may vary slightly depending on the specific species and testing standard (CLSI/EUCAST).[16] |
Q3: I have a confirmed 5-FC resistant strain. How do I identify the causative mutation?
A3: Identifying the specific mutation requires a molecular approach, typically involving PCR and sequencing of the key resistance genes.
Experimental Workflow:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both your resistant isolate and a susceptible, wild-type control strain.
-
Primer Design: Design PCR primers to amplify the entire coding sequences of the primary candidate genes: FCY1, FCY2, and FUR1.
-
PCR Amplification: Perform PCR to amplify these genes from both the resistant and susceptible strains.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant isolate against the wild-type sequence to identify any nucleotide changes (substitutions, insertions, or deletions).[7]
Troubleshooting PCR & Sequencing:
-
No PCR Product: Optimize PCR conditions (annealing temperature, MgCl₂ concentration). Check DNA quality and primer integrity.
-
Poor Quality Sequence: Ensure the PCR product is pure and at the correct concentration. If the sequence is noisy, it may indicate multiple PCR products; try re-amplifying or gel-purifying the band of interest.
-
No Mutations Found: If no mutations are found in FCY1, FCY2, or FUR1, the resistance mechanism may involve a different gene (e.g., UXS1 in Cryptococcus) or a regulatory change.[1][9] In this case, consider whole-genome sequencing to explore novel resistance mechanisms.
Table 2: Common Mutations Associated with 5-FC Resistance
| Gene | Species Example | Type of Mutation | Effect |
| FUR1 | C. albicans | C301T (Arg101Cys) | Decreased UPRTase activity, leading to reduced susceptibility or resistance.[2][8] |
| FUR1 | C. neoformans | E64G missense mutation | Reduced enzyme function.[7] |
| FCY1 | C. neoformans | Large deletion or point mutation leading to a truncated protein | Complete loss of cytosine deaminase activity.[7] |
| FCY2 | C. lusitaniae | C505T (nonsense mutation) | Truncated, nonfunctional cytosine permease.[4] |
| UXS1 | C. neoformans | Frameshift or missense mutations | Altered nucleotide metabolism, indirectly causing resistance.[1][9] |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for 5-FC
This protocol is adapted from CLSI M27 guidelines and is intended for research purposes.
-
Media Preparation: Prepare RPMI 1640 medium buffered with MOPS. Ensure the pH is adjusted to 7.0.
-
Drug Dilution: Prepare a stock solution of 5-FC in sterile distilled water. Perform serial twofold dilutions in a 96-well microtiter plate using the RPMI medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation:
-
Subculture the fungal isolate on Sabouraud dextrose agar (B569324) and incubate for 24-48 hours.
-
Select five colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the microtiter plate.
-
-
Inoculation: Add the final inoculum to each well of the drug-containing microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours (species-dependent).
-
Reading the MIC: Determine the MIC as the lowest concentration of 5-FC that causes a prominent (≥50%) reduction in turbidity compared to the positive growth control.
Protocol 2: PCR Amplification and Sequencing of Resistance Genes
-
DNA Extraction: Use a commercial yeast DNA extraction kit for optimal yield and purity. Quantify the extracted DNA using a spectrophotometer.
-
Primer Design: Use a primer design tool (e.g., Primer3) to create primers that flank the entire coding region of the target gene (FCY1, FUR1, etc.). Aim for a melting temperature (Tm) of 55-65°C and a length of 18-24 bp.
-
PCR Reaction:
-
Set up a 25 µL reaction containing: 1x PCR buffer, 200 µM dNTPs, 0.5 µM of each primer (forward and reverse), 1.25 U of a high-fidelity DNA polymerase, and ~50 ng of genomic DNA.
-
Use the following cycling conditions as a starting point:
-
Initial Denaturation: 95°C for 3 minutes.
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C (or 2-5°C below primer Tm) for 30 seconds.
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Verification: Run 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm a single band of the expected size.
-
Purification & Sequencing: Purify the remaining PCR product using a commercial PCR cleanup kit. Send ~200 ng of the purified product along with ~10 pmol of both the forward and reverse primers for Sanger sequencing.
References
- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi [mdpi.com]
- 5. Molecular Mechanism of Flucytosine Resistance in Candida lusitaniae: Contribution of the FCY2, FCY1, and FUR1 Genes to 5-Fluorouracil and Fluconazole Cross-Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Genetic mutations in Cryptococcus neoformans pyrimidine salvage pathway enzymes contribute to reduced susceptibility against this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clade-Specific Flucytosine Resistance Is Due to a Single Nucleotide Change in the FUR1 Gene of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Variables Influencing Susceptibility Testing of Cryptococcus neoformans to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Studies with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
Technical Support Center: Improving the Therapeutic Index of 5-Fluorocytosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the therapeutic index of 5-Fluorocytosine (5-FC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Section 1: Gene-Directed Enzyme Prodrug Therapy (GDEPT) with 5-FC
Gene-Directed Enzyme Prodrug Therapy (GDEPT) is a promising strategy to enhance the therapeutic index of 5-FC by selectively converting it to the toxic 5-Fluorouracil (5-FU) at the tumor site. This is achieved by delivering a gene encoding a non-mammalian enzyme, such as cytosine deaminase (CD), to cancer cells. However, researchers often face challenges in optimizing this system.
Frequently Asked Questions (FAQs) - GDEPT
Q1: What is the underlying principle of using GDEPT to improve the therapeutic index of 5-FC?
A1: The core principle of GDEPT is to confine the conversion of the relatively non-toxic prodrug, 5-FC, into the highly cytotoxic drug, 5-FU, specifically within tumor cells. Mammalian cells lack the enzyme cytosine deaminase (CD), which is required for this conversion. By introducing the gene for CD into cancer cells, these cells gain the ability to activate 5-FC, leading to localized high concentrations of 5-FU and targeted cell death, thereby minimizing systemic toxicity.
Q2: Which enzymes are commonly used in GDEPT with 5-FC?
A2: The most extensively studied enzyme for this purpose is cytosine deaminase (CD), derived from bacteria or yeast. Yeast CD is often favored due to its higher catalytic efficiency in converting 5-FC to 5-FU compared to the bacterial enzyme.
Troubleshooting Guide - GDEPT
| Problem | Potential Causes | Suggested Solutions |
| Low Transduction/Transfection Efficiency | - Inappropriate vector choice for the target cell line.- Suboptimal vector-to-cell ratio (MOI/transfection reagent concentration).- Poor cell health or high passage number.- Presence of serum or antibiotics during transfection. | - Screen different viral vectors (e.g., adenovirus, lentivirus, AAV) or non-viral methods for your specific cells.- Optimize the MOI or transfection reagent-to-DNA ratio through titration experiments.- Use healthy, low-passage cells (~70-90% confluency).- Perform transfection in serum-free media and avoid antibiotics. |
| Low Cytosine Deaminase (CD) Enzyme Activity | - Inefficient transcription or translation of the CD gene.- Improper protein folding or instability of the expressed enzyme.- Presence of cellular inhibitors. | - Use a strong, constitutive promoter (e.g., CMV) or a tumor-specific promoter to drive CD expression.- Consider using a codon-optimized version of the CD gene for mammalian expression.- Perform a Western blot to confirm protein expression and integrity.- Conduct an in vitro CD activity assay using cell lysates. |
| High "Bystander Effect" Variability | - Inefficient diffusion of 5-FU to neighboring non-transfected cells.- Poor cell-to-cell contact. | - Ensure a sufficient percentage of cells are transduced to generate a significant bystander effect.- Co-culture transduced and non-transduced cells at different ratios to assess the bystander effect quantitatively.- Consider strategies to enhance intercellular communication, if applicable to your model. |
| Unexpected Host Cell Toxicity | - "Leaky" expression of the CD gene in non-target cells.- Conversion of 5-FC to 5-FU by gut microflora, leading to systemic toxicity. | - Utilize tumor-specific promoters to restrict CD gene expression to cancer cells.- For in vivo studies, consider co-administration of antibiotics to reduce gut microflora, though this may have other physiological consequences. |
Experimental Protocols - GDEPT
Protocol 1: Lentiviral Transduction for Cytosine Deaminase (CD) Gene Delivery
-
Cell Seeding: Plate target cancer cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Virus Preparation: Thaw the lentiviral stock (containing the CD gene) on ice.
-
Transduction:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired multiplicity of infection (MOI) of the lentivirus and polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Gently swirl the plate to mix.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 18-24 hours.
-
Medium Change: Replace the virus-containing medium with fresh complete medium.
-
Selection (if applicable): If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for successfully transduced cells.
-
Expansion and Analysis: Expand the selected cells and verify CD expression via qPCR for mRNA levels or Western blot for protein levels.
Protocol 2: In Vitro Cytosine Deaminase (CD) Activity Assay
-
Cell Lysate Preparation:
-
Harvest transduced and non-transduced (control) cells.
-
Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay.
-
Enzyme Reaction:
-
In a microcentrifuge tube, mix a standardized amount of protein (e.g., 50 µg) from the cell lysate with a known concentration of 5-FC in a reaction buffer (e.g., PBS, pH 7.4).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours).
-
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., trichloroacetic acid).
-
Quantification of 5-FU: Analyze the reaction mixture using high-performance liquid chromatography (HPLC) to quantify the amount of 5-FU produced.
-
Calculation of Enzyme Activity: Calculate the specific activity of the CD enzyme as the amount of 5-FU produced per unit of protein per unit of time (e.g., nmol 5-FU/mg protein/min).
Visualization - GDEPT Workflow
Caption: Workflow of Gene-Directed Enzyme Prodrug Therapy (GDEPT) with 5-FC.
Section 2: Nanoparticle-Based Delivery of 5-FC
Encapsulating 5-FC in nanoparticles can improve its therapeutic index by enhancing its solubility, stability, and enabling targeted delivery to tumor tissues, thereby reducing systemic exposure and toxicity.
Frequently Asked Questions (FAQs) - Nanoparticle Delivery
Q1: What are the advantages of using nanoparticles for 5-FC delivery?
A1: Nanoparticle-based delivery systems can offer several advantages, including:
-
Improved Solubility: Encapsulating poorly soluble drugs can enhance their bioavailability.
-
Enhanced Stability: Protecting the drug from degradation in the physiological environment.
-
Controlled Release: Modulating the release kinetics of the drug for sustained therapeutic effect.
-
Targeted Delivery: Functionalizing nanoparticles with targeting ligands can direct them to specific tissues or cells, increasing efficacy and reducing off-target effects.
Q2: What types of nanoparticles are suitable for 5-FC delivery?
A2: Various types of nanoparticles can be used, including liposomes, polymeric nanoparticles (e.g., chitosan-based), and solid lipid nanoparticles. The choice of nanoparticle depends on the desired physicochemical properties, release profile, and targeting strategy.
Troubleshooting Guide - Nanoparticle Delivery
| Problem | Potential Causes | Suggested Solutions |
| Low Drug Loading/Encapsulation Efficiency | - Poor affinity of 5-FC for the nanoparticle core material.- Suboptimal drug-to-polymer/lipid ratio.- Inefficient encapsulation method. | - Modify the surface chemistry of the nanoparticles or the drug to improve interaction.- Systematically vary the drug-to-carrier ratio to find the optimal formulation.- Experiment with different encapsulation techniques (e.g., solvent evaporation, nanoprecipitation, film hydration). |
| Poor Nanoparticle Stability (Aggregation) | - Unfavorable surface charge leading to particle aggregation.- Inappropriate storage conditions (temperature, pH). | - Optimize the zeta potential of the nanoparticles to ensure sufficient electrostatic repulsion. A zeta potential of ±30 mV is generally considered stable.- Include stabilizers such as PEG in the formulation.- Store the nanoparticle suspension at an appropriate temperature and pH, and consider lyophilization for long-term storage. |
| Burst Release of 5-FC | - High concentration of drug adsorbed on the nanoparticle surface.- Rapid degradation of the nanoparticle matrix. | - Optimize the washing steps during nanoparticle purification to remove surface-adsorbed drug.- Use a polymer or lipid with a slower degradation rate or a higher degree of cross-linking to control the release. |
| Inconsistent Particle Size | - Variations in formulation parameters (e.g., stirring speed, temperature, solvent addition rate). | - Standardize all formulation parameters and ensure they are precisely controlled during synthesis.- Use techniques like extrusion or microfluidics for more uniform particle size distribution. |
Experimental Protocols - Nanoparticle Delivery
Protocol 3: Preparation of 5-FC Loaded Chitosan (B1678972) Nanoparticles by Ionic Gelation
-
Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) with gentle stirring until a clear solution is formed.
-
5-FC Addition: Add 5-FC to the chitosan solution and stir until it is completely dissolved.
-
Tripolyphosphate (TPP) Solution Preparation: Dissolve TPP in deionized water.
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-5-FC solution under constant magnetic stirring at room temperature. Nanoparticles will form spontaneously via ionic gelation.
-
Stirring: Continue stirring for a specified period (e.g., 30-60 minutes) to allow for complete nanoparticle formation and stabilization.
-
Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 30 minutes. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove unencapsulated 5-FC and other reagents.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the nanoparticle suspension using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the encapsulated 5-FC using HPLC or UV-Vis spectrophotometry. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Mass of 5-FC in nanoparticles / Initial mass of 5-FC) x 100
-
Protocol 4: In Vitro Drug Release Study using Dialysis Method
-
Preparation:
-
Prepare a known concentration of the 5-FC loaded nanoparticle suspension.
-
Prepare a release medium (e.g., phosphate-buffered saline, pH 7.4) that ensures sink conditions (the concentration of the drug in the release medium should not exceed 10% of its saturation solubility).
-
-
Dialysis Setup:
-
Transfer a specific volume of the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of free 5-FC but retains the nanoparticles.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker placed on a magnetic stirrer at a constant temperature (e.g., 37°C).
-
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of 5-FC in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualization - Nanoparticle Drug Delivery
Caption: Mechanism of nanoparticle-based delivery of 5-FC to tumor tissues.
Section 3: Combination Therapies with 5-FC
Combining 5-FC with other therapeutic agents can enhance its efficacy, overcome resistance, and potentially allow for dose reduction, thereby improving its therapeutic index.
Frequently Asked Questions (FAQs) - Combination Therapy
Q1: What is the rationale for using 5-FC in combination therapy?
A1: The primary goals of combination therapy with 5-FC are to:
-
Achieve Synergistic Effects: The combined effect of the drugs is greater than the sum of their individual effects.
-
Overcome Drug Resistance: Combining drugs with different mechanisms of action can be effective against resistant cell populations.
-
Reduce Toxicity: By achieving a therapeutic effect at lower doses of each drug, the overall toxicity can be reduced.
Q2: How can I determine if two drugs are synergistic, additive, or antagonistic?
A2: The interaction between two drugs can be quantitatively assessed using methods like the checkerboard assay, which calculates the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 typically indicates synergy, an index between >0.5 and ≤4 suggests an additive or indifferent effect, and an index > 4 indicates antagonism.
Troubleshooting Guide - Combination Therapy
| Problem | Potential Causes | Suggested Solutions |
| Antagonistic Interaction Observed | - The two drugs have opposing mechanisms of action.- One drug interferes with the uptake or metabolism of the other. | - Review the mechanisms of action of both drugs to identify potential for antagonism.- Vary the dosing schedule (e.g., sequential vs. simultaneous administration) to see if the interaction changes.- Consider combining 5-FC with a drug that has a complementary, rather than opposing, mechanism. |
| Unexpectedly High Toxicity | - Overlapping toxicity profiles of the two drugs.- One drug alters the pharmacokinetics of the other, leading to increased exposure. | - Carefully review the known toxicities of both drugs to anticipate potential additive or synergistic toxicity.- Perform dose-escalation studies in vitro and in vivo to determine the maximum tolerated doses of the combination.- Monitor relevant biomarkers of toxicity. |
| Inconsistent Synergy Results | - Variability in the experimental setup of the checkerboard assay.- Use of different calculation methods for the FIC index. | - Standardize the cell seeding density, drug concentrations, and incubation times for the checkerboard assay.- Consistently use a single, clearly defined method for calculating and interpreting the FIC index. |
Experimental Protocols - Combination Therapy
Protocol 5: Checkerboard Assay for Synergy Testing
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
In the first row, prepare serial dilutions of Drug A at 2x the final concentration.
-
In the first column, prepare serial dilutions of Drug B at 2x the final concentration.
-
Fill the remaining wells with a combination of Drug A and Drug B, creating a matrix of different concentration combinations.
-
Include wells with each drug alone and a drug-free control.
-
-
Cell Seeding: Add a suspension of the target cells to each well at a predetermined density.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period appropriate for the cell type and assay endpoint (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using a suitable assay, such as MTT, XTT, or CellTiter-Glo.
-
Data Analysis and FIC Index Calculation:
-
Determine the Minimum Inhibitory Concentration (MIC) or IC₅₀ for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifferent: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Visualization - Synergy, Additivity, and Antagonism
Technical Support Center: 5-Fluorocytosine (5-FC) In Vitro Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro bioactivity of 5-Fluorocytosine (5-FC).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with 5-FC.
1. Inconsistent or Higher Than Expected Minimum Inhibitory Concentrations (MICs)
-
Question: My 5-FC MIC values are inconsistent or higher than what is reported in the literature for my fungal strain. What could be the cause?
-
Answer: Several factors can influence 5-FC MIC results. Consider the following:
-
pH of the Culture Medium: The antifungal activity of 5-FC is highly pH-dependent. Its activity increases significantly at a lower pH (acidic conditions).[1] Ensure the pH of your test medium is consistent and appropriate for your experiment. Standard RPMI-1640 medium is typically buffered to a pH of 7.0, but for some fungi, like Aspergillus fumigatus, testing at pH 5.0 may better reflect in vivo conditions and show increased susceptibility.
-
Composition of the Culture Medium: The presence of pyrimidine (B1678525) antagonists in complex media can inhibit the uptake and activity of 5-FC. It is recommended to use a chemically defined medium, such as RPMI-1640, as specified by the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Size: Variations in the inoculum concentration can affect MIC results. Prepare the inoculum according to standardized protocols, such as the CLSI M27-A3 for yeasts, to ensure reproducibility.
-
Incubation Time and Temperature: Adhere to the recommended incubation times and temperatures for your specific fungal species as outlined in standardized protocols. For Candida spp., MICs are typically read after 24 or 48 hours.
-
Resistance Development: Fungal isolates can develop resistance to 5-FC. This can be due to mutations in the enzymes necessary for 5-FC's mechanism of action, such as cytosine deaminase or uracil (B121893) phosphoribosyltransferase (UPRTase).[1]
-
2. Unexpected Results in Combination Assays
-
Question: I am performing a checkerboard assay with 5-FC and another antifungal, but the results are not showing the expected synergy. Why might this be?
-
Answer: The interaction between 5-FC and other antifungals can be complex and species-dependent.
-
Antagonism with Azoles: In some cases, antagonism has been observed between 5-FC and azoles like fluconazole (B54011) against certain Candida species.[2][3]
-
Synergy with Amphotericin B: Synergy between 5-FC and amphotericin B is commonly reported, particularly for Cryptococcus neoformans and some Candida species.[4][5][6][7] However, the degree of synergy can vary between isolates.
-
Endpoint Reading: The definition of the MIC endpoint can influence the interpretation of synergy. For the 5-FC-amphotericin B combination, a 100% inhibition endpoint (MIC-0) is often used, while for the 5-FC-fluconazole combination, an 80% inhibition endpoint (MIC-1) may be more appropriate.[8]
-
Methodology: The fractional inhibitory concentration (FIC) index is a common method to assess synergy, but other models like the response surface approach may provide a more comprehensive analysis of drug interactions.[2][8]
-
3. Poor Bioactivity in the Presence of Serum
-
Question: The bioactivity of 5-FC seems to be reduced in my in vitro assay containing serum. What is the reason for this?
-
Answer: The presence of serum can impact the in vitro activity of antifungal agents. For some antifungals, protein binding can reduce the concentration of the free, active drug.[9][10][11] While some studies have shown that serum can lead to higher 5-FC MICs for certain Candida isolates, the effect is not as pronounced as with highly protein-bound drugs.[12] The complex composition of serum, including various nucleosides, could potentially compete with 5-FC for uptake by fungal cells.
Quantitative Data Summary
The following tables summarize the quantitative data on factors affecting 5-FC bioactivity.
Table 1: Effect of pH on this compound MICs (µg/mL) against Aspergillus Isolates
| Fungal Species | Medium | pH 5.0 (MIC Range) | pH 7.0 (MIC Range) |
| Aspergillus fumigatus | RPMI 1640 | 0.001 - >1024 | 0.25 - >1024 |
| Aspergillus flavus | RPMI 1640 | 0.001 - 0.5 | 0.5 - 16 |
| Aspergillus terreus | RPMI 1640 | 0.001 - 0.06 | 0.06 - 4 |
Source: Adapted from Te Dorsthorst et al., 2004.[13]
Table 2: In Vitro Activity of this compound against Various Candida Species
| Candida Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) |
| C. albicans | 4,375 | 0.12 | 1 | 97 |
| C. glabrata | 1,211 | 0.12 | 0.12 | 99 |
| C. parapsilosis | 871 | 0.12 | 0.25 | 99 |
| C. tropicalis | 761 | 0.12 | 1 | 92 |
| C. krusei | 290 | 16 | 32 | 5 |
| C. dubliniensis | 86 | 0.12 | 0.12 | 100 |
| C. guilliermondii | 75 | 0.12 | 0.5 | 100 |
| C. kefyr | 48 | 0.12 | 1 | 100 |
Source: Adapted from Pfaller et al., 2002.[14]
Key Experimental Protocols
1. Broth Microdilution MIC Testing for Yeasts (CLSI M27-A3)
This protocol provides a standardized method for determining the MIC of 5-FC against yeast isolates.
-
Prepare 5-FC Stock Solution: Dissolve 5-FC powder in sterile distilled water to create a stock solution of 1280 µg/mL.
-
Prepare Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of RPMI-1640 medium (buffered with MOPS to pH 7.0) to all wells except the first column.
-
Add 200 µL of the 5-FC stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in final 5-FC concentrations ranging from 0.12 to 128 µg/mL.[14]
-
-
Prepare Inoculum:
-
Subculture the yeast isolate on Sabouraud dextrose agar (B569324) for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 1.5 x 10³ cells/mL.[14]
-
-
Inoculate Plates: Add 100 µL of the standardized inoculum to each well of the microdilution plate.
-
Incubation: Incubate the plates at 35°C.
-
Reading MICs: Read the MICs after 24 or 48 hours of incubation. The MIC is defined as the lowest concentration of 5-FC that causes a prominent decrease in turbidity (approximately 50%) compared to the growth control well.[14]
2. Checkerboard Assay for Synergy Testing
This method is used to evaluate the in vitro interaction between 5-FC and another antifungal agent (e.g., amphotericin B).
-
Prepare Drug Solutions: Prepare stock solutions of 5-FC and the second antifungal agent at concentrations four times the highest desired final concentration.
-
Prepare Microdilution Plates:
-
Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.
-
Add serial twofold dilutions of 5-FC horizontally and serial twofold dilutions of the second antifungal agent vertically. This creates a matrix of drug combinations.
-
-
Prepare Inoculum: Prepare the yeast inoculum as described in the broth microdilution protocol.
-
Inoculate Plates: Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plates under the appropriate conditions for the test organism.
-
Determine FIC Index:
-
Read the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Visualizations
References
- 1. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro interaction of flucytosine combined with amphotericin B or fluconazole against thirty-five yeast isolates determined by both the fractional inhibitory concentration index and the response surface approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Studies with Combinations of this compound and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro studies with combinations of this compound and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of amphotericin B and this compound for candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined action of amphotericin B and this compound on pathogenic yeasts susceptible to either drug alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Interaction of Flucytosine Combined with Amphotericin B or Fluconazole against Thirty-Five Yeast Isolates Determined by both the Fractional Inhibitory Concentration Index and the Response Surface Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Serum on In Vitro Susceptibility Testing of Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of serum on in vitro susceptibility testing of echinocandins for Candida parapsilosis and Candida guilliermondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Effect of pH on the In Vitro Activities of Amphotericin B, Itraconazole, and Flucytosine against Aspergillus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Fluorocytosine (5-FC) Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects associated with 5-Fluorocytosine (5-FC) treatment, particularly in the context of Gene-Directed Enzyme Prodrug Therapy (GDEPT).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving 5-FC, providing potential causes and actionable solutions.
| Problem/Observation | Potential Cause(s) | Recommended Solutions & Troubleshooting Steps |
| 1. High cytotoxicity observed in control (non-enzyme expressing) cells. | 1. Systemic Conversion of 5-FC to 5-FU: Intestinal microflora can convert orally administered 5-FC to the toxic 5-Fluorouracil (B62378) (5-FU), leading to systemic toxicity.[1][2] 2. High Serum 5-FC Concentration: Elevated levels of 5-FC itself can be toxic, particularly to the bone marrow, often associated with serum concentrations of 100-125 µg/mL or greater.[1][3] 3. Renal Impairment: Reduced kidney function can lead to the accumulation of 5-FC, increasing the risk of dose-related toxicity.[3] | For Cause 1: • Consider intravenous administration to bypass gut flora. • If oral administration is necessary, co-administer antibiotics to reduce gut microflora (requires careful optimization). For Cause 2 & 3: • Implement therapeutic drug monitoring (TDM) to maintain 5-FC serum levels below the toxic threshold.[1] • Adjust 5-FC dosage based on renal function and monitor serum creatinine (B1669602) levels.[3] • Perform dose-response studies to find the optimal therapeutic window with minimal toxicity. |
| 2. Low therapeutic efficacy despite confirmed enzyme expression. | 1. Suboptimal Enzyme Kinetics: The specific cytosine deaminase (CD) variant used may have low catalytic activity (kcat) or a high Michaelis constant (Km) for 5-FC, leading to inefficient conversion to 5-FU.[4] 2. Inhibitory Microenvironment: Factors within the tumor microenvironment, such as low pH or the presence of endogenous inhibitors, may reduce CD enzyme activity.[5] 3. Insufficient Prodrug Delivery: Poor biodistribution or penetration of 5-FC into the target tissue can limit substrate availability for the enzyme. | For Cause 1: • Switch to an engineered CD variant with improved kinetics (e.g., lower Km, higher kcat for 5-FC). Yeast CD (yCD) often shows better kinetics for 5-FC than bacterial CD (bCD).[4] • Ensure the expression construct is optimized for high, stable expression in the target cells. For Cause 2: • Perform an in vitro enzyme activity assay using cell lysates under varying pH conditions to assess sensitivity. • Ensure necessary cofactors (e.g., Zn²⁺ or Fe²⁺ for bacterial CD) are available.[6] For Cause 3: • Optimize the 5-FC administration route and schedule. • Use imaging techniques or HPLC to quantify 5-FC/5-FU concentrations in target tissues. |
| 3. Inconsistent results between experimental batches. | 1. Variable Gene Delivery/Expression: Efficiency of viral transduction or non-viral transfection can vary, leading to different levels of CD enzyme expression.[7][8] 2. Cell Health and Passage Number: The physiological state of cells can influence their susceptibility to 5-FU. High passage numbers can alter cell characteristics. 3. Prodrug Stability: 5-FC solution may degrade if not stored properly. | For Cause 1: • Standardize gene delivery protocols meticulously. • Use a reporter gene (e.g., GFP) to quantify transduction/transfection efficiency for each batch. • Perform Western blot or qPCR to confirm consistent CD expression levels. For Cause 2: • Use cells within a defined, narrow passage number range. • Perform routine cell viability checks before starting experiments.[9] For Cause 3: • Prepare fresh 5-FC solutions for each experiment or store aliquots at -20°C or below, protected from light. |
| 4. Limited "bystander effect" observed. | 1. Poor Diffusion of 5-FU: The converted 5-FU may not effectively diffuse to neighboring, non-enzyme-expressing cancer cells. 2. Inefficient Uptake by Neighboring Cells: Surrounding cells may not efficiently import the diffused 5-FU. 3. Rapid 5-FU Metabolism/Clearance: The local concentration of 5-FU may be too low to induce apoptosis in adjacent cells due to rapid clearance. | For Cause 1 & 2: • Enhance cell-to-cell communication by using agents that modulate gap junctions (use with caution). • Some GDEPT strategies co-express anti-apoptotic factors to prolong the life of the enzyme-expressing "factory" cell, allowing for more 5-FU production and diffusion.[7] For Cause 3: • Investigate fusion enzymes or delivery systems that concentrate the enzyme in the extracellular matrix, creating a higher local concentration of 5-FU.[10] • Modulate the expression of nucleoside transporters in the target cell population if feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 5-FC off-target toxicity in mammals?
A1: The primary off-target toxicity stems from the conversion of 5-FC into the chemotherapeutic agent 5-fluorouracil (5-FU) by microbial flora, such as bacteria and fungi, in the gut.[1][2] Mammalian cells lack the enzyme cytosine deaminase (CD) and therefore cannot perform this conversion, making 5-FC itself relatively non-toxic.[1][8] However, the resulting 5-FU is highly toxic, particularly to rapidly dividing cells like those in the bone marrow and gastrointestinal tract.[3][11]
Q2: How can I select the best cytosine deaminase (CD) enzyme for my GDEPT system?
A2: The ideal enzyme should have high catalytic activity and a high affinity for 5-FC (a low Km value), ensuring efficient conversion even at low prodrug concentrations.[7] Yeast cytosine deaminase (yCD) is often preferred over the bacterial version (bCD) as it typically displays a lower Km for 5-FC.[4] Furthermore, engineered and thermostable mutants of yCD have been developed that offer superior kinetic properties and greater stability, which may enhance therapeutic efficacy.[4]
Q3: What is the "bystander effect" in the context of 5-FC/CD therapy, and why is it important?
A3: The bystander effect is a crucial phenomenon where the toxic metabolite (5-FU), produced by enzyme-expressing tumor cells, diffuses to and kills adjacent, non-enzyme-expressing tumor cells.[12] This is critical for therapeutic success because gene delivery methods rarely achieve 100% efficiency in a solid tumor. A robust bystander effect can eradicate the entire tumor even when only a fraction of its cells expresses the suicide gene.[12]
Q4: What are the critical parameters to monitor in vivo to avoid systemic toxicity?
A4: Therapeutic drug monitoring (TDM) is essential. Key parameters include:
-
Serum 5-FC levels: Should be kept below 100 mg/L to avoid bone marrow depression and hepatotoxicity.[1]
-
Serum 5-FU levels: Monitoring the concentration of the active drug can help attribute side effects directly to 5-FU and optimize dosing.[13][14] The target therapeutic range for 5-FU infusions is often an Area Under the Curve (AUC) of 20-25 mg∙h/L.[13][14][15]
-
Renal Function: Monitor serum creatinine, as impaired kidney function can cause 5-FC to accumulate to toxic levels.[3]
Q5: Are there ways to improve the targeting of the CD enzyme to tumor cells to reduce off-target effects?
A5: Yes, improving targeting is a key strategy. Methods include:
-
Viral Vectors: Using viral vectors (e.g., adenovirus, lentivirus) with tumor-specific promoters to drive CD gene expression exclusively in cancer cells.[7][8]
-
Non-Viral Delivery Systems: Employing nanoparticles, liposomes, or mesenchymal stem cells (MSCs) as vehicles to deliver the CD gene specifically to the tumor site.[7]
-
Antibody-Directed Enzyme Prodrug Therapy (ADEPT): This involves conjugating the CD enzyme to a tumor-specific antibody. The antibody-enzyme conjugate localizes to the tumor before the non-toxic prodrug (5-FC) is administered.
Data Presentation
Table 1: Comparative Kinetic Parameters of Cytosine Deaminase (CD) Variants
This table summarizes key kinetic parameters for commonly used CD enzymes. Lower Kₘ and higher kcat/Kₘ values for the prodrug 5-FC are desirable for GDEPT applications.
| Enzyme Variant | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| bCD | E. coli | Cytosine | ~0.67 | ~87 | ~1.3 x 10⁵ |
| 5-FC | ~0.35 | ~37 | ~1.1 x 10⁵ | ||
| yCD | S. cerevisiae | Cytosine | ~0.26 | ~15 | ~5.8 x 10⁴ |
| 5-FC | ~0.016 | ~10 | ~6.3 x 10⁵ |
Data are compiled from various sources for illustrative comparison. Absolute values may vary based on assay conditions.[4][6] A lower Kₘ for 5-FC and higher specificity constant (kcat/Kₘ) make yCD a more efficient enzyme for this prodrug therapy.[4]
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
This protocol determines the cytotoxic effect of 5-FC on cells expressing cytosine deaminase versus control cells.
Materials:
-
96-well flat-bottom plates
-
Cells (CD-expressing and control)
-
Complete culture medium
-
5-FC stock solution (sterile filtered)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[16]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both CD-expressing and control cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight.[16][17]
-
Drug Treatment: Prepare serial dilutions of 5-FC in complete culture medium. Remove the old medium from the wells and add 100 µL of the 5-FC dilutions. Include wells with medium only (no cells) and cells with medium containing no 5-FC (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[16]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the no-cell control. Plot the dose-response curve to determine the IC50 (the concentration of 5-FC that inhibits 50% of cell growth).
Protocol 2: Measurement of 5-FC/5-FU in Plasma by HPLC
This protocol allows for the quantification of the prodrug and its active metabolite in plasma samples for pharmacokinetic and toxicity monitoring.
Materials:
-
HPLC system with a UV detector
-
C8 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[18]
-
Patient/animal plasma samples (collected in EDTA or heparin tubes)
-
5-FC and 5-FU analytical standards
-
Internal standard (e.g., 5-chlorouracil)[18]
-
Trichloroacetic acid (TCA) for protein precipitation
-
Mobile phase: 40 mM potassium dihydrogen phosphate, pH adjusted to 7.0[18]
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding 10 µL of TCA, vortex, and incubate on ice for 10 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the protein.[18]
-
-
Standard Curve Preparation: Prepare a standard curve by spiking known concentrations of 5-FC and 5-FU into control plasma and processing as above.
-
HPLC Analysis:
-
Quantification:
-
Identify peaks based on the retention times of the standards (approx. 5 min for 5-FC, 6 min for 5-FU).[18]
-
Calculate the peak area ratio of the analytes to the internal standard.
-
Determine the concentrations in the unknown samples by interpolating from the standard curve.
-
Visualizations
Signaling and Metabolic Pathways
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Bone marrow toxicity associated with this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Yeast Cytosine Deaminase Mutants with Increased Thermostability Impart Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of gene therapy-delivered cytosine deaminase is determined by enzymatic activity but not expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Three-Dimensional Structure and Catalytic Mechanism of Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Full Text [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-Tumor Therapy Mediated by this compound and a Recombinant Fusion Protein Containing TSG-6 Hyaluronan Binding Domain and Yeast Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorouracil chemotherapy: The My5‑FU assay for guiding dose adjustment | Guidance | NICE [nice.org.uk]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Measurements of 5-FU Plasma Concentrations in Patients with Gastrointestinal Cancer: 5-FU Levels Reflect the 5-FU Dose Applied [scirp.org]
- 15. Therapeutic Drug Monitoring for 5-Fluorouracil [southcarolinablues.com]
- 16. benchchem.com [benchchem.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Clinical Pharmacokinetics of Oral Controlled-Release this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-FC Based Negative Selection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-fluorocytosine (5-FC) based negative selection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of 5-FC based negative selection?
5-FC based negative selection is a powerful technique used to eliminate cells that express the enzyme cytosine deaminase (CD).[1] Mammalian cells naturally lack this enzyme and are therefore unaffected by 5-FC.[1][2] However, when cells are genetically engineered to express the CD gene (often from E. coli or yeast), they gain the ability to convert the non-toxic prodrug 5-FC into the highly toxic antimetabolite 5-fluorouracil (B62378) (5-FU).[1][3] 5-FU is a potent inhibitor of thymidylate synthetase, an essential enzyme for DNA synthesis.[4][5][6] The incorporation of 5-FU into RNA and DNA ultimately leads to cell death.[4][5] This allows for the selective elimination of CD-expressing cells from a mixed population.
Q2: My 5-FC selection is not working. What are the most common reasons for failure?
There are several potential reasons why your 5-FC selection might not be working, generally falling into two categories: no cell death observed when expected, or a high background of surviving cells.
-
No Cell Death:
-
Inefficient expression of cytosine deaminase (CD): The cells may not be expressing enough of the enzyme to convert 5-FC to toxic 5-FU. This could be due to issues with the expression vector, transfection/transduction efficiency, or silencing of the integrated gene.
-
Problems with the 5-FC solution: The 5-FC may have degraded due to improper storage or preparation. It is crucial to prepare fresh solutions and store them correctly.
-
Cell line resistance: While most mammalian cells are sensitive to 5-FU, some cell lines may exhibit intrinsic resistance.
-
-
High Background of Surviving Cells:
-
Suboptimal 5-FC concentration: The concentration of 5-FC may be too low to effectively kill all the CD-expressing cells. It is essential to determine the optimal concentration for your specific cell line through a kill curve analysis.
-
Emergence of resistant clones: Spontaneous mutations in the CD gene or other genes involved in the 5-FC metabolic pathway can lead to resistance.[7][8][9]
-
Insufficient incubation time: The duration of 5-FC exposure may not be long enough to eliminate all the target cells.
-
High cell density: A high density of cells can reduce the effective concentration of 5-FC per cell, leading to incomplete selection.
-
Q3: How do I prepare and store 5-FC stock solutions?
Proper preparation and storage of 5-FC are critical for consistent and effective selection.
Preparation of a 10 mg/mL 5-FC Stock Solution: [10]
-
In a suitable sterile container, add 10 g of 5-FC powder to 800 mL of distilled water.
-
Bring the final volume to 1 L with distilled water.
-
Vortex the solution to mix.
-
Incubate at 37°C for approximately 2 hours, mixing manually every 15 minutes, until the 5-FC is completely dissolved.
-
Sterile-filter the solution through a 0.22 µm filter.
-
The solution can be used immediately or aliquoted into sterile tubes and stored at -20°C for long-term use.
Important Considerations:
-
It is recommended to prepare fresh working solutions from the frozen stock for each experiment.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
Protect the solution from light.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during 5-FC based negative selection experiments.
Problem 1: No Cell Death Observed in CD-Expressing Cells
If you do not observe any cell death in your positive control (cells expressing cytosine deaminase) after 5-FC treatment, follow these troubleshooting steps:
| Potential Cause | Recommended Solution |
| 1. Inactive 5-FC Solution | Prepare a fresh stock solution of 5-FC, ensuring it is properly dissolved and sterile-filtered.[10] Test the new stock on a sensitive control cell line known to be responsive. |
| 2. Insufficient Cytosine Deaminase (CD) Expression | Verify the expression of the CD gene in your target cells using methods such as RT-qPCR, Western blot, or an enzymatic assay. If expression is low or absent, re-evaluate your transfection/transduction protocol, consider using a stronger promoter in your expression vector, or select for higher-expressing clones. |
| 3. Incorrect 5-FC Concentration | Perform a dose-response (kill curve) experiment to determine the optimal 5-FC concentration for your specific cell line. Start with a broad range of concentrations (e.g., 10 µg/mL to 1 mg/mL). |
| 4. Intrinsic Cell Line Resistance to 5-FU | Test the sensitivity of your parental cell line (not expressing CD) to 5-fluorouracil (5-FU) directly. If the cells are resistant to high concentrations of 5-FU, the 5-FC/CD system may not be suitable for this cell line. |
Problem 2: High Background of Surviving Cells (Incomplete Selection)
If a significant number of cells survive the 5-FC selection process, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| 1. Suboptimal 5-FC Concentration | Increase the concentration of 5-FC. Refer to your kill curve data to select a concentration that ensures complete cell death in the positive control population. |
| 2. Insufficient Incubation Time | Extend the duration of the 5-FC treatment. Monitor cell viability at different time points (e.g., 24, 48, 72 hours) to determine the optimal selection period. |
| 3. High Cell Density | Plate cells at a lower density to ensure adequate exposure of each cell to 5-FC. Over-confluent cultures can lead to reduced drug efficacy. |
| 4. Emergence of Resistant Mutants | If you consistently observe a subpopulation of surviving cells, consider the possibility of resistant clones.[7][8][9] You may need to perform a second round of selection or isolate and characterize the resistant colonies to understand the mechanism of resistance. |
| 5. Heterogeneous CD Expression | If your population has variable levels of CD expression, some cells with low expression may survive. Consider using a reporter gene (e.g., GFP) linked to your CD expression cassette to sort for a population with uniformly high expression before selection. |
Data Presentation
Table 1: Recommended 5-FC Concentrations for Negative Selection in Various Organisms
| Organism/Cell Type | 5-FC Concentration Range | Reference |
| Mammalian Cells (general) | 50 - 500 µg/mL | [2] |
| Murine Fibroblasts | ≥ 65 µg/mL | [2] |
| Human Glioma Cells (U251) | IC50 ~10 µmol/L (~1.3 µg/mL) | [11] |
| Saccharomyces cerevisiae (Yeast) | Varies (often used with URA3 marker) | [2] |
| Streptomyces | 400 - 800 µg/mL | [6] |
| Plasmodium berghei (in vivo) | 1 g/kg (in drinking water) | [1] |
| Rice (callus) | 0.5 - 2.0 mg/L | [12] |
Experimental Protocols
Protocol 1: Determining the Optimal 5-FC Concentration (Kill Curve)
This protocol is essential to determine the minimum concentration of 5-FC required for complete elimination of CD-expressing cells for a specific cell line.
Materials:
-
CD-expressing cells and parental (non-CD-expressing) cells
-
Complete cell culture medium
-
5-FC stock solution (e.g., 10 mg/mL)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
Procedure:
-
Seed both CD-expressing and parental cells into separate 96-well plates at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Prepare a serial dilution of 5-FC in complete culture medium. A typical range to test would be from 0 µg/mL (control) to 1000 µg/mL.
-
Remove the medium from the cells and replace it with the medium containing the different concentrations of 5-FC. Include a "no treatment" control for both cell lines.
-
Incubate the plates for a period that is typically 3-5 cell doubling times.
-
At the end of the incubation period, assess cell viability using your chosen method.
-
Plot the cell viability against the 5-FC concentration for both cell lines. The optimal concentration for negative selection will be the lowest concentration that results in complete death of the CD-expressing cells while having minimal effect on the parental cells.
Protocol 2: 5-FC Based Negative Selection of Mammalian Cells in Culture
Materials:
-
Mixed population of cells (containing CD-expressing and non-CD-expressing cells)
-
Complete cell culture medium
-
Optimized concentration of 5-FC (determined from the kill curve)
-
Cell culture dishes or flasks
Procedure:
-
Plate the mixed cell population at a low to moderate density in your desired culture vessel.
-
Allow the cells to attach and resume growth (typically 24 hours).
-
Replace the culture medium with fresh medium containing the predetermined optimal concentration of 5-FC.
-
Incubate the cells for the determined optimal duration. Monitor the cells daily for signs of cell death in the target population.
-
After the selection period, aspirate the medium containing dead cells and debris.
-
Wash the remaining adherent cells with PBS.
-
Add fresh culture medium without 5-FC and allow the surviving (non-CD-expressing) cells to recover and repopulate the culture vessel.
-
Once the cells have reached an appropriate confluency, they can be expanded for downstream applications. It is advisable to verify the absence of the CD gene or its expression in the selected population.
Visualizations
Caption: Mechanism of 5-FC based negative selection.
Caption: Experimental workflow for 5-FC negative selection.
References
- 1. Development and application of a positive–negative selectable marker system for use in reverse genetics in Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Selectable Markers [ccsb.dfci.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound (5-FC) Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 11. abo.com.pl [abo.com.pl]
- 12. phytotechlab.com [phytotechlab.com]
Validation & Comparative
A Researcher's Guide to Validating 5-Fluorocytosine-Based Screening Assay Results
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods for validating results from 5-Fluorocytosine (5-FC)-based antifungal screening assays. It offers an objective look at the performance of various assays, supported by experimental data, to aid in the selection of the most appropriate validation method for your research needs.
Introduction to this compound (5-FC) Screening
This compound (5-FC) is a prodrug antifungal agent that is a cornerstone in screening for susceptibility in various yeast and fungal species, notably Candida and Cryptococcus. Its efficacy relies on its conversion within fungal cells to the toxic antimetabolite 5-fluorouracil (B62378) (5-FU), which subsequently disrupts RNA and DNA synthesis, leading to cell death. Mammalian cells lack the cytosine deaminase enzyme necessary for this conversion, rendering them insusceptible to 5-FC's cytotoxic effects.[1] Given the potential for rapid development of resistance to 5-FC, accurate and reliable susceptibility testing is paramount for both clinical diagnostics and antifungal drug development research.[2]
This guide compares the gold standard broth microdilution method with common alternative assays, providing detailed protocols and performance data to assist researchers in validating their 5-FC screening results.
Mechanism of Action of this compound
The selective antifungal activity of 5-FC is a result of a specific metabolic pathway present in susceptible fungi.
Comparison of Antifungal Susceptibility Testing Methods
The validation of 5-FC screening results typically involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Several methods are available, each with its own advantages and limitations.
| Method | Principle | Typical Turnaround Time | Cost per Isolate (relative) | Throughput | Key Advantages | Key Limitations |
| Broth Microdilution (BMD) | Serial dilution of 5-FC in a liquid growth medium in a microtiter plate, followed by inoculation with the test organism. The MIC is the lowest concentration showing no visible growth. | 24-72 hours[3][4] | Moderate | High | Gold standard, quantitative results (MIC), high reproducibility. | Labor-intensive, potential for trailing growth making endpoint determination difficult.[5] |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a specific concentration of 5-FC is placed on an agar (B569324) plate inoculated with the test organism. The diameter of the zone of growth inhibition is measured. | 24-48 hours[6] | Low | High | Simple, low cost, widely available. | Qualitative or semi-quantitative results, less precise than BMD, influenced by media and inoculum size.[7][8] |
| Etest (Gradient Diffusion) | A plastic strip with a predefined gradient of 5-FC is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | 24-48 hours[9] | High | Low to Moderate | Quantitative results (MIC), technically simple. | More expensive than disk diffusion, potential for reading difficulties with some fungi.[10] |
| Automated Commercial Systems (e.g., VITEK 2, Sensititre YeastOne) | Automated systems that perform broth microdilution in a compact format, often with colorimetric or turbidimetric detection of microbial growth. | 18-24 hours[11] | High | High | Rapid results, high throughput, standardized and less user-dependent. | High initial instrument cost, fixed drug panels, may have discrepancies with reference methods for some drug-organism combinations.[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key assays discussed.
Broth Microdilution (BMD) Assay for 5-FC (CLSI M27-A3 Guideline)
This method is considered the reference standard for antifungal susceptibility testing.
Materials:
-
96-well U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound (5-FC) powder
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[1]
-
-
Drug Dilution:
-
Prepare a stock solution of 5-FC.
-
Perform serial two-fold dilutions of 5-FC in RPMI 1640 medium in the microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 64 µg/mL).[14]
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate containing the 5-FC dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be determined visually or with a spectrophotometer.[1]
-
Disk Diffusion Assay for 5-FC
A simpler, agar-based method for assessing susceptibility.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
1 µg 5-FC paper disks[15]
-
Fungal isolate
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation:
-
Prepare and standardize a fungal inoculum to a 0.5 McFarland turbidity as described for the BMD assay.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
-
Disk Application and Incubation:
-
Aseptically apply a 1 µg 5-FC disk to the surface of the inoculated agar.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints. For a 1 µg disk, a zone of ≥14 mm has been correlated with an MIC of ≤16 µg/mL.[6]
-
Etest (Gradient Diffusion) for 5-FC
This method provides a quantitative MIC value with the simplicity of an agar-based assay.
Materials:
-
RPMI agar plates
-
5-FC Etest strips
-
Fungal isolate
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
Procedure:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare a standardized fungal inoculum and inoculate the RPMI agar plate as described for the disk diffusion assay.
-
-
Etest Strip Application and Incubation:
-
Allow the inoculated plate to dry for 10-15 minutes.
-
Aseptically apply the 5-FC Etest strip to the agar surface.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Reading:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[9]
-
Performance Data for 5-FC Susceptibility Testing
The following table summarizes published MIC ranges for 5-FC against common fungal pathogens, providing a baseline for expected results.
| Organism | Method | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | Broth Microdilution | ≤0.12 - 0.25 | 0.5 - 1 | [1][16] |
| Candida glabrata | Broth Microdilution | ≤0.12 | ≤0.12 - 0.25 | [1][16] |
| Candida parapsilosis | Broth Microdilution | ≤0.12 - 0.25 | 0.25 - 0.5 | [1][16] |
| Candida tropicalis | Broth Microdilution | 0.25 | 1 | [1][16] |
| Candida krusei | Broth Microdilution | 8 | 32 | [1][16] |
| Cryptococcus neoformans | Broth Microdilution | 4 | 8 | [17] |
Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. These values can vary based on the specific isolates tested and the methodology used.
Commercial Systems Performance
Automated systems offer a streamlined workflow but their performance should be validated against reference methods.
| System | Methodology | Agreement with Reference BMD for 5-FC | Reference |
| Sensititre YeastOne | Colorimetric Broth Microdilution | High essential and categorical agreement for most Candida species.[14][18] | [14][18] |
| VITEK 2 | Automated Turbidimetric Broth Microdilution | Good categorical agreement, though some studies report lower essential agreement for certain species.[11][12] | [11][12] |
Conclusion
Validating results from this compound-based screening assays is critical for accurate assessment of antifungal susceptibility. While the CLSI broth microdilution method remains the gold standard, alternative methods such as disk diffusion, Etest, and automated commercial systems offer practical advantages in terms of cost, speed, and ease of use. The choice of validation method should be guided by the specific needs of the research, including the required level of quantitative accuracy, sample throughput, and available resources. By understanding the principles, protocols, and performance characteristics of each method, researchers can confidently select the most appropriate approach to validate their 5-FC screening data.
References
- 1. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activities of this compound against 8,803 clinical isolates of Candida spp.: global assessment of primary resistance using National Committee for Clinical Laboratory Standards susceptibility testing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound as measured by disk diffusion susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disk agar diffusion susceptibility testing of yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Antifungal Susceptibility Testing with Etest for Candida Species Isolated from Patients with Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the VITEK 2 System for Identification and Antimicrobial Susceptibility Testing of Medically Relevant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance of Vitek 2 for Antimicrobial Susceptibility Testing of Staphylococcus spp. and Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. commerce.bio-rad.com [commerce.bio-rad.com]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Multicenter Comparison of the Sensititre YeastOne Colorimetric Antifungal Panel with the National Committee for Clinical Laboratory Standards M27-A Reference Method for Testing Clinical Isolates of Common and Emerging Candida spp., Cryptococcus spp., and Other Yeasts and Yeast-Like Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 5-Fluorocytosine vs. 5-Fluorouracil in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Fluorocytosine (5-FC) and 5-Fluorouracil (B62378) (5-FU) in the context of cancer therapy studies. We delve into their mechanisms of action, comparative efficacy, and the experimental frameworks used to evaluate them, supported by available data.
Introduction: Two Fluoropyrimidines, One Active Agent
5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1][2][3] It functions as a pyrimidine (B1678525) analog that, upon intracellular activation, disrupts DNA and RNA synthesis, leading to cell death.[2][3] However, its systemic administration is associated with significant toxicity due to its non-specific action on rapidly dividing healthy cells.[4]
This compound (5-FC), on the other hand, is a prodrug with no intrinsic anticancer activity.[5] Its therapeutic potential in oncology is realized through a strategy known as Gene-Directed Enzyme Prodrug Therapy (GDEPT).[6][7] In this approach, a non-mammalian enzyme, cytosine deaminase (CD), is selectively delivered to tumor cells.[8][9] This enzyme then locally converts the systemically administered, relatively non-toxic 5-FC into the highly cytotoxic 5-FU, thereby concentrating the therapeutic effect at the tumor site and potentially reducing systemic side effects.[8][9]
Mechanism of Action: From Prodrug to Potent Inhibitor
The anticancer effects of both 5-FC (in a GDEPT setting) and 5-FU converge on the actions of 5-FU's active metabolites.
5-Fluorouracil (5-FU): Once inside a cell, 5-FU is converted into three main active metabolites:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS), inhibiting the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2] The depletion of dTMP leads to "thymineless death."[1][9]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and fragmentation.[1][2]
-
Fluorouridine triphosphate (FUTP): Incorporation of FUTP into RNA disrupts RNA processing and function.[1][2][3]
This compound (5-FC) in GDEPT: The action of 5-FC is contingent on the presence of cytosine deaminase (CD).
-
Uptake and Conversion: 5-FC is taken up by cells, and in tumor cells expressing the CD enzyme, it is deaminated to 5-FU.[8][10] Mammalian cells lack this enzyme, which forms the basis of the therapy's selectivity.[8][11]
-
Localized 5-FU Production: The conversion of 5-FC to 5-FU occurs primarily within the tumor microenvironment.
-
Downstream Effects: The locally produced 5-FU then follows the same metabolic activation and cytotoxic pathways as systemically administered 5-FU.[9]
A key advantage of the 5-FC/CD system is the bystander effect . The locally produced, membrane-diffusible 5-FU can exit the CD-expressing tumor cell and kill adjacent, non-transduced cancer cells, amplifying the therapeutic effect.[1][8] This is a significant advantage in overcoming the challenge of incomplete gene delivery to all tumor cells.[8]
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize quantitative data from preclinical studies comparing the 5-FC/CD system with direct 5-FU administration. It is important to note that experimental conditions can vary significantly between studies.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | 5-FC + CD (IC50) | 5-FU (IC50) | Reference |
| Melanoma Cells (transgenic) | Melanoma | 572 µg/mL | - | [12] |
| Melanoma Cells (non-transgenic) | Melanoma | 3870 µg/mL | - | [12] |
| HCT-116 | Colorectal | Lower IC50 with mutant bCD vs. wild-type | - | [13] |
| COLO-205 | Colorectal | - | 3.2 x 10-6 M | [14] |
| HT-29 | Colorectal | - | 1.3 x 10-5 M | [14] |
Note: Direct head-to-head IC50 comparisons in the same study are limited in publicly available literature. The data indicates that cells expressing CD become significantly more sensitive to 5-FC.
Table 2: In Vivo Antitumor Efficacy
| Cancer Model | Treatment Group | Outcome | Reference |
| C26 Murine Colon Adenocarcinoma | LinkCD/5-FC | Significant tumor size reduction and increased survival compared to CD/5-FC. 40% long-term survivors. | [15] |
| C26 Murine Colon Adenocarcinoma | 5-FU | Delayed tumor growth, but no long-term survivors reported in other studies. | [15] |
| HT29 Human Colorectal Xenografts (10% CD-expressing cells) | yCD/5-FC + Radiotherapy | Minimum tumor size of 0.20 ± 0.07. | [1] |
| HT29 Human Colorectal Xenografts (10% CD-expressing cells) | bCD/5-FC + Radiotherapy | Minimum tumor size of 0.60 ± 0.1. | [1] |
| Rat Colon Carcinoma Liver Metastasis | CD+ cells + 5-FC | Regression of CD+ tumors (7 of 11 animals tumor-free). Increased survival time. | [16] |
| Human Glioblastoma Xenografts | AdCMVCD + 5-FC | Virus dose-dependent therapeutic efficacy. | [17] |
Table 3: Comparative Toxicity
| Study Type | Comparison | Key Findings | Reference |
| Preclinical (Animal Model) | Ro 09-1390 (a 5-FC prodrug) vs. 5'-DFUR (a 5-FU prodrug) | Ro 09-1390 produced less 5-FU in the intestine, resulting in lower intestinal toxicity. | [18] |
| Clinical Observation | Patients receiving 5-FC for fungal infections | Conversion of 5-FC to 5-FU was observed and may contribute to hematological toxicity. | [19][20] |
| Preclinical (Animal Model) | 5-FU administration | Promotes toxicity in the liver, kidneys, and lungs of healthy rats. | [11] |
Experimental Protocols
Detailed, step-by-step protocols are often proprietary or not fully disclosed in publications. The following are generalized methodologies based on common practices in cited research.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Cancer cell lines (both parental and those engineered to express cytosine deaminase) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of 5-FC or 5-FU for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are determined.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Cancer cells (e.g., human colorectal cancer cells) are harvested and resuspended in a suitable medium. For 5-FC/CD studies, a mixed population of CD-expressing and parental cells may be used to evaluate the bystander effect.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment groups.
-
5-FC/CD Group: Mice are administered 5-FC (e.g., via intraperitoneal injection or in drinking water).
-
5-FU Group: Mice are administered 5-FU (e.g., via intraperitoneal injection).
-
Control Group: Mice receive a vehicle control.
-
-
Endpoint Analysis: The study continues until a predetermined endpoint is reached (e.g., a specific tumor volume or signs of toxicity). Tumor growth inhibition and survival rates are calculated. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker expression).[10][21]
Signaling Pathways
The cytotoxic effects of 5-FU are mediated through its impact on several critical cellular pathways. The localized production of 5-FU in the 5-FC/CD GDEPT system is expected to activate these same pathways, but with the potential for higher intratumoral concentrations and reduced systemic exposure.
Key signaling pathways implicated in 5-FU's mechanism of action include:
-
DNA Damage Response: The incorporation of FdUTP into DNA and the inhibition of TS lead to DNA strand breaks, activating DNA damage sensors like ATM and ATR. This, in turn, can trigger cell cycle arrest and apoptosis, often involving the p53 tumor suppressor pathway.
-
RNA Stress Pathways: The incorporation of FUTP into RNA can lead to impaired RNA processing and function, inducing a cellular stress response that can also contribute to apoptosis.
-
Apoptosis Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be activated by 5-FU-induced cellular stress.
-
Drug Resistance Pathways: Cancer cells can develop resistance to 5-FU through various mechanisms, including the upregulation of drug efflux pumps, alterations in drug-metabolizing enzymes, and activation of pro-survival signaling pathways such as JAK/STAT, Wnt, Notch, and NF-κB.[22]
References
- 1. Bacterial Cytosine Deaminase Mutants Created by Molecular Engineering Demonstrate Improved 5FC-Mediated Cell Killing In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect caused by cytosine deaminase gene and this compound in vitro is substantially mediated by generated 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of Genes Related to 5-Fluorouracil Based Chemotherapy for Colorectal Cancer [frontiersin.org]
- 4. Phase 1 trial of vocimagene amiretrorepvec and this compound for recurrent high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational analysis of 5-fluorouracil anti-tumor activity in colon cancer using a mechanistic pharmacokinetic/pharmacodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Fluorouracil Effectively Depletes Tumor Induced Myeloid Derived Suppressor Cells in 4T1 Mammary Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative analysis of enzyme and pathway engineering strategies for 5FC-mediated suicide gene therapy applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preferential cytotoxicity of cells transduced with cytosine deaminase compared to bystander cells after treatment with 5-flucytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bacterial cytosine deaminase mutants created by molecular engineering show improved this compound-mediated cell killing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-Tumor Therapy Mediated by this compound and a Recombinant Fusion Protein Containing TSG-6 Hyaluronan Binding Domain and Yeast Cytosine Deaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytosine deaminase/5-fluorocytosine-based vaccination against liver tumors: evidence of distant bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Antitumor Activity and Intestinal Toxicity of 5′‐Deoxy‐5‐fluorouridine and Its Prodrug Trimethoxybenzoyl‐5′‐deoxy‐5‐fluorocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evidence for conversion of this compound to 5-fluorouracil in humans: possible factor in this compound clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Fluorocytosine and Fluconazole Efficacy: A Guide for Researchers
For Immediate Publication
This guide provides a detailed comparative analysis of the antifungal agents 5-Fluorocytosine (5-FC) and Fluconazole (B54011), intended for researchers, scientists, and drug development professionals. The following sections will delve into their mechanisms of action, comparative in vitro and in vivo efficacy supported by experimental data, and detailed experimental protocols.
Executive Summary
This compound, a synthetic antimycotic, and fluconazole, a triazole antifungal, represent two distinct classes of drugs used in the treatment of fungal infections. 5-FC requires intracellular conversion to its active metabolites, which interfere with fungal DNA and RNA synthesis.[1] In contrast, fluconazole inhibits the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. While both are effective against a range of fungal pathogens, their efficacy profiles, mechanisms of action, and potential for resistance differ significantly. This guide aims to provide a comprehensive, data-driven comparison to inform research and development efforts in the field of antifungal therapeutics.
Mechanism of Action
The distinct mechanisms of action of this compound and fluconazole are fundamental to understanding their efficacy and potential for synergistic or antagonistic interactions.
This compound: 5-FC is a prodrug that is transported into the fungal cell by cytosine permease. Inside the cell, it is rapidly deaminated to 5-fluorouracil (B62378) (5-FU) by the enzyme cytosine deaminase. 5-FU is then converted into two active metabolites: 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). FUTP is incorporated into RNA, disrupting protein synthesis, while FdUMP inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. Mammalian cells lack cytosine deaminase, which accounts for the selective toxicity of 5-FC towards fungi.
Fluconazole: Fluconazole is a member of the triazole class of antifungal agents. It functions by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Signaling Pathway Diagrams
In Vitro Efficacy
The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC50, and MIC90 values for this compound and fluconazole against various Candida species.
Table 1: Comparative In Vitro Activity of this compound and Fluconazole against Candida Species
| Organism | Drug | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Candida albicans | This compound | 80 | 0.25 - 8.0 | 0.736 | 2.836 | [2] |
| Fluconazole | 119 | 0.04 - 12.5 | - | - | [3] | |
| Candida tropicalis | This compound | 74 | - | - | >100 | [4] |
| Fluconazole | 74 | - | - | >100 | [4] | |
| Candida krusei | This compound | 43 | - | - | >100 | [4] |
| Fluconazole | 43 | - | - | >100 | [4] | |
| Candida glabrata | This compound | 28 | - | - | 0.12 | [4] |
| Fluconazole | 28 | - | - | 8 | [4] | |
| Candida parapsilosis | This compound | 19 | - | - | 2 | [4] |
| Fluconazole | 19 | - | - | 2 | [4] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
In Vivo Efficacy
Animal models, particularly murine models of disseminated candidiasis, are crucial for evaluating the in vivo efficacy of antifungal agents. These models allow for the assessment of drug performance in a complex biological system, providing insights into pharmacokinetics, pharmacodynamics, and overall therapeutic potential.
A study in an immunocompromised murine model of disseminated Candida glabrata infection compared the efficacy of fluconazole, this compound, and amphotericin B.[5] In this model, treatment was initiated one day after intravenous infection, and fungal burden in the kidneys and spleen was assessed after five days of therapy.[5] The results showed that amphotericin B was superior to either fluconazole or this compound alone in reducing the fungal burden.[5] Flucytosine monotherapy reduced the kidney fungal burden for only two of the four isolates tested.[5] High doses of fluconazole alone resulted in modest reductions in kidney counts but did not affect spleen tissue counts.[5]
Another study using a rabbit model of Candida albicans endocarditis, endophthalmitis, and pyelonephritis found that animals treated with 5-FC monotherapy all died within 18 days, whereas 93% of animals in the fluconazole and other treatment groups survived until sacrifice.[2] In treating endocarditis, the combination of fluconazole and 5-FC demonstrated enhanced killing in cardiac vegetations compared to either drug as a monotherapy.[2]
Table 2: Summary of a Comparative In Vivo Study in a Murine Model of Disseminated Candida glabrata Infection
| Treatment Group | Efficacy Outcome (Reduction in Fungal Burden) |
| Fluconazole | Modest reduction in kidney fungal counts at high doses; no reduction in spleen counts.[5] |
| This compound | Reduced kidney fungal burden for 2 out of 4 isolates.[5] |
| Amphotericin B | Superior to fluconazole or this compound alone in reducing fungal burden.[5] |
| Fluconazole + this compound | Superior to monotherapy in reducing kidney tissue burden for one isolate.[5] |
Experimental Protocols
Broth Microdilution MIC Testing (CLSI M27-A3)
The Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline provides a standardized method for determining the MIC of antifungal agents against yeasts.[6]
Key Steps:
-
Inoculum Preparation: A standardized suspension of the yeast is prepared to a concentration of 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation: The microtiter plates are inoculated with the fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (approximately 50% for fluconazole and this compound) compared to the growth control.
Time-Kill Assay
Time-kill assays provide information on the rate and extent of antifungal activity over time.
Key Steps:
-
Inoculum Preparation: A standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., RPMI 1640).[6]
-
Drug Exposure: The fungal suspension is exposed to various concentrations of the antifungal agent (typically multiples of the MIC).[6]
-
Sampling: Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours).[6]
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on agar (B569324) plates, and the number of viable colonies (CFU/mL) is determined after incubation.[6]
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity, while a <3-log₁₀ reduction is considered fungistatic.[6]
Murine Model of Disseminated Candidiasis
This in vivo model is used to assess the efficacy of antifungal agents in a systemic infection.
Key Steps:
-
Immunosuppression: Mice are often rendered neutropenic using agents like cyclophosphamide (B585) to establish a robust infection.[4][5]
-
Infection: A standardized inoculum of Candida species is injected intravenously.[4][5]
-
Treatment: Antifungal therapy is initiated at a specified time post-infection and administered for a defined period.[5]
-
Outcome Assessment: Efficacy is evaluated based on survival rates and/or the reduction in fungal burden (CFU/gram) in target organs such as the kidneys and spleen.[4][5]
Conclusion
This compound and fluconazole exhibit distinct mechanisms of action and efficacy profiles. 5-FC generally demonstrates potent in vitro activity against many Candida species, but its use as a monotherapy is limited due to the potential for rapid development of resistance. Fluconazole has a broader clinical application but can be less effective against certain non-albicans Candida species. The choice of agent and treatment strategy should be guided by species identification, in vitro susceptibility testing, and the clinical context of the infection. This comparative guide provides a foundation for further research into the optimal use of these and other antifungal agents.
References
- 1. Efficacies of high-dose fluconazole plus amphotericin B and high-dose fluconazole plus this compound versus amphotericin B, fluconazole, and this compound monotherapies in treatment of experimental endocarditis, endophthalmitis, and pyelonephritis due to Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. niaid.nih.gov [niaid.nih.gov]
- 3. niaid.nih.gov [niaid.nih.gov]
- 4. Comparison of fluconazole, amphotericin B and flucytosine in treatment of a murine model of disseminated infection with Candida glabrata in immunocompromised mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
A Comparative Guide to 5-Fluorocytosine and Other Selection Agents in Yeast Research
In the realm of yeast genetics and molecular biology, the ability to effectively select for successfully modified organisms is paramount. This guide provides a detailed comparison of 5-Fluorocytosine (5-FC) with other commonly used selection agents. It is designed for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate agent for their experimental needs.
Mechanisms of Action: A Diverse Toolkit for Yeast Selection
Selection agents in yeast can be broadly categorized into counter-selectable markers, which are used to select against the presence of a gene, and selectable markers (auxotrophic and dominant), which allow for the selection of cells containing the marker.[1][2][3]
This compound (5-FC): A Counter-Selectable Marker
5-FC is a prodrug that is actively transported into yeast cells by cytosine permease.[4][5] Inside the cell, the enzyme cytosine deaminase, encoded by the FCY1 gene, converts 5-FC into the toxic compound 5-fluorouracil (B62378) (5-FU).[6][7][8] 5-FU then disrupts both DNA and RNA synthesis, leading to cell death.[4][5][9] This mechanism makes the FCY1 gene a potent counter-selectable marker; cells expressing FCY1 are sensitive to 5-FC, while cells lacking a functional FCY1 gene are resistant.[7][8]
Other Common Selection Agents:
-
5-Fluoroorotic Acid (5-FOA): Similar to 5-FC, 5-FOA is a counter-selectable agent. It is non-toxic on its own but is converted to the toxic 5-fluorouracil by the enzyme orotidine-5'-monophosphate (OMP) decarboxylase, encoded by the URA3 gene.[10][11][12] This makes it invaluable for selecting against cells carrying the URA3 marker.[13][14]
-
Auxotrophic Markers: These are genes that complement a metabolic deficiency in the host yeast strain.[3][15] Common examples include URA3, LEU2, TRP1, and HIS3, which allow yeast to grow on media lacking uracil, leucine, tryptophan, and histidine, respectively.[3][16]
-
Dominant Drug Resistance Markers: These markers confer resistance to a specific antibiotic.
-
G418 (Geneticin): The kanMX marker, derived from the bacterial transposon Tn903, encodes an aminoglycoside phosphotransferase that inactivates G418, allowing transformed cells to grow in its presence.[17][18]
-
Hygromycin B: The hph gene encodes a hygromycin B phosphotransferase, which detoxifies the antibiotic hygromycin B, another inhibitor of protein synthesis.[19][20]
-
Quantitative Performance Comparison
The choice of a selection agent often depends on factors like selection efficiency, background growth, and the desired stringency of selection. The following table summarizes key quantitative parameters for 5-FC and other common agents.
| Selection Agent | Gene Marker | Type | Typical Working Concentration (Yeast) | Advantages | Disadvantages |
| This compound (5-FC) | FCY1 | Counter-selectable | 10 µg/mL - 1 mg/mL | High selection stringency | Requires a specific genetic background (fcy1Δ) |
| 5-Fluoroorotic Acid (5-FOA) | URA3 | Counter-selectable | 0.1% (w/v)[10] | Highly effective for plasmid shuffling and gene replacement[12][14] | Requires a ura3Δ host strain |
| G418 (Geneticin) | kanMX | Dominant | 200 - 500 µg/mL[21][22] | Useful for prototrophic strains; no need for special media[17] | Can have higher background growth; concentration is strain-dependent[3][15] |
| Hygromycin B | hph | Dominant | 200 - 500 µg/mL[21][23] | Effective in a wide range of yeast species; good for dual selection[19][23] | Can be more expensive than other antibiotics |
| Auxotrophic Markers | URA3, LEU2, etc. | Selectable | N/A (dropout media) | Very low background; highly specific | Requires specific auxotrophic host strains[3][15] |
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of 5-FC action and a general workflow for yeast transformation and selection.
Caption: Mechanism of this compound action in yeast.
Caption: General workflow for yeast transformation and selection.
Experimental Protocols
1. High-Efficiency Yeast Transformation (Lithium Acetate/PEG Method)
This protocol is a standard method for introducing plasmid DNA into Saccharomyces cerevisiae.[24][25][26]
Materials:
-
Yeast strain
-
YPD medium
-
Plasmid DNA
-
10x TE Buffer (0.1 M Tris-HCl, 10 mM EDTA, pH 7.5)
-
10x LiOAc Buffer (1 M Lithium Acetate)
-
PEG Solution (50% w/v PEG 3350, 1x TE, 1x LiOAc)[27]
-
Single-stranded carrier DNA (ssDNA), e.g., salmon sperm DNA (10 mg/mL)
-
Sterile water
Procedure:
-
Inoculate 5-10 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.
-
In the morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of 1x TE/1x LiOAc buffer. The cells are now competent.
-
In a microfuge tube, mix the following in order:
-
100 µL of competent cells
-
0.1 - 1 µg of plasmid DNA
-
10 µL of boiled and chilled ssDNA
-
600 µL of PEG Solution
-
-
Vortex the mixture thoroughly and incubate at 30°C for 30 minutes with shaking.
-
Heat shock the cells at 42°C for 15-20 minutes.
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the pellet in 100-200 µL of sterile water or YPD.
-
Plate the cell suspension onto the appropriate selective medium.
2. Selection Protocols
-
5-FC Counter-Selection:
-
Use a yeast strain with a deletion of the FCY1 gene (fcy1Δ).
-
Transform the strain with a plasmid carrying the FCY1 gene.
-
To select for cells that have lost the FCY1-containing plasmid, plate the transformed yeast onto Synthetic Complete (SC) medium containing this compound. The concentration may need to be optimized but is often in the range of 10-100 µg/mL.
-
Only cells that have lost the FCY1 gene will be able to grow.
-
-
G418 Selection:
-
After transformation with a kanMX-containing plasmid, allow cells to recover in non-selective YPD medium for 2-4 hours to allow for expression of the resistance gene.[17]
-
Plate the cells on YPD plates containing G418. The optimal concentration is typically between 200-500 µg/mL but should be determined empirically for your specific strain and media composition.[28][29]
-
Incubate at 30°C for 2-4 days until resistant colonies appear.
-
-
Hygromycin B Selection:
-
Similar to G418 selection, a recovery period in non-selective medium is recommended after transformation with an hph-containing plasmid.
-
Plate cells on YPD medium containing Hygromycin B. The working concentration for yeast is generally between 200-500 µg/mL.[21][23] It is crucial to determine the minimum inhibitory concentration for the parent strain beforehand.[20][30]
-
Incubate at 30°C until resistant colonies are visible.
-
Conclusion
The choice of a selection agent is a critical step in the design of yeast-based experiments. This compound provides a powerful tool for counter-selection, particularly in applications requiring high stringency. However, its use is dependent on the specific genetic background of the yeast strain. Dominant drug resistance markers like G418 and Hygromycin B offer the flexibility of use in prototrophic strains, while traditional auxotrophic markers remain a reliable and cost-effective option for laboratory strains with the appropriate genetic deletions. By understanding the mechanisms, performance characteristics, and protocols associated with each agent, researchers can make informed decisions to optimize their experimental success.
References
- 1. An overview on selection marker genes for transformation of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Selection Marker Genes for Transformation of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alliance of Genome Resources [alliancegenome.org]
- 7. Characterization of the Saccharomyces cerevisiae FCY1 gene encoding cytosine deaminase and its homologue FCA1 of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FCY1 | SGD [yeastgenome.org]
- 9. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 5-Fluoroorotic acid - Wikipedia [en.wikipedia.org]
- 12. files.zymoresearch.com [files.zymoresearch.com]
- 13. Yeast Selectable Markers [ccsb.dfci.harvard.edu]
- 14. 5-Fluoroorotic acid as a selective agent in yeast molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Commonly used auxotrophic markers - SGD-Wiki [wiki.yeastgenome.org]
- 17. Direct selection of Saccharomyces cerevisiae resistant to the antibiotic G418 following transformation with a DNA vector carrying the kanamycin-resistance gene of Tn903 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. abo.com.pl [abo.com.pl]
- 19. 101.200.202.226 [101.200.202.226]
- 20. researchgate.net [researchgate.net]
- 21. Selection Antibiotics | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Cypher AI [cypherbio.ai]
- 25. High-efficiency S. cerevisiae lithium acetate transformation [protocols.io]
- 26. Transformation of yeast by lithium acetate/single-stranded carrier DNA/polyethylene glycol method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ProtocolsLithiumAcetateTransformation < Lab < TWiki [barricklab.org]
- 28. astralscientific.com.au [astralscientific.com.au]
- 29. yeasenbio.com [yeasenbio.com]
- 30. mpbio.com [mpbio.com]
The Synergistic Power of 5-Fluorocytosine in Antifungal Therapy: A Comparative Guide
An in-depth analysis of the enhanced efficacy of 5-Fluorocytosine when combined with other antifungal agents, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
Introduction
This compound (5-FC), a synthetic antimycotic compound, has been a component of antifungal therapy for decades. While its use as a monotherapy is limited due to the risk of developing resistance, its true potential is unlocked when used in combination with other antifungal agents.[1][2] This guide provides a comprehensive comparison of the synergistic effects of 5-FC with various classes of antifungals, including polyenes, azoles, and echinocandins. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to be an invaluable resource for the scientific community.
The primary mechanism of 5-FC's antifungal activity relies on its conversion within fungal cells to 5-fluorouracil (B62378) (5-FU).[1][3] 5-FU is then further metabolized, leading to the inhibition of both DNA and RNA synthesis, ultimately disrupting essential cellular processes.[1][3][4] Synergy is often achieved through complementary mechanisms of action, where the partner drug enhances the uptake or efficacy of 5-FC, or targets a different cellular pathway, leading to a more potent combined effect.
I. Synergistic Combinations with this compound
This compound and Polyenes (Amphotericin B)
The combination of 5-FC and Amphotericin B (AmB) is one of the most well-established synergistic pairings in antifungal therapy, particularly for severe systemic mycoses like cryptococcal meningitis.[1][5][6][7] Amphotericin B, a polyene antifungal, binds to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and increased membrane permeability.[8] This disruption of the cell membrane is believed to facilitate the entry of 5-FC into the fungal cell, thereby enhancing its antifungal activity.[9][10]
Experimental Data:
Numerous in vitro studies have demonstrated the synergistic interaction between 5-FC and Amphotericin B against a range of fungal pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, where a FICI of ≤ 0.5 is indicative of a synergistic effect.
| Fungal Species | Number of Isolates | Synergy (FICI ≤ 0.5) | Indifference | Antagonism | Reference |
| Candida spp. | 40 | 88% | - | - | [11] |
| Candida spp. | 46 | 24% (fungistatic) | 44% | 3 isolates | [12][13] |
| Cryptococcus neoformans | 10 (5FC-resistant) | Observed in some isolates | Observed in some isolates | Never observed | [5] |
| Talaromyces marneffei | 60 | 7% | 93% | Never observed | [14] |
| Candida auris | 15 | Observed in some isolates | Observed in some isolates | No antagonism | [10] |
Clinical Significance:
The combination of Amphotericin B and 5-FC is recommended as the gold standard for induction therapy in cryptococcal meningitis.[6][7] Clinical trials have shown that this combination leads to a more rapid sterilization of the cerebrospinal fluid compared to monotherapy.[15]
This compound and Azoles
Azole antifungals, such as fluconazole (B54011) (FCZ), itraconazole (B105839) (ITZ), and voriconazole (B182144) (VRZ), inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[8] The synergistic interaction with 5-FC is thought to arise from the simultaneous disruption of different essential cellular pathways.
Experimental Data:
In vitro studies have shown synergistic to indifferent interactions between 5-FC and various azoles against several fungal species.
| Fungal Species | Azole Agent | Number of Isolates | Synergy (FICI ≤ 0.5) | Indifference/Additivity | Antagonism | Reference |
| Cryptococcus neoformans | FCZ, ITZ, VRZ | - | >60% | Additivity observed | Never observed | [16] |
| Candida glabrata | Fluconazole | 8 | - | - | Observed (4- to 16-fold increase in FLC MIC) | [17] |
| Candida spp. | Fluconazole | 35 | Observed in some isolates | - | Generally antagonistic | [18] |
It is important to note that antagonism between 5-FC and azoles has been reported, particularly in Candida glabrata.[17] This has been attributed to the upregulation of multidrug transporter genes by 5-FC, which can lead to increased efflux of the azole agent.[17]
This compound and Echinocandins
Echinocandins, such as caspofungin (CAS) and anidulafungin, inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[8] This disruption of cell wall integrity can potentially enhance the uptake and activity of 5-FC.
Experimental Data:
Studies exploring the combination of 5-FC and echinocandins have shown promising results, particularly against multidrug-resistant isolates.
| Fungal Species | Echinocandin Agent | Number of Isolates | Synergy (FICI ≤ 0.5) | Indifference/Additivity | Antagonism | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cryptococcus neoformans | Caspofungin | - | Synergy observed | Additive interactions also noted | Never observed |[16] | | Candida auris | Anidulafungin | - | Synergistic | - | - |[19] | | Candida auris | Micafungin | 15 | Synergy observed | Indifference also observed | No antagonism |[10] |
II. Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antifungal Agents: Stock solutions of 5-FC and the partner antifungal agent are prepared and serially diluted in a liquid medium such as RPMI 1640.
-
Microtiter Plate Setup: A 96-well microtiter plate is set up with a two-dimensional array of drug concentrations. Each well contains a unique combination of concentrations of the two drugs.
-
Inoculum Preparation: A standardized inoculum of the fungal isolate to be tested is prepared and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading of Results: The minimal inhibitory concentration (MIC) of each drug alone and in combination is determined by visual inspection or spectrophotometric reading of fungal growth.
-
Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Assay
The time-kill assay provides a dynamic assessment of the antifungal activity of drug combinations over time.
Methodology:
-
Preparation of Cultures: Fungal cultures are grown to the logarithmic phase and then diluted to a standardized starting concentration.
-
Exposure to Antifungals: The fungal suspension is exposed to the antifungal agents alone and in combination at specific concentrations (e.g., multiples of the MIC).
-
Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Colony Forming Unit (CFU) Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable fungal cells (CFUs).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
III. Mechanisms and Pathways
The synergistic interactions of 5-FC with other antifungal agents can be visualized through their distinct and complementary mechanisms of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flucytosine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Flucytosine and its clinical usage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Combinatorial strategies for combating invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 8. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. In Vitro Antifungal Combination of Flucytosine with Amphotericin B, Voriconazole, or Micafungin against Candida auris Shows No Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergism of amphotericin B and this compound for candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro studies with combinations of this compound and amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Evidence to Support Amphotericin B and Flucytosine Combination Therapy for Talaromycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Interaction of Flucytosine with Conventional and New Antifungals against Cryptococcus neoformans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flucytosine Antagonism of Azole Activity versus Candida glabrata: Role of Transcription Factor Pdr1 and Multidrug Transporter Cdr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro interaction of flucytosine combined with amphotericin B or fluconazole against thirty-five yeast isolates determined by both the fractional inhibitory concentration index and the response surface approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heightened Efficacy of Anidulafungin When Used in Combination with Manogepix or 5-Flucytosine against Candida auris In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Fluorocytosine and Other Pyrimidine Analogs in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 5-Fluorocytosine (5-FC) and other key pyrimidine (B1678525) analogs used in cancer research and therapy. This document summarizes their mechanisms of action, cytotoxic profiles, and the experimental frameworks used to evaluate their efficacy.
Introduction to Pyrimidine Analogs
Pyrimidine analogs are a class of antimetabolite drugs that are structurally similar to naturally occurring pyrimidines, the building blocks of nucleic acids. By interfering with the synthesis of DNA and RNA, these compounds can selectively target rapidly proliferating cancer cells, making them a cornerstone of many chemotherapeutic regimens.[1] This guide will focus on a head-to-head comparison of this compound (5-FC) with other widely used pyrimidine analogs, including 5-Fluorouracil (B62378) (5-FU), Capecitabine, and Gemcitabine (B846).
Mechanism of Action: A Tale of Two Pathways
The cytotoxic effects of pyrimidine analogs are primarily achieved through the disruption of DNA and RNA synthesis. While they share this common goal, the specifics of their activation and metabolic pathways differ.
This compound (5-FC) and 5-Fluorouracil (5-FU): 5-FC is a prodrug that is converted to the active anticancer agent 5-FU.[2] In susceptible fungal cells, this conversion is efficiently carried out by the enzyme cytosine deaminase. However, mammalian cells largely lack this enzyme, rendering 5-FC itself non-toxic to them.[3] This property is exploited in a gene therapy approach where cancer cells are engineered to express cytosine deaminase, enabling targeted conversion of 5-FC to 5-FU at the tumor site.[4][5]
Once formed, 5-FU is metabolized into three active compounds:
-
Fluorodeoxyuridine monophosphate (FdUMP): This metabolite inhibits thymidylate synthase, a crucial enzyme in the synthesis of thymidine (B127349), a necessary component of DNA.[6]
-
Fluorodeoxyuridine triphosphate (FdUTP): This metabolite is incorporated into DNA, leading to DNA damage.
-
Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, interfering with RNA processing and function.[7]
Capecitabine: Capecitabine is an oral prodrug that is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase.[8]
Gemcitabine: Gemcitabine is an analog of deoxycytidine. After intracellular phosphorylation to its active diphosphate (B83284) and triphosphate forms, it inhibits DNA synthesis by being incorporated into the growing DNA strand and by inhibiting the enzyme ribonucleotide reductase.
Metabolic and Signaling Pathways
The following diagrams illustrate the key metabolic and signaling pathways for 5-FC/5-FU and the general mechanism of pyrimidine analog-induced DNA damage.
Quantitative Cytotoxicity Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a biological function. The following tables summarize the in vitro cytotoxic activity of 5-FC and other pyrimidine analogs against a panel of human cancer cell lines.
Table 1: Cytotoxicity of this compound (5-FC) in Cancer Cells with and without Cytosine Deaminase (CD)
| Cell Line | Cancer Type | Condition | IC50 (µM) | Reference |
| WiDr | Colorectal Carcinoma | Parental | 26,000 | [8][9] |
| WiDr/CD | Colorectal Carcinoma | CD-expressing | 27 | [8][9] |
| Melanoma | Melanoma | Nontransgenic | 3870 µg/mL (~29,978 µM) | [10] |
| Melanoma | Melanoma | CD-transduced | 572 µg/mL (~4,430 µM) | [10] |
Table 2: Cytotoxicity of 5-Fluorouracil (5-FU), Capecitabine, and Gemcitabine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil | HCT116 | Colorectal Cancer | 13.72 | [11] |
| 5-Fluorouracil | HT29 | Colorectal Cancer | 106.8 | [11] |
| 5-Fluorouracil | LoVo | Colon Cancer | - | [12] |
| 5-Fluorouracil | SW480 | Colon Cancer | - | [12] |
| 5-Fluorouracil | MCF-7 | Breast Cancer | - | [13] |
| 5-Fluorouracil | DLD1 | Colon Cancer | - | [13] |
| Capecitabine | - | - | - | Data not readily available in vitro |
| Gemcitabine | - | Pancreatic Cancer | - | [14] |
Note: Direct comparative IC50 values for Capecitabine are less common in vitro as it is a prodrug requiring in vivo activation.
In Vivo Experimental Data
Preclinical in vivo studies using xenograft models provide valuable insights into the antitumor efficacy of these compounds.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound/System | Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| CD/5-FC | WiDr/CD | Colorectal Carcinoma | 500 mg/kg 5-FC i.p. for 10 days | Significant antitumor effects | [8][9] |
| CD/5-FC | Human Glioma | Glioblastoma | Single intratumoral AdCMVCD + systemic 5-FC | Efficacy correlated with in vitro 5-FU sensitivity | [5][15] |
| 5-Fluorouracil | COL-1 | Colorectal Cancer | Sub-MTD | Significant antitumor activity | [16] |
| Capecitabine | COL-1 | Colorectal Cancer | Sub-MTD | Significant antitumor activity | [16] |
| Gemcitabine + Capecitabine | Pancreatic Cancer | Pancreatic Cancer | Adjuvant therapy | Improved survival compared to gemcitabine alone | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyrimidine analogs.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[14][17][18]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine analogs in culture medium. Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include vehicle controls (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with pyrimidine analogs.[11]
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of pyrimidine analogs for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of pyrimidine analogs in a mouse xenograft model.[8][9][16]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, 5-FC, 5-FU, etc.). Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after a predefined period or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The comparative analysis of 5-FC and other pyrimidine analogs reveals distinct profiles in terms of their activation, mechanism of action, and cytotoxic potency. While 5-FU and its prodrugs, along with gemcitabine, have well-established roles in cancer chemotherapy, 5-FC's primary application in oncology is emerging through innovative gene-directed enzyme prodrug therapy. This approach leverages the selective conversion of the non-toxic 5-FC to the highly cytotoxic 5-FU within cancer cells, offering a promising strategy for targeted cancer treatment. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals in the design and interpretation of studies aimed at further elucidating the therapeutic potential of these important anticancer agents.
References
- 1. toku-e.com [toku-e.com]
- 2. Can this compound be used to treat cancer?_Chemicalbook [chemicalbook.com]
- 3. This compound-mediated apoptosis and DNA damage in glioma cells engineered to express cytosine deaminase and their enhancement with interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of colon cancer cells using the cytosine deaminase/5-fluorocytosine suicide system induces apoptosis, modulation of the proteome, and Hsp90beta phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vivo antitumor activity of this compound on human colorectal carcinoma cells genetically modified to express cytosine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of this compound on melanoma cells transduced with cytosine deaminase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Schedule-dependent cytotoxicity of 5-fluorouracil and irinotecan in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-Fluorouracil induces apoptosis in human colon cancer cell lines with modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Intratumoral 5-fluorouracil produced by cytosine deaminase/5-fluorocytosine gene therapy is effective for experimental human glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. atcc.org [atcc.org]
A Comparative Analysis of 5-Fluorocytosine's Antifungal Activity Across Various Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent 5-Fluorocytosine (5-FC) and its impact on a range of clinically relevant fungal strains. The following sections detail its mechanism of action, in vitro efficacy, and the development of resistance, supported by experimental data and standardized protocols.
Mechanism of Action: A Two-Pronged Attack
This compound acts as a prodrug, meaning it is inactive until metabolized by the target organism. Its selective toxicity to fungi is due to the presence of fungal-specific enzymes that are absent in mammalian cells.[1][2] Once transported into the fungal cell by cytosine permease, 5-FC undergoes a series of enzymatic conversions. First, cytosine deaminase converts it to 5-fluorouracil (B62378) (5-FU).[1][2][3] From here, 5-FU interferes with fungal growth through two primary pathways:
-
Inhibition of Protein Synthesis: 5-FU is converted to 5-fluorouridine (B13573) triphosphate (FUTP) and incorporated into fungal RNA. This disrupts the normal synthesis of proteins, leading to cellular dysfunction.[1][2][3]
-
Inhibition of DNA Synthesis: Alternatively, 5-FU can be converted to 5-fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of the enzyme thymidylate synthase.[2][3] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-FC effectively halts DNA replication.[2][3]
The dual action of interfering with both RNA and DNA synthesis contributes to its antifungal effect, which can be either fungistatic (inhibiting growth) or fungicidal (killing the fungus) depending on the organism and drug concentration.[1][4]
Caption: Mechanism of action of this compound in fungal cells.
Comparative In Vitro Susceptibility
The efficacy of 5-FC varies significantly among different fungal species. The Minimum Inhibitory Concentration (MIC) is a key metric used to quantify this, representing the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for 5-FC against various clinically important fungal strains as determined by standardized broth microdilution methods.
Table 1: 5-FC MIC Distribution for Candida Species
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Candida albicans | - | 1 | 97 |
| Candida glabrata | - | 0.12 | 99 |
| Candida parapsilosis | - | 0.25 | 99 |
| Candida tropicalis | - | 1 | 92 |
| Candida krusei | - | 32 | 5 |
| Candida dubliniensis | - | 0.12 | 100 |
| Candida guilliermondii | - | 0.5 | 100 |
| Candida kefyr | - | 1 | 100 |
Data sourced from a study of 8,803 clinical isolates of Candida spp.[5] MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively. Susceptibility is based on the NCCLS breakpoint of ≤4 µg/ml.[5]
Table 2: 5-FC MIC Distribution for Cryptococcus Species
| Fungal Strain | MIC₅₀ (µg/mL) |
| Cryptococcus neoformans | 4 |
| Cryptococcus gattii | 1 |
Data determined according to the European Committee for Antibiotic Susceptibility Testing (EUCAST) recommendations.[6]
Fungistatic vs. Fungicidal Activity
While MIC values indicate the concentration needed to inhibit growth, the distinction between fungistatic and fungicidal activity is crucial for clinical outcomes.[7] 5-FC's effect can be either, depending on the fungal species and the concentration of the drug.[1][4]
-
Fungistatic: The drug inhibits fungal growth and replication, but the organism can recover if the drug is removed.
-
Fungicidal: The drug actively kills the fungal cells.
For invasive infections, particularly in immunocompromised patients, a fungicidal agent is often preferred.[7] Studies have shown that for invasive Candida infections, fungicidal therapy may lead to better early therapeutic success.[8] In the case of cryptococcal meningitis, early fungicidal activity is considered beneficial.[7]
Mechanisms of Resistance
A significant limitation of 5-FC monotherapy is the rapid development of resistance.[9] Resistance can emerge through mutations in the genes encoding the enzymes involved in its uptake and metabolism.[3][10] Key mechanisms include:
-
Altered Cytosine Permease: Mutations in the FCY2 gene can reduce the uptake of 5-FC into the fungal cell.[3][10]
-
Defective Cytosine Deaminase: Mutations in the FCY1 gene can lead to a non-functional cytosine deaminase, preventing the conversion of 5-FC to the toxic 5-FU.[3][10]
-
Impaired UPRT Activity: Mutations in the FUR1 gene, which encodes uracil (B121893) phosphoribosyltransferase (UPRT), can block the subsequent conversion of 5-FU into its active metabolites.[3][10][11][12]
Caption: Primary mechanisms of fungal resistance to this compound.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of 5-FC against fungal isolates, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).
1. Preparation of Antifungal Agent:
-
A stock solution of 5-FC is prepared in a suitable solvent (e.g., water).[5]
-
Serial twofold dilutions of the 5-FC stock solution are made to achieve the desired final concentration range (e.g., 0.12 to 128 µg/ml).[5]
2. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[5]
3. Test Procedure:
-
The test is performed in 96-well microtiter plates.
-
Each well receives a specific volume of the diluted fungal inoculum and the 5-FC dilution.[5]
-
A growth control well (inoculum without the drug) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24 to 48 hours.[5]
4. MIC Determination:
-
After incubation, the MIC is determined as the lowest concentration of 5-FC that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.[5] This can be assessed visually or with a spectrophotometer.[13]
References
- 1. UpToDate 2018 [doctorabad.com]
- 2. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 3. Molecular Mechanisms of this compound Resistance in Yeasts and Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of this compound and 5-fluorouracil in dematiaceous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of this compound against 8,803 Clinical Isolates of Candida spp.: Global Assessment of Primary Resistance Using National Committee for Clinical Laboratory Standards Susceptibility Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fungicidal versus Fungistatic: what's in a word? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fungicidal versus fungistatic therapy of invasive Candida infection in non-neutropenic adults: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. Molecular mechanisms of resistance to this compound in laboratory mutants of Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Bystander Effect of 5-Fluorocytosine in Gene-Directed Enzyme Prodrug Therapy (GDEPT)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the bystander effect induced by the 5-fluorocytosine (5-FC) and cytosine deaminase (CD) system in Gene-Directed Enzyme Prodrug Therapy (GDEPT). It offers a comparative analysis with other GDEPT systems, particularly the Herpes Simplex Virus Thymidine Kinase/Ganciclovir (HSV-TK/GCV) system, and discusses its standing against alternative cancer therapies. This document is intended to be a resource for researchers designing and evaluating novel cancer therapeutics.
The Bystander Effect in GDEPT: A Critical Determinant of Efficacy
A significant challenge in gene therapy for cancer is the low efficiency of gene transfer into tumor cells, which is often less than 10% in the target tissue.[1] The bystander effect, where non-transfected tumor cells are killed alongside their gene-modified neighbors, is therefore crucial for the therapeutic success of GDEPT.[1] This phenomenon amplifies the cytotoxic impact of the therapy, potentially leading to the regression of the entire tumor mass even with limited gene delivery.
The CD/5-FC system demonstrates a potent bystander effect. In this system, the non-toxic prodrug 5-FC is converted by the enzyme cytosine deaminase, expressed in transfected tumor cells, into the highly toxic chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[2] 5-FU can then diffuse through the tumor microenvironment and kill adjacent, non-transfected cancer cells.[3]
Comparative Analysis of Bystander Effects in GDEPT Systems
The mechanism and efficiency of the bystander effect vary significantly between different GDEPT systems. Here, we compare the CD/5-FC system with the well-characterized HSV-TK/GCV system.
| Feature | CD/5-FC System | HSV-TK/GCV System | Nitroreductase/CB1954 System |
| Mechanism of Bystander Effect | Diffusion of the active drug (5-FU) through the cell membrane.[3] | Primarily mediated by gap junctional intercellular communication (GJIC) for the transfer of phosphorylated GCV.[4] Phagocytosis of apoptotic vesicles also contributes.[1] | Diffusion of the activated drug.[1] |
| Requirement for Cell-Cell Contact | No, the diffusible nature of 5-FU allows for a bystander effect without direct contact.[3] | Yes, dependent on functional gap junctions between cells.[4] | No.[1] |
| Extent of Bystander Effect | Strong and widespread. In vitro studies have shown that as few as 1-30% of CD-expressing cells can elicit a significant bystander effect.[5] In vivo, tumors with only 2% transduced cells have shown significant regression.[3] | More localized and dependent on the density and connectivity of tumor cells. The efficiency is compromised in cells with dysfunctional gap junctions.[1] | Strong bystander effect due to highly cell-permeable metabolites.[1] |
| Active Metabolite | 5-Fluorouracil (5-FU) | Ganciclovir-triphosphate | Reduced metabolites of CB1954 |
| Potential for Distant Bystander Effect | Yes, evidence suggests an immune-mediated distant bystander effect.[6] | Yes, also linked to the induction of a systemic anti-tumor immune response.[1] | Information on a distant bystander effect is less characterized. |
Signaling Pathways in 5-FU-Induced Cell Death
The cytotoxic effect of 5-FU, the active metabolite in the CD/5-FC system, is primarily mediated through the induction of apoptosis. Several signaling pathways are implicated in this process.
Caption: Mechanism of CD/5-FC GDEPT and the bystander effect.
The conversion of 5-FC to 5-FU within transfected cells leads to the death of these cells and, through diffusion, the death of neighboring non-transfected bystander cells.
Caption: Simplified signaling pathways of 5-FU-induced apoptosis.
Experimental Protocols for Evaluating the Bystander Effect
Accurate and reproducible methods are essential for quantifying the bystander effect. Below are detailed protocols for common in vitro assays.
Co-culture Bystander Effect Assay
This assay directly measures the killing of non-transfected "bystander" cells when co-cultured with gene-expressing "effector" cells.
Materials:
-
Effector cells (cancer cell line stably expressing cytosine deaminase)
-
Bystander cells (parental cancer cell line, labeled with a fluorescent marker like GFP for easy identification)
-
Complete cell culture medium
-
This compound (5-FC)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Trypsinize and count both effector and bystander cells.
-
Seed a mixture of effector and bystander cells in a 96-well plate at various ratios (e.g., 1:1, 1:4, 1:9 effector to bystander cells) to a total of 1 x 104 cells per well. Include control wells with only bystander cells.
-
Allow cells to adhere overnight.
-
-
Prodrug Treatment:
-
Prepare serial dilutions of 5-FC in complete culture medium.
-
Replace the medium in the wells with the 5-FC dilutions. Include a no-drug control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
If using GFP-labeled bystander cells, quantify the GFP signal using a fluorescence plate reader.
-
Alternatively, perform a cell viability assay such as MTT or CellTiter-Glo® following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viable bystander cells in the presence of effector cells and 5-FC, corrected for any non-specific toxicity of 5-FC on bystander cells alone.
Conditioned Medium Transfer Assay
This assay determines if the bystander effect is mediated by a soluble factor released into the culture medium.
Materials:
-
Effector cells (CD-expressing)
-
Bystander cells (parental)
-
Complete cell culture medium
-
This compound (5-FC)
-
Centrifuge and 0.22 µm filter
-
96-well plates
-
Cell viability reagent
Procedure:
-
Preparation of Conditioned Medium:
-
Seed effector cells in a culture flask and grow to 70-80% confluency.
-
Treat the cells with a cytotoxic concentration of 5-FC for 48 hours. Include a vehicle-treated control.
-
Collect the culture supernatant.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.22 µm filter.
-
-
Treatment of Bystander Cells:
-
Seed bystander cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with the conditioned medium.
-
-
Incubation and Viability Assessment:
-
Incubate for 72 hours and assess cell viability as described in the co-culture assay.
-
Data Analysis:
-
Compare the viability of bystander cells treated with conditioned medium from 5-FC-treated effector cells to those treated with medium from vehicle-treated effector cells. A significant reduction in viability indicates a bystander effect mediated by a soluble factor.
Caption: Workflow for in vitro bystander effect assays.
GDEPT in the Landscape of Modern Cancer Therapies
GDEPT represents a promising strategy in targeted cancer therapy. Its performance can be compared with other advanced therapeutic modalities.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages |
| GDEPT (e.g., CD/5-FC) | Localized conversion of a non-toxic prodrug to a potent cytotoxic agent within the tumor. | High tumor specificity, potential for strong bystander effect, can be combined with other therapies. | Efficiency is dependent on gene delivery to the tumor, potential for immunogenicity of the enzyme. |
| Antibody-Drug Conjugates (ADCs) | An antibody targets a tumor-specific antigen, delivering a highly potent cytotoxic payload directly to cancer cells.[7] | High specificity, potent cytotoxicity, approved drugs are available.[8] | Heterogeneous antigen expression can limit efficacy, potential for off-target toxicity, development of resistance.[7] |
| CAR-T Cell Therapy | Genetically engineered T cells from the patient are designed to recognize and kill cancer cells. | High response rates in some hematological malignancies, potential for long-term remission.[9] | Significant toxicities (cytokine release syndrome, neurotoxicity), challenges in treating solid tumors, complex and expensive manufacturing process.[10] |
Conclusion
The bystander effect of 5-FC in the CD/GDEPT system is a powerful mechanism that can overcome the limitations of gene delivery efficiency in cancer therapy. Its reliance on a diffusible cytotoxic agent provides a distinct advantage in treating tumors with heterogeneous cell populations or poor intercellular communication. Understanding the underlying signaling pathways and employing robust experimental protocols for its evaluation are critical for the continued development and optimization of this therapeutic approach. While challenges remain, GDEPT, particularly the CD/5-FC system, holds significant promise as a valuable component of the expanding arsenal (B13267) of targeted cancer therapies.
References
- 1. Bystander or No Bystander for Gene Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bystander effect in herpes simplex virus-thymidine kinase/ganciclovir cancer gene therapy: role of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene-Directed Enzyme Prodrug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Oncology Trends: ADCs, Bispecific Antibodies & CAR-T Cell | Biopharma PEG [biochempeg.com]
- 9. Antibody-drug conjugates, bispecific antibodies and CAR-T cells therapy in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which Type of Immunotherapy Is Going to Take the “Holy Grail” of Solid Tumor, TCR, CAR-T, TIL or ADC Therapy? | MolecularCloud [molecularcloud.org]
Navigating Antifungal Cross-Resistance: A Guide to 5-Fluorocytosine Studies
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge in the treatment of invasive fungal infections. Understanding the patterns of cross-resistance between different antifungal agents is crucial for effective drug development and clinical decision-making. This guide provides an objective comparison of fungal susceptibility to 5-Fluorocytosine (5-FC) and other antifungals, supported by experimental data. We delve into the methodologies of cross-resistance studies and visualize the underlying molecular pathways and experimental workflows.
Quantitative Data on this compound Cross-Resistance
The development of resistance to 5-FC is often linked to mutations in the pyrimidine (B1678525) salvage pathway. These genetic alterations can, in some instances, confer resistance to other antifungal agents. The following table summarizes the minimum inhibitory concentration (MIC) values of 5-FC, 5-Fluorouracil (B62378) (5-FU), and fluconazole (B54011) against wild-type and mutant strains of Candida lusitaniae, illustrating the phenomenon of cross-resistance.
| Strain | Genotype | 5-FC MIC (µg/mL) | 5-FU MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Wild Type | FCY1, FCY2, FUR1 | 0.5 | 0.5 | 0.25 |
| Mutant 1 | fcy1Δ | >128 | 0.5 | 0.25 |
| Mutant 2 | fcy2Δ | >128 | 0.5 | 0.25 |
| Mutant 3 | fur1Δ | >128 | >128 | 0.25 |
Data sourced from studies on C. lusitaniae, where inactivation of FCY2, FCY1, and FUR1 genes resulted in different 5-FC resistance patterns.[1]
Experimental Protocols
The determination of antifungal cross-resistance relies on standardized and reproducible experimental protocols. The following is a detailed methodology for assessing the in vitro susceptibility of fungal isolates to various antifungal agents, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol: Broth Microdilution Antifungal Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent required to inhibit the growth of a fungal isolate.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline or water.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.
-
The suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
2. Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents (e.g., this compound, Fluconazole, Amphotericin B) are prepared in a suitable solvent (e.g., water, DMSO).
-
Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentration range should be appropriate to determine the MIC of both susceptible and resistant isolates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the final fungal inoculum.
-
A growth control well (containing RPMI 1640 and inoculum but no antifungal) and a sterility control well (containing only RPMI 1640) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
The reading can be done visually or using a spectrophotometer at a wavelength of 530 nm.
5. Cross-Resistance Analysis:
-
To assess cross-resistance, the MICs of multiple antifungal agents are determined for a panel of fungal isolates, including wild-type (susceptible) strains and mutants with known resistance mechanisms to a primary agent (e.g., 5-FC).
-
A significant increase in the MIC of a secondary antifungal agent for the resistant mutant compared to the wild-type strain indicates cross-resistance.
Visualizing Workflows and Pathways
To better understand the processes involved in cross-resistance studies and the molecular mechanisms of 5-FC resistance, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 5-Fluorocytosine: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 5-Fluorocytosine must adhere to strict safety and disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
I. Immediate Safety Precautions and Handling
This compound is a hazardous substance suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] Therefore, stringent adherence to safety measures is paramount during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye protection (safety glasses or goggles).[3][4] In situations with a risk of dust formation, a NIOSH/MSHA-approved respirator should be used.[3]
-
Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Spill Management: In the event of a spill, avoid generating dust.[1][2] For dry spills, carefully sweep or vacuum the material and place it into a sealed, labeled container for disposal.[2][3] For wet spills, absorb the material and place it in a suitable container.[2] The spill area should be thoroughly cleaned with soap and water.[1][4] Do not allow the product to enter drains.[1][4][5]
II. Step-by-Step Disposal Procedures
Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[6]
-
Segregation of Waste:
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
-
Do not mix with other waste. Leave chemicals in their original containers where possible.
-
-
Containerization:
-
Place all this compound waste, including contaminated labware (e.g., pipette tips, tubes) and PPE, into a clearly labeled, sealed, and leak-proof container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name "this compound."
-
-
Disposal of Unused or Surplus this compound:
-
Disposal of Contaminated Materials:
III. Quantitative Data Summary
While specific disposal concentration limits are highly dependent on local regulations and the capabilities of the disposal facility, the following table summarizes key physical and toxicological data for this compound.
| Property | Value | Reference |
| Solubility in Water | 1.5 g/100 mL (at 25°C) | [3] |
| Melting Point | 296 °C (decomposes) | [3] |
| Oral LD50 (Rat) | >15 g/kg | [3] |
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. 5-Flucytosine | CAS#:2022-85-7 | Chemsrc [chemsrc.com]
- 7. tcichemicals.com [tcichemicals.com]
Essential Safety and Logistics for Handling 5-Fluorocytosine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of 5-Fluorocytosine is paramount. This potent antifungal and antineoplastic agent presents several health hazards, necessitating strict adherence to safety protocols.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, including its potential for reproductive toxicity, proper personal protective equipment is mandatory to minimize exposure.[1][2][3] The following table summarizes the required PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. | To prevent skin contact and absorption.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from splashes and airborne particles.[4] |
| Lab Coat | A disposable, solid-front, back-tying gown. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher particulate filter respirator. | To prevent inhalation of airborne particles, especially when handling the powder form.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Caption: Workflow for the safe handling of this compound.
-
Preparation : Work in a well-ventilated area, preferably a certified chemical fume hood.[2][5] Assemble all necessary equipment and reagents.
-
Don PPE : Before handling, put on all required PPE as specified in the table above.
-
Weighing : When handling the solid form, prevent dust formation.[5][6]
-
Solubilization : If preparing solutions, do so in a chemical fume hood to control airborne particles.[7] this compound is soluble in DMSO and PBS (pH 7.2).[8]
-
Experimentation : Conduct all procedures involving this compound within a fume hood.
-
Decontamination & Cleanup : After handling, thoroughly wash hands and any exposed skin with soap and water.[6]
-
Waste Disposal : Follow the specific disposal plan outlined below.
-
Doff PPE : Carefully remove and dispose of contaminated PPE in accordance with institutional guidelines.
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and exposure to personnel.
Caption: Disposal pathway for this compound waste.
-
Waste Segregation : All items contaminated with this compound, including gloves, vials, and absorbent pads, should be treated as hazardous waste.[9]
-
Containerization : Place all contaminated solid and liquid waste into clearly labeled, sealed containers.[2][5]
-
Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][4] Do not dispose of this compound waste down the drain or in regular trash.[2]
Emergency Procedures
In case of exposure, immediate action is critical.
-
Skin Contact : Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.[6]
-
Eye Contact : Flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[2] If breathing is difficult, give oxygen and seek medical attention.[10]
-
Spills : For minor spills, use absorbent material to clean up, then decontaminate the area.[5] For major spills, evacuate the area and contact your institution's emergency response team.[5]
By adhering to these guidelines, you can ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) for comprehensive information.
References
- 1. carlroth.com [carlroth.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. 5-Flucytosine | CAS#:2022-85-7 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
